molecular formula C29H58O2 B1217430 Nonacosanoic acid CAS No. 4250-38-8

Nonacosanoic acid

Cat. No.: B1217430
CAS No.: 4250-38-8
M. Wt: 438.8 g/mol
InChI Key: IHEJEKZAKSNRLY-UHFFFAOYSA-N
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Description

Nonacosanoic acid is a very long-chain fatty acid comprising of 29 carbon atoms. It has a role as a plant metabolite. It is a straight-chain saturated fatty acid and a prostaglandin A1.
This compound has been reported in Solanum tuberosum, Traversia baccharoides, and other organisms with data available.

Properties

IUPAC Name

nonacosanoic acid
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InChI

InChI=1S/C29H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-28H2,1H3,(H,30,31)
Source PubChem
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InChI Key

IHEJEKZAKSNRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O2
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DSSTOX Substance ID

DTXSID60195284
Record name Nonacosanoic acid
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Molecular Weight

438.8 g/mol
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Physical Description

Solid
Record name Nonacosanoic acid
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CAS No.

4250-38-8
Record name Nonacosanoic acid
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Record name Nonacosanoic acid
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Record name Nonacosanoic acid
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Foundational & Exploratory

The Biological Role of Nonacosanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) that has been identified in various biological systems, from plant cuticular waxes to human tissues, albeit typically at low concentrations. As a member of the VLCFA family, and specifically an odd-chain fatty acid, its biological significance is inferred from the broader roles of these lipid classes in membrane structure, energy metabolism, and the formation of protective barriers. This technical guide synthesizes the current understanding of the metabolism and physiological roles of VLCFAs and odd-chain fatty acids, providing a framework for understanding the potential biological functions of this compound. This document details the metabolic pathways, potential cellular functions, and analytical methodologies relevant to the study of this and other similar fatty acids, aimed at researchers, scientists, and professionals in drug development.

Introduction

This compound is a saturated fatty acid with a 29-carbon backbone.[1] It belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms.[2][3][4] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can act as precursors for lipid mediators.[5] While even-chain fatty acids are more common, odd-chain fatty acids like this compound are also present in biological systems and have distinct metabolic fates.

This guide will explore the known and extrapolated biological roles of this compound, drawing from the broader knowledge of VLCFA and odd-chain fatty acid metabolism and function.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its biological behavior, such as its incorporation into lipid membranes and its role in forming hydrophobic barriers.

PropertyValueReference
Molecular Formula C₂₉H₅₈O₂
Molecular Weight 438.8 g/mol
Physical Description Solid
Classification Very long-chain fatty acid, Straight chain fatty acid

Biosynthesis and Metabolism

The metabolism of this compound is understood through the general pathways of VLCFA and odd-chain fatty acid synthesis and degradation.

Biosynthesis

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a family of enzymes known as fatty acid elongases (ELOVLs). For odd-chain fatty acids, the biosynthesis is initiated using propionyl-CoA as a primer, instead of acetyl-CoA which is used for even-chain fatty acids. Malonyl-CoA serves as the two-carbon donor in subsequent elongation steps.

The general pathway for the biosynthesis of a very-long-chain odd-chain fatty acid like this compound is depicted below.

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum Propionyl_CoA Propionyl-CoA (C3) Elongation_Cycle Fatty Acid Elongation Cycle (ELOVL enzymes) Propionyl_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA (C2 donor) Malonyl_CoA->Elongation_Cycle VLC_Odd_Chain_FA Very-Long-Chain Odd-Chain Fatty Acid (e.g., this compound, C29) Elongation_Cycle->VLC_Odd_Chain_FA 13 cycles

Caption: Biosynthesis of odd-chain VLCFAs in the endoplasmic reticulum.

Degradation

VLCFAs are too long to be metabolized directly in the mitochondria. Their initial degradation occurs in peroxisomes via β-oxidation until they are shortened to medium- or long-chain fatty acids, which can then be further oxidized in the mitochondria. The β-oxidation of odd-chain fatty acids proceeds similarly to even-chain fatty acids until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, making odd-chain fatty acids gluconeogenic.

VLCFA_Degradation cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Nonacosanoyl_CoA Nonacosanoyl-CoA (C29) Beta_Oxidation_P β-Oxidation Nonacosanoyl_CoA->Beta_Oxidation_P Medium_Chain_Acyl_CoA Medium/Long-Chain Acyl-CoA Beta_Oxidation_P->Medium_Chain_Acyl_CoA H2O2 H₂O₂ Beta_Oxidation_P->H2O2 Medium_Chain_Acyl_CoA_M Medium/Long-Chain Acyl-CoA Medium_Chain_Acyl_CoA->Medium_Chain_Acyl_CoA_M Transport Beta_Oxidation_M β-Oxidation Medium_Chain_Acyl_CoA_M->Beta_Oxidation_M Acetyl_CoA Acetyl-CoA Beta_Oxidation_M->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_M->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Degradation pathway of an odd-chain VLCFA like this compound.

Biological Roles and Significance

Direct experimental evidence for the specific biological roles of this compound is limited. However, based on its classification as a VLCFA and an odd-chain fatty acid, several key functions can be inferred.

Structural Component of Membranes and Barriers

VLCFAs are crucial components of cellular membranes, particularly in sphingolipids. The incorporation of these long acyl chains can significantly influence membrane properties such as thickness, fluidity, and the formation of lipid rafts. In plants, this compound is a constituent of cuticular waxes, which form a protective layer on the epidermis to prevent water loss and protect against environmental stresses. Similarly, in humans, VLCFAs are essential for the epidermal permeability barrier of the skin.

Membrane_Function cluster_Properties Modulated Properties VLCFA This compound (as part of complex lipids) Membrane Cellular Membranes (e.g., Plasma Membrane) VLCFA->Membrane Barrier Protective Barriers (e.g., Skin, Plant Cuticle) VLCFA->Barrier Thickness Membrane Thickness Membrane->Thickness Fluidity Membrane Fluidity Membrane->Fluidity Permeability Permeability Barrier->Permeability

Caption: Inferred structural roles of this compound.

Energy Source

Like other fatty acids, this compound can be utilized as an energy source through β-oxidation. The complete oxidation of this odd-chain fatty acid yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA's conversion to succinyl-CoA allows it to enter the citric acid cycle for further energy production or to be used as a substrate for gluconeogenesis.

Potential Health Implications

Recent epidemiological studies have suggested that higher circulating levels of VLCFAs are associated with a reduced risk of cardiovascular diseases, including heart failure and atrial fibrillation. While these studies primarily focused on even-chain VLCFAs (C20:0, C22:0, C24:0), it raises the possibility that odd-chain VLCFAs may also have health implications. The biological mechanisms underlying these associations are not yet fully understood but may relate to the influence of VLCFAs on the biological activity of ceramides and sphingomyelins.

Experimental Protocols

The study of this compound involves its extraction from biological matrices followed by quantification using chromatographic techniques.

Lipid Extraction

A standard method for extracting total fatty acids from plasma or tissue involves a modified Folch or Bligh-Dyer extraction.

Protocol: Total Fatty Acid Extraction from Plasma

  • To a 50 µL plasma sample, add an internal standard (e.g., a deuterated version of a fatty acid not abundant in the sample).

  • Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.

  • Allow the mixture to separate into two phases. The lower organic phase contains the lipids.

  • Collect the organic phase and dry it under a stream of nitrogen.

  • The dried lipid extract can then be subjected to saponification to release the fatty acids from complex lipids.

Lipid_Extraction_Workflow Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_Solvents Add Chloroform:Methanol (2:1) Add_IS->Add_Solvents Vortex Vortex Add_Solvents->Vortex Phase_Separation Phase Separation Vortex->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Saponification Saponification (optional, for total FAs) Dry_Down->Saponification End Fatty Acid Extract Saponification->End

Caption: General workflow for total fatty acid extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and robust method for the quantification of fatty acids. Fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

Protocol: FAMEs Preparation and GC-MS Analysis

  • To the dried fatty acid extract, add a methanolysis reagent (e.g., methanolic HCl or BF₃ in methanol).

  • Heat the sample to facilitate the transesterification of fatty acids to FAMEs.

  • After cooling, extract the FAMEs with an organic solvent like hexane.

  • Analyze the hexane layer containing the FAMEs by GC-MS.

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a standard curve.

A summary of typical GC-MS parameters for fatty acid analysis is provided in Table 2.

ParameterTypical Setting
GC Column DB-23, SP-2560, or similar polar capillary column
Injector Temperature 250 °C
Oven Program Ramped temperature program (e.g., 100 °C to 240 °C)
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole or Time-of-Flight (TOF)
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for fatty acid analysis and does not always require derivatization.

Protocol: LC-MS Analysis of Free Fatty Acids

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol).

  • Inject the sample into an LC system equipped with a C18 or C8 reversed-phase column.

  • Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detect the fatty acids using a mass spectrometer, often in negative ion mode.

  • Quantification is performed using an internal standard and a standard curve.

Conclusion and Future Directions

This compound, as a C29:0 VLCFA, is a minor but potentially significant component of the lipidome in various organisms. While its specific biological roles are not well-defined, its properties as a VLCFA and an odd-chain fatty acid suggest important functions in membrane biology, energy metabolism, and the formation of protective biological barriers. The emerging link between VLCFAs and cardiovascular health underscores the need for further research into all members of this fatty acid class, including this compound. Future lipidomics studies, coupled with functional experiments, will be crucial to elucidate the specific signaling pathways and physiological effects of this and other odd-chain VLCFAs, potentially opening new avenues for therapeutic intervention in metabolic and inflammatory diseases.

References

The Occurrence and Analysis of Nonacosanoic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosanoic acid (C29:0), a very-long-chain saturated fatty acid (VLCFA), is a significant component of the protective cuticular waxes of many terrestrial plants. While its biosynthetic pathway is well-understood as part of the general fatty acid elongation system in the endoplasmic reticulum, comprehensive quantitative data on its distribution across the plant kingdom remains largely uncollated. This technical guide synthesizes the current knowledge on the natural plant sources of this compound, provides a detailed overview of its biosynthesis, and outlines robust experimental protocols for its extraction and quantification. Furthermore, this document presents this information in a structured format, including data tables and process diagrams, to serve as a valuable resource for researchers in phytochemistry, drug discovery, and plant sciences.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, play crucial roles in plants, primarily as precursors to the components of cuticular waxes and suberin[1][2]. These protective layers are essential for preventing non-stomatal water loss, protecting against UV radiation, and providing a barrier against pathogens[3]. This compound, a saturated fatty acid with a 29-carbon backbone, is a common constituent of these waxes[1][4]. While its presence has been noted in various plant species, including Solanum tuberosum (potato), its quantitative distribution is not as extensively documented as that of other fatty acids. This guide aims to consolidate the available information on the natural sources, biosynthesis, and analysis of this compound in plants.

Natural Sources of this compound

This compound is primarily found in the epicuticular waxes of plants. Its concentration can vary significantly between species, plant organs, and developmental stages. While specific quantitative data for this compound is not abundant in publicly available literature, its presence as a major or minor component of plant wax has been reported in a variety of species.

Plant SpeciesPlant PartCommon NameFamilyNotes
Solanum tuberosumTuber peridermPotatoSolanaceaePresent in the suberin and associated waxes. Saturated VLCFAs (C20-C24) synthesis increases with aging of tuber discs.
Traversia baccharoidesNot specifiedAsteraceaeReported to contain this compound.
Arabidopsis thalianaLeaves, StemsThale cressBrassicaceaeA model organism for studying wax biosynthesis; contains a complex mixture of VLCFAs and their derivatives.
Quercus suberLeavesCork OakFagaceaeCuticular wax contains a mixture of fatty acids, with chain lengths up to C34.
Salicornia europaeaWhole plantCommon GlasswortAmaranthaceaeCuticular wax is composed of fatty acids, alcohols, alkenes, and esters.
Triticum aestivumLeaves, StemsWheatPoaceaeEpicuticular wax contains fatty acids with chain lengths up to C34.
Morus sp.LeavesMulberryMoraceaeLeaf surface wax contains long-chain alkanes and fatty acids.

Note: The table above indicates the presence of VLCFAs, including the potential for this compound, in the mentioned species. Precise quantitative data for this compound specifically is often not detailed in broad lipidomic studies.

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum (ER) through the fatty acid elongation (FAE) pathway. This process extends shorter-chain fatty acids, typically palmitic acid (C16:0) and stearic acid (C18:0), which are produced in the plastids. The elongation cycle involves four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA.

The key enzymes in the VLCFA elongation complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of a long-chain acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the resulting 3-ketoacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA.

  • enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to form an acyl-CoA that is two carbons longer.

This cycle is repeated until the desired chain length, such as C29 for this compound, is achieved.

Nonacosanoic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum Plastid Plastid ER Endoplasmic Reticulum (ER) C16_C18_ACP C16/C18-ACP C16_C18_CoA C16/C18-CoA C16_C18_ACP->C16_C18_CoA Export & Acyl-CoA Synthetase Elongation_Cycle KCS KCR HCD ECR C16_C18_CoA->Elongation_Cycle:f0 Substrate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle:f0 2C Donor VLCFA_CoA VLCFA-CoA (C20 to >C30) Elongation_Cycle->VLCFA_CoA Elongated Acyl-CoA Nonacosanoic_Acid This compound (C29:0) VLCFA_CoA->Nonacosanoic_Acid Hydrolysis/Modification Wax_Precursors Cuticular Wax Precursors (Alkanes, Alcohols, Esters) VLCFA_CoA->Wax_Precursors Modification Pathways

Biosynthesis of this compound via the fatty acid elongation pathway in the ER.

Experimental Protocols

The extraction and quantification of this compound from plant tissues typically involve solvent extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Waxes
  • Sample Preparation: Fresh plant material (e.g., leaves, stems, or peels) is harvested and the surface area is measured.

  • Wax Extraction: The intact plant material is briefly immersed (e.g., 30-60 seconds) in a non-polar solvent such as chloroform or hexane to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.

  • Internal Standard: A known amount of an internal standard (e.g., heptadecanoic acid or nonadecanoic acid, which are not typically abundant in plants) is added to the extract for accurate quantification.

  • Solvent Evaporation: The solvent is evaporated under a stream of nitrogen gas to yield the crude wax extract.

Saponification and Derivatization to FAMEs
  • Saponification: The crude wax extract is saponified by refluxing with a solution of potassium hydroxide in methanol (e.g., 0.5 M KOH in methanol) to hydrolyze any esters and release free fatty acids.

  • Acidification and Extraction: The solution is then acidified (e.g., with HCl) to protonate the fatty acids, which are then extracted into an organic solvent like hexane.

  • Methylation: The extracted fatty acids are converted to their more volatile methyl esters. A common method is to use a reagent such as 2.5% (v/v) sulfuric acid in methanol and heating the mixture (e.g., at 70°C for 2 hours).

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into hexane. The hexane layer is carefully collected, washed with a salt solution (e.g., 0.8% KCl) to remove residual acid and methanol, and then dried over anhydrous sodium sulfate.

Quantification by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis. A polar capillary column (e.g., HP-5ms) is suitable for separating FAMEs.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 320°C) at a rate of approximately 7°C/min to ensure separation of a wide range of FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-500 is typically sufficient to detect the characteristic fragments of FAMEs.

  • Identification and Quantification: this compound methyl ester is identified by its retention time and its mass spectrum compared to an authentic standard. Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated with known concentrations of this compound methyl ester standard.

Experimental_Workflow Start Plant Material Extraction Cuticular Wax Extraction (e.g., Chloroform dip) Start->Extraction Add_IS1 Add Internal Standard 1 (e.g., C17:0) Extraction->Add_IS1 Evaporation Solvent Evaporation Add_IS1->Evaporation Crude_Wax Crude Wax Extract Evaporation->Crude_Wax Saponification Saponification (KOH in Methanol) Crude_Wax->Saponification Acidification Acidification & Fatty Acid Extraction (HCl, Hexane) Saponification->Acidification Methylation Derivatization to FAMEs (H2SO4 in Methanol) Acidification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis

A generalized workflow for the extraction and quantification of this compound.

Signaling and Biological Function

While specific signaling pathways directly involving free this compound are not well-defined, VLCFAs and their derivatives, which constitute the cuticular wax, play a crucial role in plant defense signaling. The cuticle itself can act as a signaling platform, with alterations in its composition triggering defense responses. Fatty acid-derived molecules, more broadly, are known to be involved in various signaling cascades, including responses to wounding and pathogen attack. The primary role of this compound is structural, contributing to the integrity and hydrophobicity of the cuticular barrier.

Conclusion

This compound is a widespread, yet often unquantified, component of plant cuticular waxes. Its biosynthesis is an integral part of the well-characterized fatty acid elongation pathway. This guide provides a foundational understanding of its natural sources and a robust framework for its experimental analysis. Further research focusing on the precise quantification of this compound across a broader range of plant species and under different environmental conditions is warranted to fully elucidate its physiological and ecological significance. Such studies will be invaluable for applications in phytochemistry, the development of natural products, and understanding plant-environment interactions.

References

The Biosynthesis of Nonacosanoic Acid: A Deep Dive into Plant Cuticular Wax Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the biosynthesis pathway of nonacosanoic acid (C29:0) and its derivatives within plant cells. As a key component of cuticular waxes, this very-long-chain saturated fatty acid (VLCFA) and its related compounds are integral to the plant's protective barrier, influencing interactions with the environment and providing potential targets for novel agrochemicals and drug development. This document details the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this pathway, presenting quantitative data and pathway visualizations to facilitate advanced research.

The Core Biosynthesis Pathway: From C18 to C29

This compound is not synthesized de novo but is the product of the elongation of pre-existing long-chain fatty acids. The entire process is localized to the endoplasmic reticulum (ER) and is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE).[1][2] The pathway begins with C16 and C18 fatty acids, primarily palmitic and stearic acid, which are synthesized in the plastids and exported to the cytosol.[3]

The FAE complex catalyzes a four-step elongation cycle, adding two carbons from malonyl-CoA to the acyl chain with each turn.[1][2] The four core enzymes are:

  • β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. The KCS is the primary determinant of the final chain length and substrate specificity of the VLCFA. Plants possess a large family of KCS genes, with different members showing specificity for different chain lengths.

  • β-ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA to β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

To synthesize a C29 fatty acid, the precursor C30 acyl-CoA must first be formed. This requires multiple cycles of the FAE complex, starting from a C18-CoA. The elongation from C26 to C28 is predominantly catalyzed by the enzyme KCS6 (also known as CER6). Further elongation to C30 often requires KCS6 acting in concert with accessory proteins like CER2.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum C18_CoA Stearoyl-CoA (C18) FAE_Cycle1 FAE Cycle 1 (KCS, KCR, HCD, ECR) C18_CoA->FAE_Cycle1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Cycle1 + C2 FAE_Cycles_intermediate Multiple FAE Cycles Malonyl_CoA->FAE_Cycles_intermediate + n(C2) FAE_Cycle_final Final FAE Cycle (KCS6/CER2) Malonyl_CoA->FAE_Cycle_final + C2 C20_CoA Arachidoyl-CoA (C20) C20_CoA->FAE_Cycles_intermediate C28_CoA Octacosanoyl-CoA (C28) C28_CoA->FAE_Cycle_final C30_CoA Triacontanoyl-CoA (C30) VLCFA_pool To Wax/Lipid Pools (e.g., this compound) C30_CoA->VLCFA_pool FAE_Cycle1->C20_CoA FAE_Cycles_intermediate->C28_CoA FAE_Cycle_final->C30_CoA

Caption: Fatty Acid Elongation (FAE) cycle for VLCFA synthesis in the ER.

The Alkane-Forming Pathway: Conversion to Nonacosane

While this compound (C29:0) exists in the cuticular wax, the most abundant C29 compound in many plants is the alkane nonacosane. Nonacosane is derived from a C30-acyl-CoA precursor through a pathway that involves reduction followed by decarbonylation. This critical step is catalyzed by an enzymatic complex involving two core proteins: ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) .

The proposed mechanism involves two steps:

  • Reduction: The C30-acyl-CoA is first reduced to a C30-aldehyde intermediate. This reductive step is thought to be primarily associated with the function of CER3.

  • Decarbonylation: The CER1 protein then catalyzes the decarbonylation of the aldehyde, removing a carbonyl group (as CO) to produce the C29 alkane, nonacosane.

The efficiency of this complex is enhanced by the presence of cytochrome b5 (CYTB5) , which is believed to act as an electron donor for the reaction.

Alkane_Biosynthesis cluster_Alkane_Pathway Alkane Biosynthesis Pathway (ER) C30_CoA Triacontanoyl-CoA (C30) Enz_Complex CER1 / CER3 / CYTB5 Complex C30_CoA->Enz_Complex Reduction Aldehyde Triacontanal (C30 Aldehyde) Aldehyde->Enz_Complex Nonacosane Nonacosane (C29 Alkane) CO Carbon Monoxide (CO) Enz_Complex->Aldehyde Intermediate Enz_Complex->Nonacosane Decarbonylation Enz_Complex->CO

Caption: Conversion of C30-Acyl-CoA to Nonacosane via the CER1/CER3 complex.

Quantitative Data Summary

The precise quantity of this compound and its derivatives varies significantly between plant species, organs, and environmental conditions. However, analysis of model organisms like Arabidopsis thaliana provides a representative profile of cuticular wax composition. Nonacosane (C29) is typically one of the most abundant alkanes.

Table 1: Representative Cuticular Wax Composition in Arabidopsis thaliana Stems

Compound Class Carbon Chain Relative Abundance (%)
Alkanes C29 ~40-60%
C31 ~10-20%
C27 ~5-10%
Secondary Alcohols C29 ~5-15%
Ketones C29 ~5-15%
Primary Alcohols C26, C28 ~1-5%
Fatty Acids C28, C30 ~1-3%

(Data compiled and generalized from multiple studies for illustrative purposes)

Genetic modifications targeting the biosynthesis pathway have profound and quantifiable effects on the wax profile, confirming the function of key enzymes.

Table 2: Effect of Gene Knockout on C29+ Wax Components in Arabidopsis

Genotype Gene Function Effect on C29+ Components
cer6 (kcs6) KCS for C26 -> C28 elongation Drastic reduction in all C28 and longer compounds, including C29 alkanes.
cer1 Alkane formation (Decarbonylase) Substantial decrease in C29 alkanes, with an accumulation of aldehydes.

| cer3 | Alkane formation (Reductase) | Severe reduction in C29 alkanes and other long-chain wax components. |

Experimental Protocols

Protocol for Cuticular Wax Extraction and GC-MS Analysis

This protocol outlines the standard method for the extraction, derivatization, and analysis of cuticular waxes from plant tissues.

1. Sample Collection and Extraction: a. Excise fresh plant material (e.g., 5-10 leaves or stems) and measure the surface area if quantification per unit area is required. b. Immerse the plant material completely in a glass vial containing 10-15 mL of chloroform for 30-60 seconds at room temperature. Agitate gently. c. Remove the plant material. The chloroform now contains the dissolved epicuticular waxes. d. Add an internal standard (e.g., 10 µg of dotriacontane or tetracosane) to the chloroform extract for quantification. e. Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

2. Derivatization of Hydroxyl-Containing Compounds: a. To the dried wax residue, add 20 µL of pyridine and 20 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). b. Seal the vial tightly and heat at 70-80°C for 45 minutes to convert hydroxyl groups (in alcohols and fatty acids) to their trimethylsilyl (TMS) ethers. c. After cooling, evaporate the solvent again under nitrogen and redissolve the derivatized wax in 100-200 µL of chloroform for analysis.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a Mass Spectrometer (GC-MS). b. Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Injector: Operate in splitless mode at 290°C. e. Oven Program: i. Initial temperature: 80°C, hold for 2 minutes. ii. Ramp 1: Increase to 200°C at 15°C/min. iii. Ramp 2: Increase to 320°C at 3°C/min. iv. Final hold: Hold at 320°C for 15 minutes. f. MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-700. g. Identification and Quantification: Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and retention times to authentic standards. Quantify by integrating peak areas relative to the internal standard.

References

Nonacosanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Nonacosanoic Acid

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of this compound, a very long-chain saturated fatty acid. This document covers its fundamental chemical properties, biological significance, biosynthesis, and detailed experimental protocols for its study.

This compound, a 29-carbon saturated fatty acid, is identified by the following key metrics.[1][2] Its physicochemical properties are summarized in Table 1. As a very long-chain fatty acid (VLCFA), it is a solid at room temperature with very low solubility in water.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4250-38-8[1]
Molecular Formula C₂₉H₅₈O₂[1]
Molecular Weight 438.77 g/mol
IUPAC Name This compound
Synonyms Nonacosylic acid, C29:0
Physical Description Solid
Melting Point Not available (Estimated > 80°C)¹
Boiling Point Not available¹
Water Solubility Very low (predicted)²
logP (computed) 13.4

¹Experimental data for this compound is limited. The melting point of similar VLCFAs, such as nonadecanoic acid (C19:0), is 69.4°C, suggesting a higher melting point for the longer-chain this compound. ²As with other long-chain fatty acids, solubility in water is negligible, while it is soluble in organic solvents.

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) system, a process conserved across plants and animals. This system extends shorter-chain fatty acids, typically C16 or C18 acyl-CoAs, by adding two-carbon units from malonyl-CoA in a four-step cyclical process. The FAE complex is located in the endoplasmic reticulum.

The general pathway for the biosynthesis of very long-chain fatty acids like this compound is depicted below.

G Figure 1: General Biosynthesis Pathway of Very Long-Chain Fatty Acids (VLCFAs) cluster_ER Endoplasmic Reticulum AcylCoA C18-Acyl-CoA Condensation Condensation AcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation KetoacylCoA 3-Ketoacyl-CoA Reduction1 Reduction KetoacylCoA->Reduction1 3-Ketoacyl-CoA Reductase HydroxyacylCoA 3-Hydroxyacyl-CoA Dehydration Dehydration HydroxyacylCoA->Dehydration 3-Hydroxyacyl-CoA Dehydratase EnoylCoA trans-2,3-Enoyl-CoA Reduction2 Reduction EnoylCoA->Reduction2 trans-2,3-Enoyl-CoA Reductase ElongatedAcylCoA C20-Acyl-CoA ElongationCycles Elongation Cycles ElongatedAcylCoA->ElongationCycles Repeat Cycle (4 more times) VLCFA Nonacosanoyl-CoA (C29:0) Condensation->KetoacylCoA Elongase (ELOVL) Reduction1->HydroxyacylCoA Dehydration->EnoylCoA Reduction2->ElongatedAcylCoA ElongationCycles->VLCFA

Figure 1: General Biosynthesis Pathway of VLCFAs.

Biological Significance and Potential Signaling

As a VLCFA, this compound is a crucial component in plants, serving as a precursor for the synthesis of cuticular waxes and suberin, which form protective barriers against environmental stress. It is also incorporated into membrane lipids, such as sphingolipids, contributing to membrane homeostasis. In general, fatty acids are known to act as signaling molecules that can regulate gene expression, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). These receptors modulate the transcription of genes involved in lipid metabolism. While the direct signaling role of this compound is not well-characterized, it is plausible that it or its derivatives could participate in such pathways.

Below is a generalized diagram of fatty acid signaling, which may be relevant for understanding the potential roles of this compound.

G Figure 2: Generalized Fatty Acid Signaling Pathway cluster_cellular Cellular Environment FA Fatty Acid (e.g., this compound) Receptor Nuclear Receptor (e.g., PPARα) FA->Receptor Binds Complex FA-Receptor-RXR Complex Receptor->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Genes PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins for Lipid Metabolism mRNA->Protein Translation

Figure 2: Generalized Fatty Acid Signaling Pathway.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of total fatty acids from plant tissue, which can be applied for the isolation of this compound.

Materials:

  • Plant tissue (e.g., leaves), lyophilized and ground

  • Chloroform, Methanol, Hexane

  • 2% KOH in methanol

  • 14% BF₃ in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Soxhlet extractor or similar extraction apparatus

  • Rotary evaporator

  • Glassware: round bottom flasks, screw-cap glass tubes, separatory funnel

Procedure:

  • Extraction: Weigh the dried, powdered plant material and perform a Soxhlet extraction with hexane for several hours to extract total lipids.

  • Solvent Evaporation: Evaporate the hexane from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.

  • Saponification: Add 2% methanolic KOH to the lipid extract and reflux for 30-60 minutes to saponify the lipids, converting fatty acid esters to their potassium salts.

  • Methylation: Add 14% BF₃ in methanol and reflux for 30 minutes. This step converts the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • FAMEs Extraction: After cooling, add hexane and a saturated NaCl solution. Shake vigorously and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

  • Washing and Drying: Wash the hexane layer with water, then dry it over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the hexane to concentrate the FAMEs, which are now ready for analysis.

Analysis by Gas Chromatography (GC)

The extracted and derivatized FAMEs can be analyzed qualitatively and quantitatively using Gas Chromatography, typically with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., BPX-70).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 250-300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might be:

    • Initial temperature of 100-120°C.

    • Ramp at 10-15°C/min to 280°C.

    • Hold at 280°C for a sufficient time to elute all long-chain FAMEs.

  • Identification: FAMEs are identified by comparing their retention times with those of known standards. For GC-MS, identification is confirmed by matching the mass spectra with a library (e.g., NIST).

The general workflow for the extraction and analysis of this compound is outlined in the diagram below.

G Figure 3: Experimental Workflow for this compound Analysis cluster_workflow Analysis Workflow Sample Plant Material (Lyophilized, Ground) Extraction Soxhlet Extraction (Hexane) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Methylation Derivatization to FAMEs (BF3 in Methanol) Saponification->Methylation Purification Liquid-Liquid Extraction (Hexane/Water) Methylation->Purification Analysis GC-FID / GC-MS Analysis Purification->Analysis Data Data Processing (Quantification & Identification) Analysis->Data

Figure 3: Experimental Workflow for this compound Analysis.

Applications and Future Directions

This compound, as a VLCFA, is of interest to researchers in plant biochemistry, lipidomics, and materials science. Its role in forming protective barriers in plants could inspire the development of novel biocompatible coatings. In drug development, understanding the metabolism and signaling of VLCFAs is crucial, as dysregulation of these pathways is associated with several metabolic disorders. Future research should focus on elucidating the specific biological functions and signaling pathways of this compound to fully understand its potential therapeutic and industrial applications.

References

The Obscure Presence of Nonacosanoic Acid in Plant Cuticular Armor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the prevalence, analysis, and biosynthesis of a very-long-chain fatty acid in the protective epicuticular wax of plants.

Nonacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) with a 29-carbon backbone, is a subtle yet ubiquitous component of the epicuticular wax that forms the primary barrier between a plant and its environment. While often overshadowed by its more abundant derivatives, such as nonacosane and nonacosan-10-ol, this compound plays a crucial role as a precursor in the biosynthesis of these key wax components. This technical guide synthesizes the current understanding of the occurrence of this compound in the epicuticular wax of various plant species, details the experimental protocols for its analysis, and illustrates the biosynthetic pathway from which it originates. This information is of paramount importance for researchers in plant biology, biochemistry, and for professionals in drug development exploring natural product synthesis and function.

Quantitative Occurrence of this compound

The concentration of this compound in the epicuticular wax of plants is generally low, often constituting a minor fraction of the total wax load. Its presence is frequently reported as part of the broader class of free fatty acids. More commonly, its metabolic end-products, C29 alkanes and secondary alcohols, are the dominant compounds identified in wax analyses. The following table summarizes the quantitative data available for this compound and related C29 compounds in the epicuticular wax of several plant species. It is important to note that the majority of studies focus on the alkane and alcohol derivatives, with specific quantification of the acid form being less common.

Plant SpeciesOrganTotal Wax Load (µg/cm²)This compound (C29:0)C29 Alkanes (Nonacosane)C29 Secondary Alcohols & KetonesCitation(s)
Arabidopsis thalianaStems & Leaves~1.0Present, but not individually quantifiedDominant alkanePresent[1][2]
Triticum aestivum (Wheat)Leaves & StemsNot specifiedPresent, part of fatty acid fractionC29 and C31 are dominant alkanesPresent[3][4]
Malus domestica (Apple)Fruit366 - 1038Present, part of fatty acid fraction16.6 - 49% of total waxPresent, cultivar-dependent[5]
Rosa canina (Rose)LeavesNot specifiedNot detected52% of epicuticular wax5% of epicuticular wax
Solanum tuberosum (Potato)Leaves3.7 - 5.90.3-0.6 µg/cm² (total fatty acids)3.1-4.6 µg/cm² (total alkanes)Present
Phyllostachys aurea (Bamboo)Leaves1.7 - 1.9Not detected (C28 is primary acid)Primary alkaneNot detected
Kalanchoe daigremontianaLeavesNot specified0.2-3% of total wax (as C32 & C34)19-37% of total wax (as C27-C35)Not detected

Biosynthesis of this compound

This compound is synthesized through the fatty acid elongation (FAE) pathway, which occurs in the endoplasmic reticulum of epidermal cells. This pathway extends the C16 and C18 fatty acids produced in the plastids. The FAE complex is a multi-enzyme system that sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.

The key enzymes in the fatty acid elongase complex are:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with the acyl-CoA substrate. This is the rate-limiting step and determines the substrate specificity of the complex.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This four-step cycle is repeated until the desired chain length, in this case, 29 carbons (an odd-chain fatty acid, which is less common for the main elongation pathway but can occur), is achieved. The resulting nonacosanoyl-CoA can then be hydrolyzed to this compound.

Nonacosanoic_Acid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_fae Fatty Acid Elongase (FAE) Complex Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase C16_C18_Fatty_Acids C16/C18 Fatty Acids Fatty_Acid_Synthase->C16_C18_Fatty_Acids C18_CoA C18-CoA C16_C18_Fatty_Acids->C18_CoA Export & Activation KCS KCS C18_CoA->KCS + Malonyl-CoA Malonyl_CoA Malonyl-CoA KCR KCR HCD HCD ECR ECR C20_CoA C20-CoA ECR->C20_CoA Elongation Cycle C22_CoA C22-CoA ECR->C22_CoA Elongation Cycle Nonacosanoyl_CoA Nonacosanoyl-CoA (C29) ECR->Nonacosanoyl_CoA C20_CoA->KCS + Malonyl-CoA Dots ... C22_CoA->Dots C28_CoA C28-CoA Dots->C28_CoA C28_CoA->KCS + Malonyl-CoA Nonacosanoic_Acid Nonacosanoic_Acid Nonacosanoyl_CoA->Nonacosanoic_Acid Hydrolysis

Biosynthesis of this compound.

Experimental Protocols

The analysis of this compound in plant epicuticular wax involves a multi-step process encompassing extraction, derivatization, and chromatographic analysis.

Extraction of Epicuticular Wax

Objective: To isolate epicuticular wax from the plant surface with minimal contamination from internal lipids.

Methodology: Solvent Immersion

  • Sample Collection: Harvest fresh plant material (e.g., leaves, fruits). If not analyzed immediately, store at -80°C.

  • Surface Area Measurement: Before extraction, measure the surface area of the plant material using a leaf area meter or by scanning and analyzing the image with software like ImageJ. This is crucial for quantifying wax load per unit area.

  • Solvent Immersion: Briefly immerse the plant material (e.g., for 30-60 seconds) in a glass beaker containing a suitable organic solvent such as chloroform or hexane. Gentle agitation can aid in dissolving the wax.

  • Internal Standard: Add a known amount of an internal standard to the solvent before or immediately after extraction for accurate quantification. Tetracosane (n-C24) or a deuterated fatty acid are common choices.

  • Solvent Evaporation: Transfer the solvent extract to a pre-weighed glass vial and evaporate the solvent using a gentle stream of nitrogen gas or a rotary evaporator at a temperature below 40°C to prevent the loss of volatile components.

  • Wax Yield Determination: Once the solvent is completely evaporated, weigh the vial containing the dried wax residue. The difference between the final and initial weight of the vial gives the total wax yield.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the polar carboxylic acid group of this compound into a more volatile and less polar methyl ester for optimal gas chromatography analysis.

Methodology: Acid-Catalyzed Methylation with Methanolic HCl

  • Reagent Preparation: Prepare a 5% (v/v) solution of acetyl chloride in methanol. Alternatively, commercially available methanolic HCl can be used.

  • Reaction: To the dried wax extract, add 2 mL of the methanolic HCl reagent.

  • Incubation: Securely cap the vial and heat the mixture at 80°C for 1-2 hours in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial. Vortex vigorously for 1 minute to partition the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial briefly to achieve clear phase separation.

  • Collection and Drying: Carefully transfer the upper hexane layer containing the FAMEs to a new vial. Add a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the this compound methyl ester.

Methodology:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of wax components.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Temperatures:

    • Injector: 280°C

    • Transfer line: 280°C

    • Ion source: 230°C

    • Quadrupole: 150°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min.

    • Final hold: Hold at 320°C for 10-15 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Scan range of m/z 50-750.

  • Identification: The this compound methyl ester is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST) and, ideally, an authentic standard.

  • Quantification: The amount of this compound is calculated by comparing the peak area of its methyl ester to the peak area of the internal standard.

Experimental_Workflow Plant_Material Plant Material (Leaves, Fruits, etc.) Surface_Area Measure Surface Area Plant_Material->Surface_Area Extraction Epicuticular Wax Extraction (Solvent Immersion: Chloroform/Hexane) Surface_Area->Extraction Internal_Standard_Add Add Internal Standard Extraction->Internal_Standard_Add Evaporation Solvent Evaporation Internal_Standard_Add->Evaporation Dried_Wax Dried Wax Extract Evaporation->Dried_Wax Derivatization Derivatization to FAMEs (e.g., Methanolic HCl) Dried_Wax->Derivatization FAME_Extract FAMEs in Hexane Derivatization->FAME_Extract GC_MS GC-MS Analysis FAME_Extract->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Workflow for this compound Analysis.

Conclusion

This compound, while a minor component of the epicuticular wax in many plant species, is a critical precursor in the biosynthesis of major wax constituents. Its quantification presents an analytical challenge due to its low abundance and the prevalence of its derivatives. The methodologies outlined in this guide provide a robust framework for the extraction, derivatization, and analysis of this and other very-long-chain fatty acids. A deeper understanding of the occurrence and biosynthesis of this compound can provide valuable insights into the intricate biochemical pathways that govern the formation of the plant cuticle, a structure vital for plant survival and adaptation. Further research focusing on the specific quantification of this compound across a wider range of plant species and under varying environmental conditions will undoubtedly enhance our knowledge of its role in plant biology and its potential applications.

References

Physiological Functions of Very-Long-Chain Fatty Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and play multifaceted roles in a variety of physiological processes.[1] While often present in smaller quantities compared to their shorter-chain counterparts, their unique biophysical properties are indispensable for the structure and function of specialized tissues. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and diverse physiological functions of VLCFAs. It delves into their critical roles in maintaining membrane integrity, skin barrier function, retinal health, and nervous system function. Furthermore, this document details the pathological consequences of aberrant VLCFA metabolism, summarizing key disorders and presenting quantitative data on VLCFA distribution. Detailed experimental protocols for the analysis of VLCFAs and their metabolic pathways are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Very-Long-Chain Fatty Acids

Fatty acids are carboxylic acids with hydrocarbon chains that are fundamental building blocks of complex lipids. They are classified based on the length of their carbon chain: short-chain (fewer than 6 carbons), medium-chain (6-12 carbons), long-chain (13-21 carbons), and very-long-chain (22 or more carbons).[1] VLCFAs can be saturated (VLC-SFAs), monounsaturated (VLC-MUFAs), or polyunsaturated (VLC-PUFAs).[2] These molecules are not merely structural components; they are active participants in a range of biological functions, from forming impermeable barriers in the skin to ensuring the proper function of the retina and brain.[1][3] The unique properties of VLCFAs, conferred by their extended acyl chains, allow them to be integrated into specific lipid species, such as sphingolipids, where they contribute to the formation of highly ordered membrane domains known as lipid rafts. Dysregulation of VLCFA homeostasis, resulting from defects in their synthesis or degradation, leads to a class of severe, often debilitating, metabolic disorders. This guide aims to provide a detailed exploration of the biochemistry and physiological significance of VLCFAs, offering insights into their metabolism, functions, and the methodologies used to study them.

Metabolism of Very-Long-Chain Fatty Acids

The cellular concentration of VLCFAs is tightly regulated through a balance of their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.

Biosynthesis: The Fatty Acid Elongation Pathway

VLCFAs are synthesized from long-chain fatty acid precursors through a cyclic four-step elongation process that occurs on the cytosolic face of the endoplasmic reticulum (ER). Each cycle adds a two-carbon unit derived from malonyl-CoA. The key enzymes involved in this pathway are:

  • Condensation: This is the rate-limiting step and is catalyzed by a family of seven fatty acid elongases (ELOVLs 1-7 in mammals). Each ELOVL enzyme exhibits specificity for the chain length and degree of saturation of the acyl-CoA substrate.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Second Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then re-enter the cycle for further elongation or be incorporated into complex lipids.

Fatty_Acid_Elongation_Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL1-7 (Condensation) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) NADP1 NADP+ Hydroxyacyl_CoA->NADP1 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TER (Reduction) H2O H2O Enoyl_CoA->H2O NADP2 NADP+ Elongated_Acyl_CoA->NADP2 inv1 inv2 inv3 inv4 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA NADPH1 NADPH NADPH1->Hydroxyacyl_CoA NADPH2 NADPH NADPH2->Elongated_Acyl_CoA

Caption: The mammalian fatty acid elongation cycle in the endoplasmic reticulum.
Degradation: Peroxisomal β-Oxidation

While mitochondria are responsible for the β-oxidation of the majority of fatty acids, they are unable to handle VLCFAs. The degradation of VLCFAs is exclusively initiated in peroxisomes. This process shortens the VLCFAs to medium- or long-chain fatty acids, which are then transported to the mitochondria for complete oxidation. The peroxisomal β-oxidation pathway involves four key steps catalyzed by a distinct set of enzymes compared to their mitochondrial counterparts:

  • Oxidation: An acyl-CoA oxidase (e.g., ACOX1) introduces a double bond, transferring electrons to O₂, producing H₂O₂.

  • Hydration: A multifunctional enzyme (D-bifunctional protein) adds a water molecule across the double bond.

  • Dehydrogenation: The same multifunctional enzyme oxidizes the hydroxyl group.

  • Thiolysis: A peroxisomal thiolase cleaves the shortened acyl-CoA, releasing acetyl-CoA.

The import of VLCFAs into the peroxisome is a critical step, mediated by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as ALDP). Mutations in the ABCD1 gene impair this transport, leading to the accumulation of VLCFAs in tissues and plasma.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA VLCFA-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 (Oxidation) FAD FAD Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydration) FADH2 FADH2 Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenation) NAD_in NAD+ Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase (Thiolysis) NADH_out NADH + H+ Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FAD->FADH2 H2O_in H2O H2O_in->Hydroxyacyl_CoA NAD_in->NADH_out CoA_SH CoA-SH CoA_SH->Shortened_Acyl_CoA VLCFA_cyto Cytosolic VLCFA ABCD1 ABCD1 (ALDP) VLCFA_cyto->ABCD1 Activation to VLCFA-CoA ABCD1->VLCFA_CoA Transport

Caption: The pathway of very-long-chain fatty acid β-oxidation within the peroxisome.

Key Physiological Functions of VLCFAs

VLCFAs are integral to the function of several biological systems, primarily through their incorporation into complex lipids which influences membrane properties and serves as precursors for signaling molecules.

Structural Roles in Cellular Membranes

The extended length of VLCFAs has a profound impact on the biophysical properties of cell membranes.

  • Membrane Stability and Fluidity: When incorporated into phospholipids and sphingolipids, the long, saturated acyl chains of VLCFAs increase the thickness and decrease the fluidity of the lipid bilayer. This creates a more ordered and rigid membrane structure.

  • Lipid Rafts: VLCFAs are highly enriched in sphingolipids, which, along with cholesterol, are the primary components of lipid rafts. These microdomains serve as platforms for signal transduction by concentrating specific proteins and receptors. The presence of VLCFA-containing sphingolipids is critical for the proper formation and function of these signaling hubs.

  • Myelin Sheath: Myelin, the insulating layer around neuronal axons, is exceptionally rich in lipids, including VLCFAs incorporated into galactosylceramides and sphingomyelin. These VLCFAs contribute to the tight packing and stability of the myelin sheath, which is essential for rapid nerve impulse conduction.

Lipid_Raft_Formation cluster_membrane Plasma Membrane cluster_raft_components NonRaft Disordered Region (Glycerophospholipids, shorter acyl chains) LipidRaft Lipid Raft (Ordered Domain) VLCFA_Sphingo VLCFA-Sphingolipids VLCFA_Sphingo->LipidRaft Promotes Formation Cholesterol Cholesterol Cholesterol->LipidRaft Stabilizes Signaling_Protein Signaling Proteins Signaling_Protein->LipidRaft Concentrates in Raft VLCFA VLCFAs Sphingolipids Sphingolipid Synthesis VLCFA->Sphingolipids Sphingolipids->VLCFA_Sphingo Incorporation

Caption: Role of VLCFA-containing sphingolipids in the formation of lipid rafts.
Epidermal Barrier Function

The skin's primary function as a barrier against water loss and external insults is critically dependent on the lipid composition of its outermost layer, the stratum corneum. VLCFAs, particularly those with 26 or more carbons, are essential precursors for the synthesis of ω-O-acylceramides. These specialized lipids are covalently attached to proteins in the cornified envelope, forming a highly organized and impermeable lipid matrix that is crucial for maintaining skin hydration.

Retinal Function

The retina, particularly the photoreceptor outer segments, contains a unique class of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) with carbon chains of up to 36 atoms. These VLC-PUFAs are synthesized by the elongase ELOVL4. While their exact functions are still under investigation, evidence suggests they are vital for photoreceptor survival and function. They may play a role in the structural integrity of the highly curved disc membranes in photoreceptors and in signaling pathways that protect against cellular stress.

Nervous System Integrity

Beyond their role in the myelin sheath, VLCFAs are important for overall nervous system health. The accumulation of VLCFAs, as seen in disorders like X-ALD, is neurotoxic and triggers a cascade of events including oxidative stress, mitochondrial dysfunction, and inflammation, ultimately leading to demyelination and neurodegeneration. Conversely, the correct balance of VLCFAs is necessary for proper neuronal development and function.

VLCFAs in Human Health and Disease

Defects in the genes encoding enzymes and transporters involved in VLCFA metabolism lead to a group of inherited disorders characterized by abnormal VLCFA levels.

  • X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene. The resulting deficiency of the ALDP transporter protein leads to the accumulation of saturated VLCFAs in all tissues, most notably the brain, spinal cord, and adrenal glands. This accumulation is cytotoxic, causing a range of clinical presentations from a slowly progressive myelopathy (adrenomyeloneuropathy, AMN) to a devastating cerebral demyelination in childhood (cALD).

  • Stargardt Disease 3 (STGD3): An autosomal dominant form of macular degeneration, STGD3 is caused by mutations in the ELOVL4 gene. These mutations lead to a deficiency in the synthesis of retinal VLC-PUFAs, resulting in photoreceptor cell death and progressive vision loss.

  • Other Peroxisomal Biogenesis Disorders (PBDs): Conditions like Zellweger syndrome spectrum disorders result from mutations in PEX genes, which are required for the assembly of functional peroxisomes. This leads to a global impairment of peroxisomal functions, including VLCFA β-oxidation, resulting in the accumulation of VLCFAs along with other metabolic abnormalities.

Quantitative Data Summary

The following tables summarize key quantitative data regarding VLCFA distribution and the enzymes responsible for their synthesis.

Table 1: Very-Long-Chain Fatty Acid Levels in Human Tissues

Fatty AcidControl Brain White Matter (μg/g)cALD Plaque Area White Matter (μg/g)Control Plasma (μM)X-ALD Plasma (μM)
C22:0 (Behenic)~150-250Variable~20-50~25-60
C24:0 (Lignoceric)~200-400Increased~20-60~40-150
C26:0 (Hexacosanoic)~1-58-12 fold increase~0.3-0.8~1.5-10
C24:0/C22:0 Ratio< 1.3> 1.3< 1.2> 1.2
C26:0/C22:0 Ratio< 0.02> 0.05< 0.02> 0.03

Data are approximate and can vary based on analytical methods and patient populations. Ratios are often more diagnostically reliable than absolute concentrations.

Table 2: Substrate Specificity of Human ELOVL Elongases

EnzymePrimary Substrates (Acyl-CoA)Primary ProductsKey Tissues of Expression
ELOVL1 C20:0-C26:0 SFA & MUFAC22:0-C28:0Ubiquitous, high in skin, myelin
ELOVL2 C20-C22 PUFAC22-C24 PUFA (e.g., DHA)Liver, testis, retina
ELOVL3 C18-C24 SFA & MUFAC20-C26Skin (sebaceous glands), brown adipose tissue
ELOVL4 C24-C26 SFA & PUFA>C28 VLC-SFA & VLC-PUFARetina, skin, brain, testis
ELOVL5 C18-C20 PUFAC20-C22 PUFALiver, brain, adipose tissue
ELOVL6 C12-C16 SFA & MUFAC18 SFA & MUFALiver, adipose tissue
ELOVL7 C16-C20 SFA & MUFAC18-C22Ubiquitous, high in prostate, skin

Source: Adapted from literature on ELOVL enzyme characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the quantification of VLCFAs and the assessment of their metabolic pathways.

Protocol: Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid profiles, including VLCFAs, from plasma or cultured cells.

I. Materials and Reagents:

  • Internal Standards: Heptadecanoic acid (C17:0) and Tricosanoic acid (C23:0)

  • Methanol with 10% acetyl chloride (freshly prepared)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Samples: 200 µL plasma or ~1x10⁶ cultured cells

II. Procedure:

  • Sample Preparation: a. To a glass tube with a Teflon-lined cap, add the sample (plasma or cell pellet). b. Add a known amount of internal standards (e.g., 10 µg of C17:0 and C23:0).

  • Hydrolysis and Methylation (Transesterification): a. Add 2 mL of methanol with 10% acetyl chloride. b. Cap the tubes tightly and heat at 100°C for 1 hour to simultaneously hydrolyze fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs). c. Cool the tubes to room temperature.

  • Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of deionized water. b. Vortex vigorously for 2 minutes. c. Centrifuge at 2000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube. e. Repeat the hexane extraction on the lower aqueous phase and combine the hexane layers.

  • Drying and Concentration: a. Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water. b. Evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.

  • GC-MS Analysis: a. Inject 1-2 µL of the concentrated FAMEs extract onto the GC-MS. b. GC Conditions (example):

    • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
    • Carrier Gas: Helium at a constant flow of 1 mL/min.
    • Injector Temperature: 250°C.
    • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min. c. MS Conditions (example):
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Selected Ion Monitoring (SIM) for specific ions characteristic of each FAME, or full scan mode for identification.

  • Data Analysis: a. Identify FAME peaks based on their retention times compared to known standards. b. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standards. c. Calculate the diagnostically relevant ratios (e.g., C24:0/C22:0 and C26:0/C22:0).

GCMS_Workflow Sample 1. Sample Preparation (Plasma or Cells + Internal Standards) Transesterification 2. Transesterification (Methanol/Acetyl Chloride, 100°C) Sample->Transesterification Extraction 3. Hexane Extraction of FAMEs Transesterification->Extraction Drying 4. Drying and Concentration (Nitrogen Stream) Extraction->Drying GCMS 5. GC-MS Analysis Drying->GCMS Data 6. Data Analysis (Quantification and Ratio Calculation) GCMS->Data

Caption: Workflow for the quantification of VLCFAs using GC-MS.
Protocol: In Vitro Fatty Acid Elongation Assay

This assay measures the activity of ELOVL enzymes in microsomal preparations or reconstituted systems by monitoring the incorporation of a radiolabeled two-carbon donor into a fatty acid substrate.

I. Materials and Reagents:

  • Microsomal fraction (prepared from cultured cells or tissues) or purified ELOVL enzyme reconstituted into proteoliposomes.

  • Acyl-CoA substrate (e.g., C16:0-CoA, C18:3n-6-CoA) at 10-50 µM.

  • [¹⁴C]-Malonyl-CoA (specific activity ~50-60 mCi/mmol).

  • Reaction Buffer: 100 mM Potassium phosphate pH 7.2, 1 mM NADPH, 5 mM MgCl₂, 1 mM DTT.

  • Saponification Solution: 5 M KOH in 10% methanol.

  • Acidification Solution: 5 M HCl.

  • Hexane/Acetic Acid (98:2 v/v).

  • Scintillation fluid.

II. Procedure:

  • Reaction Setup: a. In a microfuge tube, combine 50-100 µg of microsomal protein, the desired acyl-CoA substrate, and reaction buffer. b. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: a. Start the reaction by adding [¹⁴C]-Malonyl-CoA to a final concentration of ~30 µM. b. Incubate at 37°C for 20-30 minutes.

  • Termination and Saponification: a. Stop the reaction by adding 100 µL of the saponification solution. b. Heat at 65°C for 1 hour to hydrolyze all acyl-CoAs to free fatty acids.

  • Acidification and Extraction: a. Cool the tubes and acidify the reaction by adding 100 µL of 5 M HCl to protonate the free fatty acids. b. Add 750 µL of hexane/acetic acid (98:2) to extract the radiolabeled fatty acid products. c. Vortex vigorously and centrifuge to separate the phases.

  • Quantification: a. Transfer a known volume of the upper hexane phase to a scintillation vial. b. Add scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the amount of malonyl-CoA incorporated (nmol/mg protein/min) based on the specific activity of the [¹⁴C]-Malonyl-CoA and the measured radioactivity. b. Run control reactions without the acyl-CoA substrate or without NADPH to determine background levels.

Elongation_Assay_Workflow Setup 1. Reaction Setup (Microsomes, Acyl-CoA, Buffer) Initiate 2. Initiate with [14C]-Malonyl-CoA (Incubate at 37°C) Setup->Initiate Stop 3. Stop and Saponify (KOH, 65°C) Initiate->Stop Extract 4. Acidify and Extract (HCl, Hexane) Stop->Extract Count 5. Scintillation Counting Extract->Count Analyze 6. Calculate Enzyme Activity Count->Analyze

Caption: Workflow for the in vitro fatty acid elongation assay.

Conclusion and Future Directions

Very-long-chain fatty acids are indispensable molecules whose unique structural properties are fundamental to the integrity and function of diverse biological systems, including the skin, retina, and nervous system. Their metabolism is a finely tuned process, and disruptions in either their synthesis by ELOVL enzymes or their degradation via peroxisomal β-oxidation lead to severe human diseases. The quantitative analysis of VLCFA profiles remains a cornerstone in the diagnosis of these disorders.

Future research will likely focus on further elucidating the specific signaling roles of VLCFAs and their derivatives, uncovering the precise mechanisms by which their accumulation leads to cellular toxicity, and exploring the therapeutic potential of modulating VLCFA metabolism. The development of specific inhibitors for ELOVL enzymes, for instance, holds promise for treating diseases of VLCFA excess like X-ALD. A deeper understanding of these critical lipids will undoubtedly open new avenues for diagnosing and treating a range of metabolic and degenerative diseases.

References

The Structural Significance of Nonacosanoic Acid in Cellular Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) whose role in the biophysical properties of cellular membranes is an area of emerging research. As a constituent of membrane lipids, its extended acyl chain length and saturated nature can significantly influence membrane structure and function. This technical guide provides an in-depth overview of the current understanding of this compound and its impact on membrane architecture, drawing upon data from closely related and better-studied VLCFAs as proxies. We will explore its biosynthesis, its effect on membrane fluidity and thickness, and its implication in signaling pathways, particularly in the context of regulated cell death. This document also includes detailed experimental protocols and visualizations to facilitate further research into the multifaceted role of this unique lipid species.

Introduction to this compound

This compound is a saturated fatty acid with a 29-carbon backbone.[1] Like other VLCFAs, it is a minor component of the total fatty acid pool in cells but can have profound effects on the physical state of lipid bilayers.[2] Its presence is reported in various plant and animal tissues, and its metabolism is crucial for cellular homeostasis.[1] Dysregulation of VLCFA metabolism has been linked to severe pathological conditions, underscoring the importance of understanding their cellular functions.

Biosynthesis of this compound

The synthesis of this compound occurs through the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).

While the specific elongase responsible for the final steps of this compound synthesis has not been definitively identified, evidence suggests that ELOVL1 and ELOVL3 are the primary enzymes involved in the elongation of saturated VLCFAs.[3][4] ELOVL1 exhibits high activity towards C20- and C22-CoAs and is essential for the production of C24 and C26 fatty acids. ELOVL3 is involved in the synthesis of C20-C24 saturated and monounsaturated fatty acids. It is plausible that one or both of these enzymes, or another ELOVL with overlapping substrate specificity, is responsible for elongating the acyl chain to 29 carbons, likely starting from a propionyl-CoA primer to generate the odd-numbered chain.

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Propionyl-CoA Propionyl-CoA Elongation Cycle Elongation Cycle Propionyl-CoA->Elongation Cycle Primer for Odd-Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Long-Chain Acyl-CoA (e.g., C16:0) Long-Chain Acyl-CoA (e.g., C16:0) Fatty Acid Synthase->Long-Chain Acyl-CoA (e.g., C16:0) Long-Chain Acyl-CoA (e.g., C16:0)->Elongation Cycle ELOVL1/3 ELOVL1/3 Elongation Cycle->ELOVL1/3 VLCFA-CoA (C18-C28) VLCFA-CoA (C18-C28) ELOVL1/3->VLCFA-CoA (C18-C28) Nonacosanoyl-CoA (C29:0) Nonacosanoyl-CoA (C29:0) ELOVL1/3->Nonacosanoyl-CoA (C29:0) VLCFA-CoA (C18-C28)->ELOVL1/3 Further Elongation

Biosynthesis of this compound.

Role in Membrane Structure and Properties

The incorporation of this compound into membrane phospholipids is expected to significantly alter the biophysical properties of the lipid bilayer due to its long, saturated acyl chain. Saturated fatty acids pack more tightly than their unsaturated counterparts, leading to a decrease in membrane fluidity and an increase in membrane rigidity.

Quantitative Data on the Effects of VLCFAs on Model Membranes

Direct experimental data on this compound is limited. Therefore, we present data from studies on other well-characterized VLCFAs as proxies to infer its likely effects.

Fatty Acid (Proxy)Model SystemTechniqueObserved EffectReference
Lignoceric Acid (C24:0)Human Adrenocortical CellsFluorescence PolarizationIncreased membrane microviscosity
Lignoceric Acid (C24:0)POPC LiposomesMD SimulationsInterdigitation between leaflets, leading to membrane disorder
Hexacosanoic Acid (C26:0)Human Adrenocortical CellsFluorescence PolarizationIncreased membrane microviscosity
Hexacosanoic Acid (C26:0)PC/SM/Cholesterol VesiclesFluorescence SpectroscopyRapid transmembrane movement (flip-flop)
Montanic Acid (C28:0)Not SpecifiedGeneral PropertyUsed in protective coatings, suggesting low permeability

Involvement in Signaling Pathways

Necroptosis

Recent evidence has implicated the accumulation of VLCFAs in necroptosis, a form of regulated cell death. Necroptosis is initiated by the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which then phosphorylate mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.

The accumulation of VLCFAs appears to occur downstream of the initial necroptotic signaling and contributes to membrane disruption. One proposed mechanism is the direct physical perturbation of the membrane by the interdigitation of the long acyl chains of VLCFAs. Additionally, it has been shown that MLKL can be acylated by VLCFAs, which may enhance its recruitment to and disruption of the plasma membrane.

cluster_signal Necroptosis Induction cluster_execution Execution Phase TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 VLCFA Accumulation VLCFA Accumulation RIPK1->VLCFA Accumulation Downstream Effect Necrosome Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation p-MLKL p-MLKL MLKL->p-MLKL MLKL Oligomer MLKL Oligomer p-MLKL->MLKL Oligomer Membrane Disruption Membrane Disruption MLKL Oligomer->Membrane Disruption VLCFA Accumulation->Membrane Disruption Direct Perturbation MLKL Acylation MLKL Acylation VLCFA Accumulation->MLKL Acylation MLKL Acylation->MLKL Oligomer Enhances Membrane Recruitment

Role of VLCFA in Necroptosis.
Endoplasmic Reticulum Stress and the Unfolded Protein Response

Dysregulation of VLCFA metabolism can lead to an increase in membrane saturation, causing what is known as "lipid bilayer stress". This can activate the unfolded protein response (UPR), a cellular stress response that is triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This suggests that the biophysical state of the ER membrane, influenced by its lipid composition, is critical for protein quality control.

Experimental Protocols

Preparation of VLCFA-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a proxy VLCFA, such as lignoceric acid (C24:0), using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., POPC)

  • Lignoceric acid (C24:0)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve the desired amounts of POPC and lignoceric acid in chloroform in a round-bottom flask. The molar ratio of lignoceric acid should be carefully chosen (e.g., 1-5 mol%).

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously, resulting in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to produce LUVs of a defined size.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers, which is an indicator of membrane fluidity.

Procedure:

  • Prepare liposomes with and without the VLCFA of interest as described above.

  • Degas the liposome suspensions before loading into the DSC sample cell.

  • Use the hydration buffer as the reference.

  • Scan the samples over a relevant temperature range (e.g., 10°C to 60°C) at a controlled scan rate (e.g., 1°C/min).

  • Analyze the resulting thermogram to determine the Tm, which is the peak of the endothermic transition. A shift in Tm to a higher temperature upon incorporation of the VLCFA indicates a decrease in membrane fluidity.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing another measure of membrane fluidity.

Materials:

  • Fluorescent probe (e.g., DPH or TMA-DPH)

  • VLCFA-containing liposomes

  • Spectrofluorometer with polarizing filters

Procedure:

  • Incubate the liposome suspension with the fluorescent probe at a low probe-to-lipid ratio to avoid self-quenching.

  • Excite the sample with vertically polarized light at the probe's excitation wavelength.

  • Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane.

  • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

  • An increase in the steady-state anisotropy value upon incorporation of the VLCFA indicates a more ordered and less fluid membrane environment.

cluster_prep Model Membrane Preparation cluster_analysis Biophysical Analysis Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Extrusion Extrusion Hydration->Extrusion VLCFA-LUVs VLCFA-LUVs Extrusion->VLCFA-LUVs DSC DSC VLCFA-LUVs->DSC Fluorescence Anisotropy Fluorescence Anisotropy VLCFA-LUVs->Fluorescence Anisotropy Tm Shift Tm Shift DSC->Tm Shift Anisotropy Change Anisotropy Change Fluorescence Anisotropy->Anisotropy Change

Experimental Workflow.

Conclusion

This compound, as a very-long-chain saturated fatty acid, is poised to be a significant modulator of membrane structure and function. While direct studies on this specific molecule are needed, data from its shorter-chain homologues strongly suggest that its incorporation into membranes will decrease fluidity, increase order, and potentially alter membrane thickness. These biophysical changes have important consequences for cellular processes, including the regulation of signaling pathways such as necroptosis and the unfolded protein response. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the precise role of this compound in membrane biology and its potential as a target in drug development.

References

A Technical Guide to the Solubility of Nonacosanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nonacosanoic acid, a 29-carbon very long-chain saturated fatty acid. A thorough understanding of its solubility is crucial for applications in drug delivery systems, materials science, and various biomedical research fields where it may be used as an excipient, a lipid component in nanoparticle formulations, or a biomarker. This document summarizes the available solubility data for structurally related long-chain fatty acids to infer the solubility behavior of this compound, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Principles of Long-Chain Fatty Acid Solubility

The solubility of saturated fatty acids is primarily dictated by the length of their hydrocarbon chains. As the chain length increases, the molecule becomes progressively more nonpolar and, consequently, its solubility in polar solvents decreases. Conversely, solubility in nonpolar organic solvents tends to increase with chain length, although very long-chain fatty acids can still present solubility challenges even in these solvents at ambient temperatures due to strong van der Waals forces in the solid state. Temperature is a critical factor, with solubility generally increasing significantly with higher temperatures.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for stearic acid (C18:0), arachidic acid (C20:0), and behenic acid (C22:0) to provide a comparative perspective.

Fatty Acid (Carbon Chain Length)SolventTemperature (°C)Solubility ( g/100 g Solvent)Solubility (mg/mL)
Stearic Acid (C18:0) Ethanol101.09 ( g/100 mL)~10.9
202.25~22.5
305.42~54.2
Dichloromethane253.58~35.8
308.85~88.5
3518.3~183
Hexane200.5~5
304.3~43
4019~190
5079.2~792
60303~3030
Methanol28-~2.25 ( g/100g )[1]
Ethyl Acetate28-~10.7 ( g/100g )[1]
Acetone28-~3.6 ( g/100g )[1]
Arachidic Acid (C20:0) Ethanol--~0.1[2]
Dimethylformamide (DMF)--~2[2]
DMSO-6262
Behenic Acid (C22:0) Ethanol (90%)170.102~1.02
Ethanol (91.5%)250.218 ( g/100 mL)~2.18
Ether160.1922~1.922
Chloroform-Soluble (50mg/mL with warming)~50
DMSO-4 (with warming)4

Note: The presented data is compiled from various sources and methodologies. Direct comparison between different fatty acids should be made with caution. The solubility of this compound is expected to be lower than that of behenic acid under similar conditions.

Experimental Protocol: Gravimetric Determination of Solubility

This section details a standard gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature. This method is reliable and relies on the direct measurement of the mass of the dissolved solute.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight caps

  • Syringe with a solvent-compatible filter (e.g., 0.2 µm PTFE)

  • Oven or vacuum desiccator

  • Calibrated thermometer

Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The exact time may need to be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the container with the filtered aliquot to determine the total mass of the solution.

    • Place the container in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound, or use a vacuum desiccator.

    • Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator and then weigh it again. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of dissolved this compound: Final weight of the container with residue - Initial weight of the empty container.

    • Mass of the solvent: Total mass of the aliquot - Mass of the dissolved this compound.

    • Solubility: (Mass of dissolved this compound / Mass of the solvent) * 100. The result is expressed as g/100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of this compound solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep3 Seal vial equil Incubate at constant temperature with agitation (24-48h) prep3->equil settle Settle undissolved solid equil->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter into pre-weighed container withdraw->filter weigh1 Weigh container with aliquot filter->weigh1 evap Evaporate solvent weigh1->evap weigh2 Weigh container with residue until constant mass evap->weigh2 calc Calculate solubility (g/100g solvent) weigh2->calc

Caption: Gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, a strong inference of its solubility behavior can be drawn from the trends observed with shorter-chain saturated fatty acids. It is anticipated that this compound will exhibit very limited solubility in most common organic solvents at room temperature, with solubility increasing with temperature. For researchers and professionals in drug development, the provided experimental protocol for gravimetric determination offers a reliable method to ascertain the precise solubility of this compound in specific solvent systems, which is essential for formulation and process development.

References

An In-depth Technical Guide to the Physical State and Appearance of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0), a saturated very-long-chain fatty acid (VLCFA), is a lipid molecule with emerging significance in various fields of research, including lipidomics and drug delivery systems. Its long aliphatic chain confers distinct physical and chemical properties that are critical to its biological functions and potential applications. This technical guide provides a comprehensive overview of the physical state and appearance of this compound, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Physical and Chemical Properties

This compound is a C29 straight-chain saturated fatty acid.[1] At standard temperature and pressure, it exists as a solid. Its appearance is consistently reported as a white to almost white crystalline powder or solid.[1][2] The hydrophobic nature of its long hydrocarbon tail dictates its solubility, rendering it practically insoluble in water but soluble in non-polar organic solvents.[2][3]

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₂₉H₅₈O₂
Molar Mass 438.78 g/mol
Physical State Solid / Crystalline Powder
Appearance White to almost white
Melting Point 88 - 92 °C
Boiling Point Decomposes before boiling at atmospheric pressure.Inferred
Water Solubility Practically insoluble
Organic Solvent Solubility Soluble in non-polar organic solvents (e.g., ethanol, DMSO, DMF)

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the standard methodologies for determining its key physical attributes.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point of crystalline solids like this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).

  • Thermal Program:

    • The sample is initially heated to a temperature above its expected melting point to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its crystallization point.

    • Finally, the sample is heated at a controlled rate (e.g., 5-10 °C/min) through its melting range.

  • Data Analysis: The heat flow is recorded as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The onset temperature of the melt can also be reported.

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and application in biological systems.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions, ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

    • The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as gas chromatography (after derivatization) or high-performance liquid chromatography.

Gas Chromatography (GC) Analysis of Fatty Acids

Gas chromatography is a powerful technique for the separation and quantification of fatty acids. Due to the low volatility of very-long-chain fatty acids, a derivatization step is typically required.

Methodology: Fatty Acid Methyl Ester (FAME) Preparation and GC Analysis

  • Saponification and Transesterification:

    • The lipid sample containing this compound is first saponified by heating with a strong base (e.g., NaOH in methanol) to release the free fatty acid.

    • The free fatty acid is then converted to its more volatile methyl ester (FAME) by heating with an esterifying agent (e.g., BF₃ in methanol or HCl in methanol).

  • Extraction: The resulting FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane.

  • GC Analysis:

    • An aliquot of the FAME extract is injected into the gas chromatograph.

    • Injector: Split/splitless injector, operated at a high temperature (e.g., 250 °C).

    • Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

    • Oven Temperature Program: A temperature gradient is programmed to elute the FAMEs based on their chain length and degree of unsaturation.

    • Detector: A Flame Ionization Detector (FID) is commonly used for quantification. A Mass Spectrometer (MS) can be used for identification and confirmation of the fatty acid structure.

  • Quantification: The concentration of this compound methyl ester is determined by comparing its peak area to that of an internal standard (a fatty acid of a different, known concentration added to the sample before processing).

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg This compound seal Seal in Aluminum Pan weigh->seal calibrate Calibrate DSC with Standard seal->calibrate program Set Thermal Program: - Heat to erase history - Cool at 10°C/min - Heat at 5-10°C/min calibrate->program run Run DSC Analysis program->run record Record Heat Flow vs. Temperature run->record determine Determine Melting Point (Peak of Endotherm) record->determine

Caption: Workflow for Melting Point Determination by DSC.

GC_Workflow cluster_derivatization Sample Derivatization cluster_extraction Extraction cluster_gc GC Analysis cluster_quant Quantification saponify Saponification (e.g., NaOH/Methanol) esterify Transesterification to FAME (e.g., BF3/Methanol) saponify->esterify extract Extract FAMEs with Hexane esterify->extract inject Inject into GC extract->inject separate Separate on Capillary Column inject->separate detect Detect with FID/MS separate->detect quantify Quantify using Internal Standard detect->quantify

Caption: Workflow for GC Analysis of this compound.

References

Nonacosanoic Acid as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, function, and analysis of very-long-chain fatty acids (VLCFAs) in plants, with a specific focus on nonacosanoic acid.

Executive Summary

This compound (C29:0) is a saturated very-long-chain fatty acid (VLCFA) that plays a critical, albeit often transient, role in plant biology. While not typically found in high concentrations as a free acid, it is a key metabolic intermediate in the biosynthesis of major cuticular wax components. These waxes form the protective outer layer of terrestrial plants, providing a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack. This guide details the biosynthesis of this compound, its conversion into functional wax components, its quantitative presence in select species, and the experimental protocols for its study.

Biosynthesis of this compound and its Derivatives

The synthesis of this compound is part of the larger VLCFA elongation pathway, which occurs on the endoplasmic reticulum (ER). The process begins with C16 and C18 fatty acids produced in the plastid, which are then exported to the cytosol and activated to acyl-CoAs. These are elongated by an ER-bound multi-enzyme complex known as the fatty acid elongase (FAE).[1][2]

The FAE complex catalyzes a four-step cycle, adding two carbons from malonyl-CoA with each turn:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the chain-length specificity of the final product.[2][3]

  • First Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD).

  • Second Reduction: Catalyzed by trans-2,3-enoyl-CoA reductase (ECR).

To produce the precursors for C29 compounds, this cycle is repeated multiple times. Specific KCS enzymes are responsible for elongating the acyl chain to particular lengths. In Arabidopsis thaliana, the KCS6 enzyme (also known as CER6 or CUT1) is essential for the elongation of fatty acids longer than C26. KCS5 plays a redundant role. These enzymes are critical for producing the C28-CoA and C30-CoA thioesters that are precursors to C29 alkanes and their derivatives.

VLCFA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum C16_C18 C16/C18 Fatty Acids C18_CoA C18-CoA C16_C18->C18_CoA Export & Activation FAE_1 FAE Cycle (KCS, KCR, HCD, ECR) C18_CoA->FAE_1 C20_CoA C20-CoA FAE_2 FAE Cycle C20_CoA->FAE_2 C22_CoA C22-CoA FAE_3 FAE Cycle C22_CoA->FAE_3 C24_CoA C24-CoA FAE_4 FAE Cycle C24_CoA->FAE_4 C26_CoA C26-CoA FAE_5 FAE Cycle (KCS6/CER6) C26_CoA->FAE_5 C28_CoA C28-CoA FAE_6 FAE Cycle (KCS6/CER6) C28_CoA->FAE_6 C30_CoA C30-CoA FAE_1->C20_CoA FAE_2->C22_CoA FAE_3->C24_CoA ... FAE_4->C26_CoA FAE_5->C28_CoA FAE_6->C30_CoA

Figure 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation Pathway.

Physiological Role and Metabolic Fate

This compound's primary function is to serve as a precursor in the alkane-forming pathway of cuticular wax biosynthesis. In this pathway, VLCFA-CoAs are converted into alkanes with odd-numbered carbon chains. Specifically, a C30-CoA precursor is reduced to an aldehyde, which is then decarbonylated to form a C29 alkane (nonacosane). This alkane is a dominant component of the epicuticular wax crystals on the stems and leaves of many plants, including Arabidopsis.

Nonacosane can be further modified by hydroxylases to produce secondary alcohols (e.g., nonacosan-10-ol) and ketones (e.g., nonacosan-15-one), which are also integral wax components. These compounds create a hydrophobic barrier that is essential for:

  • Preventing non-stomatal water loss: A primary function to combat desiccation.

  • UV radiation protection: Reflecting harmful UV rays.

  • Defense: Creating a physical barrier against pathogens and insects.

Alkane_Pathway VLCFA_CoA C30 Acyl-CoA (from Elongation) Aldehyde C30 Aldehyde VLCFA_CoA->Aldehyde Acyl-CoA Reductase Alkane C29 Alkane (Nonacosane) Aldehyde->Alkane Decarbonylase (e.g., CER1) Sec_Alcohol Secondary Alcohols (e.g., Nonacosan-10-ol) Alkane->Sec_Alcohol Hydroxylase (e.g., MAH1) Wax Epicuticular Wax Crystal (Protective Barrier) Alkane->Wax Ketone Ketones (e.g., Nonacosan-15-one) Sec_Alcohol->Ketone Oxidation Sec_Alcohol->Wax Ketone->Wax

Figure 2: Biosynthesis of C29 Wax Components from a VLCFA Precursor.

Quantitative Analysis of this compound Derivatives

As a metabolic intermediate, free this compound is present in very low quantities in total wax extracts. Its metabolic significance is better represented by the abundance of its C29 derivatives. The tables below summarize the quantitative composition of major C29 compounds in the cuticular wax of representative plant species.

Table 1: Cuticular Wax Composition of Arabidopsis thaliana (ecotype C24)

Compound ClassCarbon ChainLeaf Wax (μg/dm²)Stem Wax (μg/dm²)
AlkanesC2910.1 ± 1.118.2 ± 2.0
Secondary AlcoholsC290.9 ± 0.11.1 ± 0.1
KetonesC291.4 ± 0.22.5 ± 0.3

Data adapted from Jenks et al., 1995. Values are mean ± s.d.

Table 2: General Composition of Cuticular Wax from Wheat (Triticum aestivum)

Compound ClassGeneral AbundancePredominant Chain Lengths
Free Fatty Acids~2% of total waxC14 - C32
Alkanes8-15% of total waxC20 - C42 (C29 is often a major peak)
Primary Alcohols25-42% of total waxC22 - C33 (Octacosanol, C28, is often dominant)
β-Diketones6-10% of total waxHentriacontane (C31) based

Data synthesized from studies on Little Club wheat and other cultivars. Note: Specific percentages for C29 derivatives vary significantly by cultivar and environmental conditions.

Experimental Protocols

The standard method for the analysis of this compound and its derivatives from plant tissue is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Extraction and Analysis of Cuticular Wax

Objective: To extract, identify, and quantify the aliphatic compounds, including VLCFAs and their derivatives, from the cuticular wax of a plant sample.

Methodology:

  • Sample Collection:

    • Excise fresh plant material (e.g., 5-10 mature leaves or a 10 cm stem segment).

    • Measure the surface area before extraction for quantitative analysis (e.g., using a leaf area meter or image analysis software).

  • Wax Extraction:

    • Completely immerse the plant material in a glass vial containing an appropriate volume of HPLC-grade chloroform or hexane (e.g., 10 mL).

    • Include an internal standard for quantification (e.g., 10 µg of n-tetracosane or heptadecanoic acid).

    • Agitate gently for 30-60 seconds. The solvent should not become significantly colored (indicating cell lysis).

    • Remove the plant material and transfer the solvent extract to a new clean vial.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Derivatization (for Fatty Acid Analysis):

    • To analyze the free fatty acid fraction, the dried extract must be derivatized to form more volatile esters.

    • Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 200 µL of pyridine.

    • Heat the sealed vial at 70°C for 30 minutes to convert acids and alcohols to their trimethylsilyl (TMS) ethers/esters.

    • Alternative for total fatty acids (free + esterified): Perform transmethylation by adding 1 mL of 2.5% sulfuric acid in methanol and heating at 85°C for 3 hours to form Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase at 15°C/min to 260°C, hold for 10 minutes.

      • Ramp 2: Increase at 5°C/min to 320°C, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-750.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to authentic standards.

    • Quantify each compound by integrating the peak area relative to the internal standard.

Experimental_Workflow A 1. Plant Sample Collection (e.g., Leaves, Stems) B 2. Surface Area Measurement A->B C 3. Wax Extraction (Chloroform/Hexane Dip + Internal Standard) B->C D 4. Solvent Evaporation (Nitrogen Stream) C->D E 5. Derivatization (e.g., Silylation with BSTFA) D->E F 6. GC-MS Injection & Analysis E->F G 7. Data Processing (Peak Identification & Quantification) F->G H Results (Wax Composition & Load) G->H

Figure 3: General Workflow for Cuticular Wax Analysis via GC-MS.

Conclusion

This compound is a pivotal metabolite in the formation of the plant cuticle. While its concentration as a free fatty acid is low, its role as a precursor to C29 alkanes, secondary alcohols, and ketones is fundamental to the structural integrity and protective function of the epicuticular wax layer. Understanding the biosynthesis and regulation of this compound and other VLCFAs is essential for developing crops with enhanced resilience to drought and other environmental stresses. The methodologies outlined in this guide provide a robust framework for the continued investigation of these vital plant metabolites.

References

Introduction to very-long-chain fatty acid metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core of Very-Long-Chain Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, degradation, and transport of very-long-chain fatty acids (VLCFAs). It details the critical enzymatic pathways, the pathophysiology of related disorders, and key experimental methodologies for their study, presented in a format tailored for research and development applications.

Very-long-chain fatty acids are a class of fatty acids with carbon chains of 22 carbons or more.[1] While less abundant than long-chain fatty acids (LCFAs), VLCFAs are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[2][3][4][5] They play critical roles in various physiological processes, and their impact on membrane properties like fluidity and permeability is a key area of research. The dysregulation of VLCFA homeostasis is linked to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and severe neurodegenerative disorders.

Cellular Pathways of VLCFA Metabolism

VLCFA homeostasis is maintained by a balance between synthesis via elongation in the endoplasmic reticulum (ER) and degradation via β-oxidation in peroxisomes.

Synthesis: The Endoplasmic Reticulum Elongation Cycle

VLCFAs are synthesized from LCFAs through a cyclic four-step process within the membranes of the endoplasmic reticulum. The cycle adds two carbon units from malonyl-CoA to an existing acyl-CoA substrate with each turn.

The four reactions are (see diagram below):

  • Condensation: The rate-limiting step, catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes.

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by β-ketoacyl-CoA reductase (KCR).

  • Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by β-hydroxyacyl-CoA dehydratase (HCD).

  • Reduction: The final step is a second reduction, catalyzed by enoyl-CoA reductase (ECR), yielding an acyl-CoA elongated by two carbons.

Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate specificities for the length and saturation of the fatty acyl-CoA. Notably, ELOVL1 is the primary elongase responsible for the synthesis of the saturated VLCFAs C24:0 and C26:0.

G cluster_ER Endoplasmic Reticulum AcylCoA_n Acyl-CoA (Cn) KetoacylCoA 3-Ketoacyl-CoA (Cn+2) AcylCoA_n->KetoacylCoA Condensation (ELOVL1-7) MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) KetoacylCoA->HydroxyacylCoA Reduction (KCR) EnoylCoA trans-2,3-Enoyl-CoA (Cn+2) HydroxyacylCoA->EnoylCoA Dehydration (HCD) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 Reduction (ECR)

Figure 1: The VLCFA elongation cycle in the Endoplasmic Reticulum.

Degradation: Peroxisomal β-Oxidation

VLCFAs are exclusively degraded via β-oxidation within peroxisomes because mitochondria cannot process them. This pathway shortens VLCFAs, producing acetyl-CoA and a shorter acyl-CoA that can then be transported to mitochondria for complete oxidation.

The process requires four key enzymatic steps (see diagram below):

  • Oxidation: Acyl-CoA oxidase 1 (ACOX1) introduces a double bond, transferring electrons to O2 to produce hydrogen peroxide (H2O2).

  • Hydration: A bifunctional enzyme adds a water molecule across the double bond.

  • Dehydrogenation: The same bifunctional enzyme oxidizes the hydroxyl group.

  • Thiolysis: A peroxisomal thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA.

A critical prerequisite for this process is the transport of VLCFAs from the cytosol into the peroxisome. This is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as Adrenoleukodystrophy Protein, ALDP), which transports CoA-activated VLCFAs across the peroxisomal membrane.

G cluster_Peroxisome Peroxisomal Matrix VLCFA_CoA VLCFA-CoA (C26:0) Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein (Dehydrogenase activity) Short_Acyl_CoA Acyl-CoA (C24:0) Ketoacyl_CoA->Short_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Cytosol_VLCFA Cytosolic VLCFA-CoA ABCD1 ABCD1 Transporter Cytosol_VLCFA->ABCD1 Transport ABCD1->VLCFA_CoA

Figure 2: Peroxisomal β-oxidation of Very-Long-Chain Fatty Acids.

Pathophysiology of VLCFA Metabolism Disorders

Defects in the genes encoding enzymes or transporters for VLCFA metabolism lead to their accumulation, causing severe cellular toxicity, particularly in the nervous system and adrenal glands.

X-linked Adrenoleukodystrophy (X-ALD)

X-ALD is a prototypical VLCFA disorder caused by mutations in the ABCD1 gene. The resulting deficiency in the ABCD1 transporter protein impairs the import of VLCFAs into peroxisomes, blocking their degradation. This leads to a toxic accumulation of VLCFAs, especially C26:0, in tissues and plasma. The buildup of VLCFAs contributes to the destruction of myelin, the protective sheath around nerve cells, leading to progressive neurodegeneration and adrenal insufficiency. The cytosolic accumulation of VLCFA-CoA also provides more substrate for the ELOVL1 enzyme, creating a feedback loop that further elevates VLCFA levels.

Zellweger Spectrum Disorders (ZSD)

ZSDs are a group of autosomal recessive disorders caused by mutations in PEX genes, which are essential for the formation of functional peroxisomes. This global peroxisomal dysfunction affects all metabolic pathways housed within the organelle, including the β-oxidation of VLCFAs. Consequently, patients with ZSD exhibit elevated levels of VLCFAs in plasma and tissues, alongside other metabolic abnormalities.

Quantitative Analysis and Diagnostic Markers

The measurement of VLCFA levels in plasma is the primary biochemical test for diagnosing peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical method. While absolute concentrations of VLCFAs are measured, the ratios between different species are more diagnostically robust.

ParameterTypical Control RangePathological Range (indicative of X-ALD)Reference
C26:0 (µmol/L) 0.15 - 1.9> 1.6
C24:0 / C22:0 Ratio 0.32 - 1.19Elevated
C26:0 / C22:0 Ratio 0.0 - 0.03> 0.05

Note: Reference ranges may vary slightly between laboratories. Genetic testing of the ABCD1 gene is the definitive method for diagnosing X-ALD, especially in female carriers who may have normal VLCFA levels.

G cluster_workflow Diagnostic Workflow for Suspected X-ALD A Clinical Suspicion (Neurological Symptoms, Adrenal Insufficiency) B Plasma VLCFA Analysis (GC-MS) A->B C Evaluate C26:0 and Ratios (C24/C22, C26/C22) B->C D Ratios Elevated? C->D E ABCD1 Gene Sequencing D->E Yes H X-ALD Unlikely (Consider other diagnoses) D->H No I Diagnosis Confirmed (Especially for Males) D->I High Probability F Pathogenic Mutation Identified? E->F G X-ALD Confirmed F->G Yes F->H No

Figure 3: A simplified diagnostic workflow for X-linked Adrenoleukodystrophy.

Key Experimental Protocols

Quantification of VLCFA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for measuring VLCFA levels in plasma, which is crucial for the diagnosis of peroxisomal disorders.

I. Sample Preparation

  • Internal Standard Addition: To 100 µL of plasma, add a known quantity of an internal standard not naturally abundant in humans, such as heptadecanoic acid (C17:0).

  • Lipid Extraction: Perform a total lipid extraction using a solvent system like the Folch method (2:1 chloroform:methanol). This step isolates the lipids, including VLCFAs, from other plasma components.

  • Hydrolysis: The extracted lipids are subjected to acid hydrolysis to release fatty acids from their complex lipid forms (e.g., esters).

  • Derivatization (Methylation): The free fatty acids are converted into fatty acid methyl esters (FAMEs). This is a critical step to make the VLCFAs volatile, which is necessary for gas chromatography. This is often achieved by heating the sample with a reagent like methanolic HCl.

  • FAME Extraction: The FAMEs are extracted from the aqueous reaction mixture into an organic solvent, typically hexane.

  • Final Preparation: The hexane layer is carefully collected and concentrated under a stream of nitrogen before injection into the GC-MS system.

II. GC-MS Instrumental Analysis

The following parameters are representative and should be optimized for the specific instrument.

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm x 0.25 µm), is used to separate the FAMEs based on their boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the sample is injected in splitless mode into an inlet heated to ~280°C.

    • Oven Program: A temperature gradient is used to elute the FAMEs. A typical program starts at 100°C, ramps to 250°C, and then ramps at a slower rate to 320°C to ensure the elution of the very-long-chain species.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection: The MS is operated in Selected Ion Monitoring (SIM) or full scan mode to identify and quantify the specific ions corresponding to each FAME, allowing for precise measurement and calculation of concentrations relative to the internal standard.

Conclusion and Future Directions

The core pathways of VLCFA metabolism are well-defined, with the ER responsible for synthesis and peroxisomes for degradation. Disruptions in this balance, particularly defects in the ABCD1 transporter, lead to severe pathologies like X-ALD. Quantitative analysis of plasma VLCFA ratios remains a cornerstone of diagnosis. Future research and drug development efforts are focused on strategies to bypass the defective transporter, reduce VLCFA synthesis by targeting ELOVL1, or mitigate the downstream inflammatory and oxidative stress effects of VLCFA accumulation.

References

A Technical Guide to Nonacosanoic Acid in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) that is a significant component of the plant cuticle, the outermost protective layer of aerial plant tissues. The plant cuticle, and by extension its constituent waxes and VLCFAs, plays a critical role in mediating interactions between the plant and its environment. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant stress responses, with a focus on its biosynthesis, its function as a structural barrier, and its emerging role as a potential signaling molecule. This document details experimental protocols for the analysis of this compound, presents available quantitative data on VLCFA changes under stress, and visualizes key pathways and workflows to support further research and development in this area.

Introduction: The Role of Very-Long-Chain Fatty Acids in Plant Defense

Plants are constantly subjected to a variety of environmental challenges, including abiotic stresses such as drought, salinity, and extreme temperatures, as well as biotic stresses from pathogens and pests. In response, plants have evolved sophisticated defense mechanisms. The first line of defense is the cuticle, a hydrophobic layer composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[1]

Cuticular waxes are complex mixtures of hydrophobic lipids, primarily derived from VLCFAs with chain lengths ranging from C20 to C34 and beyond.[1][2] These waxes include alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1] this compound (C29:0) is a precursor to C29 alkanes, which are often major components of the cuticular wax in many plant species and have been shown to increase in abundance under drought stress.[3]

While the primary function of the cuticular wax is to form a physical barrier that prevents non-stomatal water loss and protects against UV radiation and pathogen entry, there is growing evidence that VLCFAs and their derivatives may also function as signaling molecules in plant defense pathways.

Quantitative Data: VLCFA Composition in Response to Stress

Direct quantitative data for this compound under various stress conditions is not extensively available in the literature. However, numerous studies have documented changes in the overall VLCFA content or in specific classes of VLCFAs in response to stress. This data is summarized in Table 1. A general trend observed is the increase in total wax load and specifically the accumulation of long-chain alkanes under drought conditions, which points to the importance of their precursor VLCFAs, including this compound.

Plant SpeciesStress TypeTissueObserved Change in VLCFAs/DerivativesReference
Arabidopsis thalianaDroughtLeaf~2-fold increase in total wax load.
Arabidopsis thalianaDroughtLeafSignificant increase in C29 and C31 alkanes.
Ammopiptanthus mongolicusOsmotic StressLeafIncreased content of alkanes, primary alcohols, aldehydes, and ketones.
Various SpeciesSalt, Cold, HypoxiaVariousGeneral increase in VLCFA content.
Arabidopsis thalianaBacterial PathogenLeafIncrease in endogenous VLCFA levels.
Triticum aestivum (Wheat)DroughtLeafDecrease in linoleic and linolenic acid; increase in palmitic and oleic acid.
Brassica napus (Canola)DroughtSeedAltered fatty acid composition, with changes in oleic and linolenic acid.

Biosynthesis and Hypothesized Signaling of this compound

Biosynthesis Pathway

This compound, like other VLCFAs, is synthesized in the endoplasmic reticulum (ER) from C16 and C18 fatty acid precursors produced in the plastid. The elongation process is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. The four key enzymatic steps are condensation, reduction, dehydration, and a second reduction. Once synthesized, this compound can be incorporated into various lipid classes or be further modified in the wax biosynthesis pathways to form other cuticular components like C29 alkanes.

VLCFA Biosynthesis and Wax Formation cluster_ER ER Plastid Plastid (C16/C18-CoA Synthesis) ER Endoplasmic Reticulum (ER) Plastid->ER C16/C18-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Nonacosanoic_Acid This compound (C29:0) FAE_Complex->Nonacosanoic_Acid Elongation Malonyl_CoA Malonyl-CoA (+2C) Malonyl_CoA->FAE_Complex 2C units Decarbonylation_Pathway Decarbonylation Pathway Nonacosanoic_Acid->Decarbonylation_Pathway Sphingolipids Sphingolipids Nonacosanoic_Acid->Sphingolipids C29_Alkane C29 Alkane Decarbonylation_Pathway->C29_Alkane Cuticular_Wax Cuticular Wax Layer C29_Alkane->Cuticular_Wax Hypothesized VLCFA Signaling Stress Abiotic/Biotic Stress (e.g., Pathogen, Drought) Perception Stress Perception Stress->Perception FAE_Upregulation Upregulation of FAE Genes Perception->FAE_Upregulation VLCFA_Accumulation Increased VLCFA Pool (incl. This compound) FAE_Upregulation->VLCFA_Accumulation Derivative_Formation Formation of Bioactive Derivatives (e.g., Sphingolipids) VLCFA_Accumulation->Derivative_Formation Signaling_Cascade Downstream Signaling Cascade VLCFA_Accumulation->Signaling_Cascade Direct Effect? Derivative_Formation->Signaling_Cascade Defense_Response Defense Gene Expression & Physiological Response (e.g., HR, Stomatal Closure) Signaling_Cascade->Defense_Response Experimental Workflow Start Start: Hypothesis Formulation Plant_Growth Plant Growth under Controlled Conditions Start->Plant_Growth Stress_Application Application of Stress (Drought, Salinity, Pathogen) Plant_Growth->Stress_Application Sampling Time-course Sampling of Plant Tissues Stress_Application->Sampling Lipid_Extraction Lipid Extraction and Derivatization to FAMEs Sampling->Lipid_Extraction Transcriptomics Transcriptomic Analysis (RNA-Seq) Sampling->Transcriptomics Physiological_Analysis Physiological Measurements (e.g., Water Loss, Chlorophyll Content) Sampling->Physiological_Analysis GCMS_Analysis GC-MS Analysis Lipid_Extraction->GCMS_Analysis Data_Analysis Quantification of This compound GCMS_Analysis->Data_Analysis Interpretation Data Interpretation and Model Building Data_Analysis->Interpretation Transcriptomics->Interpretation Physiological_Analysis->Interpretation End Conclusion Interpretation->End

References

Methodological & Application

Application Note: Derivatization of Nonacosanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0), a very long-chain saturated fatty acid (VLCFA), is implicated in various biological processes and is a component of certain natural products and industrial formulations. Gas chromatography (GC) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids. However, the inherent low volatility and high polarity of this compound, due to its long hydrocarbon chain and polar carboxyl group, make its direct analysis by GC challenging. These characteristics can lead to poor peak shape, high boiling point requirements, and potential thermal degradation in the GC inlet and column.

To overcome these analytical hurdles, derivatization is a crucial sample preparation step. The primary goal of derivatization is to convert the polar carboxyl group into a less polar and more volatile functional group, thereby improving the chromatographic performance of the analyte. This application note provides a detailed overview of common derivatization techniques for this compound, with a focus on esterification to form fatty acid methyl esters (FAMEs) and silylation, and presents detailed protocols for their implementation.

Derivatization Strategies for this compound

The two most common derivatization strategies for fatty acids for GC analysis are esterification and silylation.

  • Esterification (Methylation): This is the most widely used method for fatty acid analysis. The carboxyl group of this compound is converted into a methyl ester (nonacosanoate methyl ester). This is typically achieved by reaction with an alcohol (methanol) in the presence of an acidic or basic catalyst. Common acidic catalysts include boron trifluoride (BF3)-methanol, hydrochloric acid (HCl)-methanol, and sulfuric acid (H2SO4)-methanol. FAMEs are significantly more volatile and less polar than their corresponding free fatty acids.

  • Silylation: This technique involves the replacement of the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation is a rapid and effective method, but the resulting TMS-esters can be sensitive to moisture. It's also a less specific reaction, as it will also derivatize other functional groups with active hydrogens, such as hydroxyl and amine groups.

Comparison of Derivatization Methods for Very Long-Chain Fatty Acids

A study by Antolin et al. evaluated five different derivatization methods for a mixture of very long-chain fatty acids (C24:0-C36:0), which includes this compound. The findings of this study provide valuable insights into the selection of an appropriate derivatization strategy.[1][2]

Derivatization MethodReaction TimeFatty Acid Content Determined (%)Key Considerations
Sulphuric Acid-Methanol10 min84.2 - 86.6Recommended as most appropriate considering cost, speed, safety, and GC response.[1][2]
Boron Trifluoride-Methanol10 min84.2 - 86.6A widely used and effective reagent.
Diazomethane10 min84.2 - 86.6Highly efficient but toxic and explosive, requiring special handling.
N-methyl-N-trimethylsilyltrifluoroacetamide10 min84.2 - 86.6A silylation method that is fast and effective.
Hydrochloric Acid-Methanol90 min84.2 - 86.6Significantly longer reaction time compared to other methods.[1]

Experimental Protocols

Protocol 1: Esterification using Sulphuric Acid-Methanol (Recommended Method)

This protocol is based on the findings that sulphuric acid-methanol is a highly efficient and practical method for the derivatization of very long-chain fatty acids.

Materials:

  • This compound sample

  • 1% (v/v) Sulphuric acid in methanol

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Add 2 mL of 1% sulphuric acid in methanol to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 10 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Esterification using Boron Trifluoride-Methanol

This is another widely used and effective method for preparing FAMEs.

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh approximately 1-5 mg of the this compound sample into a reaction vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 10 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Vortex vigorously for 1 minute.

  • After phase separation, carefully transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.

  • The resulting FAME solution is ready for GC injection.

Protocol 3: Silylation using BSTFA

This protocol is suitable for rapid derivatization, especially when the sample is free of other compounds with active hydrogens.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the this compound sample is completely dry.

  • Dissolve approximately 1 mg of the sample in 100 µL of an anhydrous solvent in a reaction vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample can be directly injected into the GC-MS.

Experimental Workflow and Signaling Pathways

Derivatization_Workflow Workflow for Derivatization of this compound for GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Esterification Esterification (FAMEs) (e.g., H2SO4/Methanol) Sample->Esterification Recommended Silylation Silylation (TMS-Esters) (e.g., BSTFA) Sample->Silylation Alternative GC_Analysis Gas Chromatography Analysis Esterification->GC_Analysis Silylation->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

Esterification_Pathway Esterification of this compound Nonacosanoic_Acid This compound (R-COOH) FAME Nonacosanoate Methyl Ester (R-COOCH3) Nonacosanoic_Acid->FAME Reaction Methanol Methanol (CH3OH) Methanol->FAME Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->FAME Water Water (H2O) FAME->Water Byproduct

Caption: Esterification of this compound to FAME.

Conclusion

Derivatization of this compound is an essential step for its successful analysis by gas chromatography. The conversion of the non-volatile fatty acid into a more volatile derivative, such as a fatty acid methyl ester or a trimethylsilyl ester, significantly improves chromatographic performance, leading to better peak shape, resolution, and sensitivity. Based on comparative studies of very long-chain fatty acids, esterification using sulphuric acid-methanol is recommended as a fast, efficient, and cost-effective method. The choice of derivatization reagent should be made based on the specific requirements of the analysis, the nature of the sample matrix, and the available laboratory resources. The detailed protocols provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and other very long-chain fatty acids.

References

Application Note: Extraction and Quantification of Nonacosanoic Acid from Plant Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) found as a major component of cuticular waxes in many plants.[1][2] These waxes form a protective barrier on the leaf surface, playing a crucial role in preventing water loss and protecting against environmental stresses. The unique properties of this compound and other VLCFAs make them of interest for various applications, including pharmaceuticals, cosmetics, and industrial products. This document provides detailed protocols for the extraction, derivatization, and quantification of this compound from plant leaf tissue, intended for researchers in natural product chemistry and drug development.

Physicochemical and Solubility Data

Effective extraction begins with understanding the analyte's properties. This compound's long hydrocarbon chain makes it highly non-polar.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₉H₅₈O₂[2]
Molecular Weight 438.8 g/mol [2]
Appearance Solid[2]
Class Very-Long-Chain Fatty Acid (VLCFA)

Table 2: General Solubility of Very-Long-Chain Fatty Acids

SolventSolubilityRationale
Hexane, Chloroform HighExcellent non-polar solvents for extracting lipids.
Petroleum Ether HighA non-polar solvent effective for lipid extraction.
Ethanol, Methanol SolubleSoluble in hot alcohols, but solubility decreases as the solution cools.
Dimethylformamide (DMF) SolubleA polar aprotic solvent capable of dissolving long-chain fatty acids.
Dimethyl Sulfoxide (DMSO) SolubleCan be used to prepare stock solutions.
Water InsolubleDue to the long, non-polar hydrocarbon tail.

Experimental Workflow and Protocols

The overall process involves sample preparation, lipid extraction, conversion of fatty acids to their methyl esters (FAMEs) for volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis A Plant Leaf Collection B Washing & Drying A->B C Grinding to Fine Powder (Lyophilized Tissue) B->C D Lipid Extraction (Isopropanol/Chloroform/Water) C->D E Phase Separation D->E F Collect Chloroform Phase (Contains Lipids) E->F G Transmethylation to FAMEs (H₂SO₄ in Methanol) F->G H GC-MS Analysis G->H I Data Processing H->I J Quantification I->J

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Sample Preparation
  • Collection: Harvest fresh, healthy leaves from the plant of interest.

  • Cleaning: Gently wash the leaves with deionized water to remove surface contaminants and dust. Pat dry with a paper towel.

  • Inactivation of Lipases: To prevent enzymatic degradation of lipids, immediately immerse the leaves in hot isopropanol (75°C) for 15 minutes.

  • Drying: For optimal extraction, lyophilize (freeze-dry) the leaves until a constant weight is achieved. Alternatively, oven-dry at a low temperature (40-50°C).

  • Grinding: Grind the dried leaf tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. Store the powder in a desiccator at -20°C until extraction.

Protocol 2: Total Lipid Extraction

This protocol is adapted from methods designed to comprehensively extract very-long-chain fatty acids.

  • Homogenization: Weigh approximately 200 mg of the dried leaf powder into a glass tube. Add 3 mL of isopropanol containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.

  • Incubation: Heat the mixture at 75°C for 15 minutes to ensure the inactivation of any remaining lipolytic enzymes.

  • Solvent Addition: Allow the sample to cool to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes. This will separate the mixture into two phases: an upper aqueous phase and a lower chloroform phase containing the lipids.

  • Lipid Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a new, clean glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas to yield the total lipid extract.

Protocol 3: Transmethylation to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, carboxylic acids must be derivatized to their more volatile ester forms.

  • Reagent Preparation: Prepare a solution of 5% (v/v) sulfuric acid in anhydrous methanol. Handle this reagent with extreme care under a fume hood.

  • Derivatization: Add 1 mL of the 5% methanolic H₂SO₄ to the dried lipid extract. Add a known amount of an internal standard (e.g., heptadecanoic acid or nonadecanoic acid methyl ester) for accurate quantification.

  • Incubation: Seal the tube tightly and incubate at 85°C for 3 hours.

  • Extraction of FAMEs: After cooling to room temperature, add 1.5 mL of water and 1 mL of hexane to the tube. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

  • Collection: The upper hexane layer, now containing the FAMEs, is carefully transferred to a GC vial for analysis.

Protocol 4: Quantification by GC-MS
  • Injection: Inject 1 µL of the FAME sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for FAME separation, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Temperature Program: An example program is: initial temperature of 150°C, ramp up to 240°C at 4°C/min, and hold for 10 minutes. This program should be optimized for the specific instrument and column.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Mode: Scan over a mass range of m/z 50-600.

    • Identification: Identify the this compound methyl ester peak by comparing its retention time to a pure standard and its mass spectrum to a library (e.g., NIST).

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of its methyl ester to the internal standard.

Expected Results and Data

The yield of this compound is highly dependent on the plant species, leaf age, and environmental growth conditions. It is a common constituent of the epicuticular wax of many plants, including forage grasses and some vegetables.

Table 3: Representative Data on Fatty Acid Composition from Plant Leaf Extracts (Hypothetical)

Fatty AcidRetention Time (min)Abundance (%)
Palmitic acid (C16:0)18.515-30
Stearic acid (C18:0)22.15-15
Oleic acid (C18:1)22.410-25
Linoleic acid (C18:2)22.920-40
This compound (C29:0) 35.2 1-10
Other VLCFAsVariableVariable
Note: This data is for illustrative purposes only. Actual results will vary significantly.

Biological Context of VLCFAs in Plants

This compound is not typically involved in classical signaling pathways in the same way as hormones or eicosanoids. Instead, its primary role is structural, as a precursor for the synthesis of cuticular waxes, which are essential for plant survival.

G cluster_synthesis VLCFA Biosynthesis (in Endoplasmic Reticulum) cluster_modification Wax Synthesis Pathway cluster_function Biological Function A C16/C18-CoA Pool (from Fatty Acid Synthase) B Fatty Acid Elongase (FAE) Complex A->B Substrate C Successive 2-Carbon Elongation (KCS, KCR, HCD, ECR enzymes) B->C D Very-Long-Chain Fatty Acids (e.g., this compound, C29) C->D E Conversion to Aldehydes, Alkanes, Ketones, Esters D->E G Export to Leaf Epidermis D->G F Cuticular Wax Components E->F F->G H Formation of Cuticle G->H I Functions: - Drought Resistance - UV Protection - Pathogen Defense H->I

References

Application Notes and Protocols for the Analysis of Nonacosanoic Acid in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) found in various natural sources, including plant waxes and soil organic matter. As a biomarker, its presence and concentration in soil can provide valuable insights into the composition and decomposition of plant-derived organic material, microbial community structure, and historical vegetation patterns. In the context of drug development, understanding the environmental fate and distribution of organic molecules, including those with long alkyl chains, is crucial for environmental risk assessments. This document provides detailed application notes and standardized protocols for the extraction, purification, derivatization, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of Fatty Acids in Different Soil Types

The concentration of this compound can vary significantly depending on soil type, vegetation cover, and land use. The following table summarizes typical total fatty acid concentrations found in different soil ecosystems. This compound is a component of this total fatty acid pool.

Soil TypePredominant VegetationTotal Fatty Acid Concentration (µg/g of Total Organic Carbon)Reference
GrasslandGrasses and herbaceous plants823 - 6,794[1]
Forest SoilDeciduous and coniferous trees833 - 23,346[1]
Intermediate (abandoned grassland)Shrubs and young trees1,639 - 6,636[1]

Experimental Protocols

This section outlines two robust protocols for the extraction and derivatization of this compound from soil, followed by a detailed procedure for GC-MS analysis.

Protocol 1: Soxhlet Extraction and BF3-Methanol Derivatization

This protocol is a classic and exhaustive method suitable for the extraction of lipids from soil.

1. Materials and Reagents:

  • Soil sample (air-dried and sieved through a 2 mm mesh)

  • Cellulose extraction thimbles

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Toluene (HPLC grade)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., Nonadecanoic acid, C19:0)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Heating mantle

  • Glass vials with PTFE-lined caps

2. Extraction Procedure:

  • Accurately weigh approximately 10 g of the dried soil sample into a cellulose extraction thimble.

  • Add a known amount of internal standard solution to the soil sample in the thimble.

  • Place the thimble into the Soxhlet extractor.

  • Add 250 mL of hexane/methanol (2:1, v/v) to a round-bottom flask.

  • Assemble the Soxhlet apparatus and extract the sample for 8 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Transfer the solvent extract from the round-bottom flask to a separatory funnel.

  • Wash the extract twice with 50 mL of saturated sodium chloride solution.

  • Collect the organic phase (bottom layer) and dry it over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate it to near dryness using a rotary evaporator at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the concentrated lipid extract, add 2 mL of toluene and 3 mL of 14% BF3-methanol solution.

  • Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[2]

  • Cool the vial to room temperature.

  • Add 5 mL of hexane and 5 mL of deionized water, and vortex for 1 minute.

  • Centrifuge at a low speed to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Modified Bligh-Dyer Extraction and TMAH Derivatization

This method is a rapid, single-phase extraction suitable for a large number of samples.

1. Materials and Reagents:

  • Soil sample (freeze-dried and homogenized)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Tetramethylammonium hydroxide (TMAH) solution (25% in methanol)

  • Dichloromethane (HPLC grade)

  • Internal standard (e.g., Nonadecanoic acid, C19:0)

  • Centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

2. Extraction Procedure:

  • Weigh approximately 2 g of the freeze-dried soil sample into a centrifuge tube.

  • Add a known amount of internal standard solution to the soil sample.

  • Add 8 mL of a single-phase extraction mixture of chloroform:methanol:phosphate buffer (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 1 minute and then shake for 2 hours.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the soil particles.

  • Decant the supernatant into a clean centrifuge tube.

  • To induce phase separation, add 2 mL of chloroform and 2 mL of deionized water to the supernatant.

  • Vortex for 30 seconds and centrifuge at 2000 rpm for 10 minutes.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

  • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

3. Derivatization to FAMEs:

  • To the dried lipid extract, add 200 µL of 25% TMAH in methanol.

  • Vortex briefly to dissolve the residue.

  • Inject an aliquot of this solution directly into the hot GC injector (pyrolytic methylation).

GC-MS Analysis Protocol

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C (for BF3-FAMEs) or 300°C (for TMAH pyrolysis).

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-650 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Monitor the following ions for this compound methyl ester (m/z 452.8):

      • Quantifier ion: m/z 74 (characteristic fragment for FAMEs)

      • Qualifier ions: m/z 87, and the molecular ion [M]+ at m/z 452.[3]

2. Quantification:

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing standard solutions of this compound methyl ester at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the soil samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Soil_Sample Soil Sample Collection (Air/Freeze-dried, Sieved) Internal_Standard Addition of Internal Standard Soil_Sample->Internal_Standard Soxhlet Soxhlet Extraction (Hexane:Methanol) Internal_Standard->Soxhlet Protocol 1 Bligh_Dyer Bligh-Dyer Extraction (Chloroform:Methanol:Buffer) Internal_Standard->Bligh_Dyer Protocol 2 BF3 BF3-Methanol Methylation Soxhlet->BF3 TMAH TMAH Pyrolytic Methylation Bligh_Dyer->TMAH GCMS GC-MS Analysis (FAMEs) BF3->GCMS TMAH->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing

Caption: Experimental workflow for this compound analysis in soil.

Analytical Logic Diagram

analytical_logic cluster_extraction_logic Extraction Principle cluster_derivatization_logic Derivatization Principle cluster_gcms_logic GC-MS Principle Soil_Matrix Soil Matrix with This compound Lipid_Extract Lipid Extract (Contains this compound) Soil_Matrix->Lipid_Extract Solubilization Solvent Organic Solvent (e.g., Hexane, Chloroform) Solvent->Lipid_Extract Nonacosanoic_Acid This compound (High Boiling Point, Polar) FAME This compound Methyl Ester (FAME) (Volatile, Less Polar) Nonacosanoic_Acid->FAME Esterification Methylating_Agent Methylating Agent (BF3-Methanol or TMAH) Methylating_Agent->FAME Separation GC Separation (Based on Volatility and Polarity) FAME->Separation Detection MS Detection (Mass-to-Charge Ratio) Separation->Detection Quantification Quantification (Internal Standard) Detection->Quantification

Caption: Logical flow of the analytical process for this compound.

References

Application Note and Protocol: Saponification of Lipids for the Release and Analysis of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA) found in various natural sources, particularly in plant waxes and certain lipids. The analysis of this compound is crucial for understanding lipid metabolism, developing biofuels, and for quality control in various industries. This application note provides a detailed protocol for the efficient saponification of lipids to release this compound, followed by its quantification, typically using gas chromatography-mass spectrometry (GC-MS). Saponification is a hydrolysis process where ester linkages in lipids are cleaved by a strong base, yielding glycerol and fatty acid salts (soaps). Subsequent acidification protonates these salts, allowing for the extraction of the free fatty acids.

Principle of Saponification

Saponification is the base-catalyzed hydrolysis of an ester. In the context of lipids, triglycerides, wax esters, and other fatty acid esters are treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to liberate the constituent fatty acids as their corresponding carboxylate salts. The general reaction is as follows:

Triglyceride + 3 KOH → Glycerol + 3 Potassium salts of fatty acids

These salts are then acidified to yield the free fatty acids, which can be extracted into an organic solvent for further analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the saponification of lipid samples to isolate this compound.

Materials and Reagents
  • Lipid Sample: Plant wax, lipid extract, or other biological material containing this compound.

  • Saponification Reagent: 0.5 M Potassium Hydroxide (KOH) in 95% ethanol (ethanolic KOH). To prepare, dissolve 28 g of KOH in a small amount of water and then bring to 1 L with 95% ethanol.

  • Internal Standard (IS): A known concentration of a C-odd or deuterated long-chain fatty acid not expected to be in the sample (e.g., nonadecanoic acid, C19:0, if not present).

  • Acidifying Reagent: 6 M Hydrochloric Acid (HCl).

  • Extraction Solvent: A mixture of n-hexane and diethyl ether (1:1, v/v) or methyl tert-butyl ether (MTBE).

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Derivatization Reagent: BF₃-methanol (14%), or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Methanol, chloroform, hexane, and other solvents should be of analytical or GC grade.

Equipment
  • Glass reaction vials with Teflon-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glass separation funnel or centrifuge tubes for extraction

  • Rotary evaporator or nitrogen evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol for Saponification and Extraction
  • Sample Preparation:

    • Accurately weigh 10-50 mg of the lipid sample into a glass reaction vial.

    • Add a known amount of the internal standard to the vial.

    • Dissolve the sample in 1-2 mL of chloroform or another suitable organic solvent.

  • Saponification Reaction:

    • Add 5 mL of 0.5 M ethanolic KOH to the vial.

    • Seal the vial tightly with the Teflon-lined cap.

    • Heat the mixture at 80-90°C for 2 hours in a heating block or water bath. Intermittently vortex the mixture to ensure homogeneity.

  • Extraction of Non-Saponifiable Lipids (Optional):

    • After cooling to room temperature, add 5 mL of water to the vial.

    • Extract the non-saponifiable lipids (e.g., sterols, hydrocarbons) by adding 5 mL of hexane, vortexing, and collecting the upper hexane layer. Repeat this extraction twice. This step is crucial if the focus is solely on the fatty acid fraction.

  • Acidification and Fatty Acid Extraction:

    • Acidify the aqueous-ethanolic phase to a pH of 1-2 by slowly adding 6 M HCl. Confirm the pH using pH paper.

    • Add 5 mL of the extraction solvent (hexane:diethyl ether or MTBE), vortex vigorously for 1 minute, and then centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer containing the free fatty acids to a clean vial.

    • Repeat the extraction two more times with fresh extraction solvent and combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extracts with 5 mL of saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.

    • Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate or by adding the drying agent directly to the vial, swirling, and then decanting the solvent.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

Derivatization for GC-MS Analysis

Free fatty acids, especially VLCFAs, are not volatile enough for direct GC analysis. Therefore, they must be derivatized to more volatile esters, typically methyl esters (FAMEs) or trimethylsilyl (TMS) esters.

A. Methylation using BF₃-Methanol:

  • Add 2 mL of 14% BF₃-methanol to the dried fatty acid extract.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the vial, add 2 mL of water, and 2 mL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

B. Silylation using BSTFA:

  • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine to the dried extract.

  • Seal the vial and heat at 70°C for 30 minutes.

  • The sample is now ready for direct injection into the GC-MS.

Data Presentation

The following tables summarize quantitative data related to the saponification and analysis of long-chain fatty acids.

Table 1: Recovery of Long-Chain Fatty Acids Using Conventional vs. Improved Saponification Extraction Methods. [1]

Fatty AcidConventional Method Recovery (%)Improved Method Recovery (%)
Palmitic acid (C16:0)20.4186.54
Eicosanoic acid (C20:0)11.5281.23
Tetracosanoic acid (C24:0)5.8775.68
Octacosanoic acid (C28:0)3.2869.39

The improved method involves the careful extraction of an intermediate layer that forms during the liquid-liquid extraction, which contains a significant amount of long-chain carboxylic salts.[1]

Table 2: Saponification Values of Various Natural Waxes.

Wax TypeSaponification Value (mg KOH/g)
Carnauba Wax78 - 95
Beeswax87 - 104
Candelilla Wax46 - 65

A lower saponification value generally indicates a higher proportion of very-long-chain fatty acids and alcohols.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic context of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_extract Extraction cluster_analysis Analysis Lipid_Sample Lipid Sample Internal_Standard Add Internal Standard Lipid_Sample->Internal_Standard Dissolution Dissolve in Solvent Internal_Standard->Dissolution Add_KOH Add Ethanolic KOH Dissolution->Add_KOH Heating Heat (80-90°C, 2h) Add_KOH->Heating Acidification Acidify (pH 1-2) Heating->Acidification Solvent_Extraction Extract with Organic Solvent Acidification->Solvent_Extraction Wash_Dry Wash and Dry Extract Solvent_Extraction->Wash_Dry Evaporation Evaporate Solvent Wash_Dry->Evaporation Derivatization Derivatization (e.g., Methylation) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Nonacosanoic_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis cluster_incorporation Lipid Incorporation cluster_function Biological Role Acetyl_CoA Acetyl-CoA Elongation Fatty Acid Elongation (Elongases) Acetyl_CoA->Elongation VLCFA Very-Long-Chain Fatty Acids (e.g., this compound) Elongation->VLCFA Waxes Plant Waxes VLCFA->Waxes Complex_Lipids Complex Lipids VLCFA->Complex_Lipids Energy Energy Storage VLCFA->Energy Signaling Cell Signaling (Putative) VLCFA->Signaling Membrane Membrane Component Waxes->Membrane Complex_Lipids->Membrane

References

Application Notes and Protocols for the Solid-Phase Extraction (SPE) Purification of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0) is a very long-chain saturated fatty acid (VLCFA) with emerging significance in various research and development sectors, including its role as a biomarker and its potential applications in drug delivery systems.[1] Accurate quantification and analysis of this compound often require its effective isolation from complex matrices such as biological samples, plant extracts, or synthetic reaction mixtures. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, improved reproducibility, and reduced solvent consumption.[2][3]

These application notes provide detailed protocols for the purification of this compound using two primary SPE methodologies: anion-exchange SPE (AX-SPE) and reversed-phase SPE (RP-SPE). The selection of the appropriate method depends on the sample matrix and the desired purity of the final extract.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective SPE protocol.

PropertyValue
Molecular Formula C₂₉H₅₈O₂
Molecular Weight 438.78 g/mol [4]
Melting Point 88 - 92 °C[4]
Description White to almost white powder or crystal
Classification Very long-chain saturated fatty acid
Solubility Insoluble in water; soluble in non-polar organic solvents.

Principles of Solid-Phase Extraction for this compound

Anion-Exchange SPE (AX-SPE): This method utilizes a stationary phase with positively charged functional groups, such as aminopropyl. At a pH above its pKa, the carboxylic acid group of this compound becomes deprotonated (negatively charged) and ionically binds to the stationary phase. Neutral and cationic impurities are washed away. The retained this compound is then eluted by a solvent that neutralizes the charge on the fatty acid (e.g., by acidification), disrupting the ionic interaction. This method is highly effective for selectively isolating the free fatty acid fraction from other lipid classes.

Reversed-Phase SPE (RP-SPE): This technique employs a non-polar stationary phase, most commonly C18-bonded silica. This compound, being a long-chain fatty acid, is highly hydrophobic and is retained on the stationary phase via van der Waals forces when loaded in a polar solvent. More polar impurities are washed away. The purified this compound is then eluted with a non-polar organic solvent. While effective for general cleanup, very long-chain saturated fatty acids may exhibit strong retention on C18, potentially requiring stronger elution solvents for complete recovery.

Recommended SPE Protocols

The following are detailed protocols for the purification of this compound using anion-exchange and reversed-phase SPE.

Protocol 1: Anion-Exchange SPE (AX-SPE) for Selective Isolation of Free Fatty Acids

This protocol is ideal for selectively isolating this compound from complex lipid mixtures, such as total lipid extracts from plant or biological samples. Aminopropyl-bonded silica is the recommended sorbent for this application.

Materials:

  • SPE Cartridge: Aminopropyl-bonded silica, 500 mg/3 mL

  • Sample: Total lipid extract containing this compound, dissolved in a non-polar solvent (e.g., hexane or chloroform:isopropanol (2:1, v/v))

  • Solvents:

    • Hexane (HPLC grade)

    • Chloroform:Isopropanol (2:1, v/v)

    • Diethyl ether with 2% acetic acid (v/v)

    • Methanol (HPLC grade)

  • SPE Vacuum Manifold

  • Collection Vials

Experimental Protocol:

  • Sorbent Conditioning:

    • Pass 5 mL of hexane through the aminopropyl SPE cartridge.

    • Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the sample extract onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing (Removal of Neutral and Less Polar Lipids):

    • Wash the cartridge with 5 mL of chloroform:isopropanol (2:1, v/v) to elute neutral lipids (e.g., triglycerides, sterol esters).

    • Follow with a 5 mL wash of hexane to remove any remaining non-polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution of this compound:

    • Elute the free fatty acid fraction, including this compound, with 5 mL of diethyl ether containing 2% acetic acid. The acetic acid protonates the carboxylate group, disrupting its ionic bond with the sorbent.

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis (e.g., GC-MS or LC-MS).

Protocol 2: Reversed-Phase SPE (RP-SPE) for General Purification

This protocol is suitable for the general cleanup of this compound from samples where it is the primary component or from matrices with polar interferences.

Materials:

  • SPE Cartridge: C18-bonded silica, 500 mg/3 mL

  • Sample: this compound dissolved in a polar solvent (e.g., methanol or acetonitrile)

  • Solvents:

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Hexane or Dichloromethane (HPLC grade)

  • SPE Vacuum Manifold

  • Collection Vials

Experimental Protocol:

  • Sorbent Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Follow with 5 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Ensure the sample is dissolved in a polar solvent. If the sample is in a non-polar solvent, evaporate and reconstitute in methanol or acetonitrile.

    • Load the sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing (Removal of Polar Interferences):

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Follow with a 5 mL wash of 50% methanol in water to remove less polar interferences.

  • Elution of this compound:

    • Elute the this compound with 5 mL of a non-polar solvent such as hexane or dichloromethane. Due to the very long chain length, a stronger non-polar solvent may be required for complete elution.

    • Collect the eluate in a clean collection vial.

  • Post-Elution Processing:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen.

    • Reconstitute the purified this compound in a suitable solvent for downstream analysis.

Quantitative Data Summary

While specific recovery and purity data for this compound are not extensively published, high recoveries are reported for the free fatty acid fraction using aminopropyl SPE. The following table summarizes expected performance based on available literature for similar compounds.

SPE MethodSorbentAnalyte FractionExpected RecoveryExpected PurityReference
Anion-Exchange AminopropylFree Fatty Acids>98%High (selectively isolates FFAs)
Reversed-Phase C18Total Lipids>95%Moderate (removes polar impurities)

Note: Recovery and purity are dependent on the specific sample matrix and experimental conditions. Method validation is recommended for quantitative applications.

Visualizations

Logical Workflow for SPE Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate SPE method for purifying this compound based on the sample matrix and analytical goals.

SPE_Method_Selection start Start: Sample Containing This compound matrix_check What is the primary goal? start->matrix_check isolate_ffa Isolate Free Fatty Acid Fraction from other lipids? matrix_check->isolate_ffa Purity general_cleanup General Cleanup from Polar Impurities? matrix_check->general_cleanup Simplicity isolate_ffa->general_cleanup No ax_spe Use Anion-Exchange SPE (e.g., Aminopropyl) isolate_ffa->ax_spe Yes rp_spe Use Reversed-Phase SPE (e.g., C18) general_cleanup->rp_spe Yes end Purified this compound ax_spe->end rp_spe->end

SPE Method Selection Workflow
Experimental Workflow for Anion-Exchange SPE

This diagram outlines the key steps in the recommended anion-exchange SPE protocol for this compound purification.

AX_SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis conditioning 1. Condition Cartridge (Hexane) loading 2. Load Sample conditioning->loading washing 3. Wash (Chloroform:Isopropanol) loading->washing elution 4. Elute (Diethyl Ether + 2% Acetic Acid) washing->elution evaporation 5. Evaporate Solvent elution->evaporation reconstitution 6. Reconstitute evaporation->reconstitution analysis 7. Downstream Analysis (GC-MS, LC-MS) reconstitution->analysis

Anion-Exchange SPE Workflow

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery - Incomplete elution.- For RP-SPE, use a stronger non-polar elution solvent. For AX-SPE, ensure the elution solvent is sufficiently acidic. Increase elution volume.
- Analyte breakthrough during loading or washing.- Decrease the flow rate during sample loading. Ensure the sample is in an appropriate solvent for retention.
- Irreversible binding to the sorbent.- Consider a different sorbent with weaker interactions.
Poor Purity - Co-elution of interfering compounds.- Optimize the washing step with a solvent of intermediate strength.
- Sample overload.- Reduce the amount of sample loaded onto the cartridge or use a larger capacity cartridge.
Inconsistent Results - Sorbent bed drying out before sample loading.- Ensure the sorbent bed remains solvated after conditioning.
- Variations in flow rate.- Use a vacuum manifold with a flow control valve to maintain a consistent flow rate.
- Contamination from SPE cartridge.- Pre-wash the cartridge with the elution solvent to remove potential contaminants.

Conclusion

Solid-phase extraction is a highly effective technique for the purification of this compound from various matrices. Anion-exchange SPE with an aminopropyl sorbent offers excellent selectivity for isolating the free fatty acid fraction, yielding high purity and recovery. Reversed-phase SPE with a C18 sorbent provides a robust method for general cleanup, particularly for removing polar impurities. The choice of method should be guided by the specific requirements of the downstream analysis and the nature of the sample matrix. Proper method development and validation are essential for achieving reliable and reproducible results in quantitative studies.

References

Application Note: Synthesis of Nonacosanoic Acid Methyl Ester (NAME) for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonacosanoic acid is a very-long-chain saturated fatty acid (VLCFA) with a 29-carbon backbone. The analysis of VLCFAs is crucial in various research and development areas, including the study of metabolic disorders, biomarker discovery, and the formulation of lipid-based drug delivery systems. Due to their low volatility and high polarity, direct analysis of free fatty acids by gas chromatography (GC) is challenging, often resulting in poor peak shape and low resolution[1]. To overcome these limitations, derivatization to their corresponding fatty acid methyl esters (FAMEs) is a standard and essential sample preparation step[2]. This process increases the volatility and thermal stability of the analytes, making them amenable to GC analysis[2]. This application note provides detailed protocols for the synthesis of this compound methyl ester (NAME) for accurate and reproducible GC quantification.

Principle of the Reaction

The conversion of this compound to its methyl ester is typically achieved through esterification. In the presence of an acid catalyst, the carboxyl group of the fatty acid reacts with methanol to form an ester and water. The reaction is reversible, and an excess of methanol is used to drive the equilibrium towards the product side. Common acid catalysts include boron trifluoride (BF₃)-methanol, methanolic hydrogen chloride (HCl), and sulfuric acid in methanol. Alternatively, base-catalyzed transesterification can be employed if the starting material is a glyceride of this compound.

Materials and Reagents

3.1. Equipment

  • Glass reaction vials (5-10 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • GC autosampler vials (2 mL)

  • Analytical balance

3.2. Chemicals and Reagents

  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Hexane (GC grade)

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Internal standard (e.g., methyl heptadecanoate)

Experimental Protocols

Two common methods for the synthesis of NAME are presented below: acid-catalyzed esterification and base-catalyzed transesterification.

4.1. Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This is a widely used method for the esterification of free fatty acids.

Step-by-Step Procedure:

  • Weigh 1-5 mg of the this compound sample into a 5-10 mL glass reaction vial.

  • Add 2 mL of 12-14% boron trifluoride-methanol reagent to the vial.

  • If an internal standard is used for quantification, add a known amount at this stage.

  • Cap the vial tightly and heat the mixture at 60-65°C for 10-20 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of hexane to the vial to stop the reaction and extract the FAMEs.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough extraction of the NAME into the hexane layer.

  • Allow the layers to separate. The upper layer is the hexane phase containing the NAME.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC autosampler vial for analysis.

4.2. Protocol 2: Acid-Catalyzed Esterification using Methanolic HCl

This method can be prepared in the laboratory from acetyl chloride and methanol.

Step-by-Step Procedure:

  • Preparation of Methanolic HCl: Cautiously add 2 mL of acetyl chloride to 18 mL of anhydrous methanol in a suitable container. This reaction is exothermic and should be performed in a fume hood. This produces an approximately 2 M anhydrous methanolic HCl solution.

  • Weigh 1-5 mg of the this compound sample into a glass reaction vial.

  • Add 2 mL of the freshly prepared methanolic HCl reagent.

  • Add the internal standard if required.

  • Cap the vial tightly and heat at 80°C for 20 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of n-heptane as the extraction solvent and vortex.

  • Allow the phases to separate.

  • Transfer the upper heptane layer containing the NAME to a GC autosampler vial for analysis.

GC Analysis Protocol

5.1. Typical GC Conditions

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Column: A polar capillary column, such as one with a cyanopropyl or polyethylene glycol stationary phase (e.g., HP-88, Omegawax), is recommended for FAME analysis.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 240°C.

    • Hold: 10 minutes at 240°C.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

Note: The GC program should be optimized based on the specific instrument and column used.

Data Presentation

Table 1: Summary of Quantitative Data for NAME Synthesis and Analysis

ParameterAcid-Catalyzed (BF₃-Methanol)Acid-Catalyzed (Methanolic HCl)
Reaction Time 10-20 minutes20 minutes
Reaction Temperature 60-65°C80°C
Typical Yield >95%>95%
Purity (by GC-FID) >99%>99%
GC Retention Time Dependent on column and conditionsDependent on column and conditions
Relative Standard Deviation (RSD) < 2%< 2%

Visualization of Protocols and Pathways

G Chemical Reaction of Esterification cluster_reactants Reactants cluster_products Products RCOOH This compound Catalyst Acid Catalyst (e.g., BF₃ or HCl) RCOOH->Catalyst CH3OH Methanol CH3OH->Catalyst RCOOCH3 This compound Methyl Ester (NAME) H2O Water Catalyst->RCOOCH3 Catalyst->H2O

Caption: Acid-catalyzed esterification of this compound.

G Experimental Workflow for NAME Synthesis cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction cluster_analysis Analysis A Weigh Nonacosanoic Acid Sample B Add Methanolic Reagent (BF₃ or HCl) A->B C Heat at 60-80°C B->C D Cool to Room Temperature C->D E Add Water and Hexane/Heptane D->E F Vortex to Mix E->F G Separate Organic Layer F->G H Dry with Na₂SO₄ (if needed) G->H I Transfer to GC Vial H->I J Inject into GC I->J

Caption: General workflow for NAME synthesis and analysis.

Troubleshooting

Table 2: Troubleshooting Guide for NAME Synthesis and GC Analysis

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product peak in GC Incomplete reactionEnsure reagents are fresh and anhydrous. Increase reaction time or temperature slightly.
Loss of sample during extractionBe careful not to discard the organic layer. Ensure complete phase separation.
Broad or tailing peaks Active sites in the GC inlet or columnUse a deactivated inlet liner. Condition the column according to the manufacturer's instructions.
Co-elution with impuritiesOptimize the GC temperature program. Check the purity of solvents and reagents.
Presence of free fatty acid peak Incomplete esterificationEnsure sufficient catalyst and methanol are used. Check for the presence of water in the sample or reagents.
Variable results (poor reproducibility) Inconsistent sample or reagent volumesUse calibrated pipettes. Prepare a master mix of reagents if processing multiple samples.
Degradation of FAMEsStore samples in a cool, dark place and analyze as soon as possible.

Safety Precautions

  • Boron trifluoride-methanol is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride reacts violently with water and is corrosive. Handle with extreme care in a fume hood.

  • Methanol, hexane, and heptane are flammable. Keep away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is crucial in various research fields, including the study of metabolic disorders, biomarker discovery, and industrial applications. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound. Understanding its fragmentation pattern is key to accurate analysis. These application notes provide a detailed overview of the mass spectrometric behavior of this compound and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

For GC-MS analysis, this compound is typically derivatized to its fatty acid methyl ester (FAME), methyl nonacosanoate, to increase its volatility. Electron ionization (EI) at 70 eV is the most common ionization method for FAME analysis. The fragmentation of methyl nonacosanoate is characterized by several key features:

  • Molecular Ion ([M]+): The molecular ion peak for methyl nonacosanoate (C30H60O2) is expected at m/z 452.8. However, for long-chain saturated FAMEs, the molecular ion can be of low abundance or even absent.

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of the McLafferty rearrangement in saturated FAMEs. This ion is formed by the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent cleavage of the Cα-Cβ bond.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy group (-OCH3), leading to an acylium ion at m/z 421 ([M-31]+).

  • Alkyl Chain Fragmentation: A series of hydrocarbon fragment ions are observed due to the cleavage of C-C bonds along the alkyl chain. These fragments typically appear as clusters of ions separated by 14 Da (corresponding to a -CH2- group).

  • General Formula for Fragments: The fragmentation of the alkyl chain often follows the general formula [CH3OCO(CH2)n]+.

Quantitative Fragmentation Data

The following table summarizes the expected and observed significant fragment ions for methyl nonacosanoate and underivatized this compound based on typical fragmentation patterns of long-chain saturated fatty acids and available database information.

m/zProposed Fragment IdentityCompound FormRelative Abundance (Expected/Observed)
452[M]+•Methyl NonacosanoateLow
421[M-31]+Methyl NonacosanoateModerate
393[M-59]+Methyl NonacosanoateLow
299[CH3OCO(CH2)18]+Methyl NonacosanoateModerate
257[CH3OCO(CH2)15]+Methyl NonacosanoateModerate
143[CH3OCO(CH2)6]+Methyl NonacosanoateHigh
117[C8H13O]+This compound100.00 (Observed)[1]
132[C9H16O]+This compound45.00 (Observed)[1]
129[C9H13O]+This compound44.00 (Observed)[1]
145[C10H17O]+This compound36.00 (Observed)[1]
87[CH3OCOCH2CH2]+Methyl NonacosanoateHigh
74[C3H6O2]+• (McLafferty)Methyl NonacosanoateVery High (Often Base Peak)
71[C5H11]+This compound21.00 (Observed)[1]

Experimental Protocols

Protocol 1: Derivatization of this compound to Methyl Nonacosanoate

This protocol describes the acid-catalyzed esterification of this compound to its methyl ester for GC-MS analysis.

Materials:

  • This compound standard or extracted lipid sample

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard or the dried lipid extract into a glass reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Mixing and Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Methyl Nonacosanoate

This protocol outlines the typical instrument parameters for the analysis of methyl nonacosanoate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

  • Solvent Delay: 5 minutes.

Visualizations

Fragmentation Pathway of Methyl Nonacosanoate

Fragmentation_Pathway M Methyl Nonacosanoate [M]+• m/z 452 M31 [M-31]+ m/z 421 M->M31 - •OCH3 McLafferty McLafferty Rearrangement Ion [C3H6O2]+• m/z 74 M->McLafferty γ-H transfer Alkyl_Series Alkyl Chain Fragments [CH3OCO(CH2)n]+ ...143, 257, 299... M->Alkyl_Series - CnH2n+1•

Caption: Electron ionization fragmentation pathway of methyl nonacosanoate.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample This compound Sample Derivatization Derivatization to FAME (BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying GC_MS GC-MS Analysis Drying->GC_MS Data_Processing Data Processing and Spectral Interpretation GC_MS->Data_Processing

References

Application of Nonacosanoic Acid in Plant Biochemistry Studies: A Focus on Very-Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nonacosanoic acid (C29:0) is a very-long-chain fatty acid (VLCFA) identified as a metabolite in various plant species.[1] While specific applications and detailed biochemical studies focusing exclusively on this compound are limited, its role is understood within the broader context of VLCFAs. These fatty acids, with chain lengths of 20 carbons or more, are crucial for numerous aspects of plant development, stress response, and the formation of protective barriers.[2][3] This document provides an overview of the applications of VLCFAs, including this compound, in plant biochemistry, along with relevant experimental protocols and quantitative data.

Core Applications in Plant Biochemistry

The study of this compound and other VLCFAs is primarily centered on their functions in:

  • Cuticular Wax Biosynthesis: VLCFAs are precursors to the components of cuticular wax, the hydrophobic layer on the epidermis of aerial plant organs that prevents water loss and protects against environmental stresses.[2][4] this compound, as a C29 fatty acid, is a direct or indirect precursor to C29 alkanes and other wax components.

  • Sphingolipid Synthesis and Signaling: VLCFAs are integral components of sphingolipids, a class of lipids essential for membrane structure and function. Sphingolipids containing VLCFAs are involved in signaling pathways that regulate programmed cell death and plant-pathogen interactions.

  • Plant Development and Organogenesis: Perturbations in VLCFA levels can lead to severe developmental defects, including issues with embryo development, organ fusion, and root formation, highlighting their importance in these processes.

  • Biotic and Abiotic Stress Responses: The composition and quantity of VLCFAs in plant tissues can change in response to various stresses, such as drought, cold, and pathogen attack, suggesting a role in stress adaptation.

Quantitative Data on VLCFA Composition

The following tables summarize the quantitative composition of VLCFAs in different tissues of the model plant Arabidopsis thaliana and the cuticular wax composition of various plant species. While specific data for this compound is often not reported individually, it is a component of the total VLCFA pool.

Table 1: Distribution of Very-Long-Chain Fatty Acids (VLCFAs) and their Derivatives in Different Tissues of Arabidopsis thaliana

TissueTotal VLCFAs and Derivatives (% of total acyl-chains)Major VLCFA Chain Lengths
Leaves5%C24, C26
Stems40%C29 (as alkanes), C24, C26
Roots35%C22, C24
Seeds29%C20, C22

Table 2: Cuticular Wax Composition of Various Plant Species (Relative Abundance of Major Compound Classes)

Plant SpeciesAlkanes (%)Primary Alcohols (%)Fatty Acids (%)Aldehydes (%)Esters (%)
Arabidopsis thaliana45-6010-205-105-10<5
Zea mays (Maize)10-2040-50<510-2010-20
Triticum aestivum (Wheat)30-4020-30<510-1510-15

Experimental Protocols

Protocol 1: Extraction and Quantification of VLCFAs from Plant Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard method for analyzing the fatty acid composition, including VLCFAs like this compound, in plant tissues.

1. Materials and Reagents:

  • Plant tissue (e.g., leaves, roots, stems)

  • Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT)

  • Chloroform

  • 0.9% (w/v) KCl solution

  • Methanol

  • Hexane

  • 5% (v/v) Sulfuric acid in methanol

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Glass tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-23)

2. Procedure:

  • Lipid Extraction:

    • Weigh approximately 100-200 mg of fresh plant tissue and immediately place it in a glass tube containing 3 mL of pre-heated (75°C) isopropanol with 0.01% BHT to inactivate lipases.

    • Incubate at 75°C for 15 minutes.

    • Cool the sample to room temperature.

    • Add 1.5 mL of chloroform and 0.6 mL of 0.9% KCl. Vortex thoroughly.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Transmethylation to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a known amount of internal standard.

    • Add 2 mL of 5% sulfuric acid in methanol.

    • Cap the tube tightly and incubate at 85°C for 1.5 hours.

  • FAME Extraction:

    • Cool the sample to room temperature.

    • Add 1.5 mL of water and 1 mL of hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane phase containing the FAMEs to a GC vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME sample into the GC-MS.

    • Use a temperature program to separate the FAMEs based on their chain length and degree of saturation. A typical program starts at a lower temperature and ramps up to a higher temperature.

    • Identify individual FAMEs by comparing their mass spectra and retention times to those of known standards.

    • Quantify the amount of each fatty acid relative to the internal standard.

Protocol 2: Gene Expression Analysis of VLCFA Biosynthesis Genes by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the expression levels of genes involved in the biosynthesis of VLCFAs, providing insights into the regulation of their production under different conditions.

1. Materials and Reagents:

  • Plant tissue

  • Liquid nitrogen

  • RNA extraction kit or TRIzol reagent

  • DNase I

  • cDNA synthesis kit

  • SYBR Green-based qRT-PCR master mix

  • Gene-specific primers for VLCFA biosynthesis genes (e.g., KCS family genes) and a reference gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

2. Procedure:

  • RNA Extraction and DNase Treatment:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit or TRIzol reagent according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

    • Perform the qRT-PCR reaction in a real-time PCR cycler.

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Signaling Pathways and Experimental Workflows

VLCFA Biosynthesis and Incorporation into Waxes and Sphingolipids

VLCFAs are synthesized in the endoplasmic reticulum (ER) from C16 and C18 fatty acid precursors through a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key enzyme, β-ketoacyl-CoA synthase (KCS), determines the substrate specificity and the final chain length of the VLCFA. The elongated VLCFAs can then be channeled into different metabolic pathways for the synthesis of cuticular waxes or sphingolipids.

VLCFA_Biosynthesis cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Pathways Metabolic Fates C16_C18_FA C16/C18 Fatty Acids Acyl_CoA_Pool C16/C18-CoA Pool C16_C18_FA->Acyl_CoA_Pool Export & Activation FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) Acyl_CoA_Pool->FAE_Complex + Malonyl-CoA VLCFA_CoA VLCFA-CoA (e.g., Nonacosanoyl-CoA) FAE_Complex->VLCFA_CoA Elongation Cycles Waxes Cuticular Waxes (Alkanes, Alcohols, etc.) VLCFA_CoA->Waxes Decarbonylation/ Reduction Pathways Sphingolipids Sphingolipids (Ceramides, etc.) VLCFA_CoA->Sphingolipids Ceramide Synthase

VLCFA Biosynthesis and Metabolic Fates in Plants.
VLCFA-Mediated Signaling in Plant Defense

VLCFAs, primarily through their incorporation into sphingolipids, play a role in plant defense signaling. Pathogen recognition can lead to changes in sphingolipid metabolism, generating signaling molecules that can trigger downstream defense responses, including programmed cell death (PCD) or the hypersensitive response (HR). The transcription factor MYB30 is a known regulator of VLCFA biosynthesis genes in response to pathogen signals.

VLCFA_Signaling Pathogen_Signal Pathogen Signal (e.g., PAMPs/Effectors) MYB30 MYB30 Transcription Factor Pathogen_Signal->MYB30 VLCFA_Genes VLCFA Biosynthesis Genes (e.g., KCS) MYB30->VLCFA_Genes Upregulation VLCFA_Synthesis Increased VLCFA Synthesis VLCFA_Genes->VLCFA_Synthesis Sphingolipids Altered Sphingolipid Composition VLCFA_Synthesis->Sphingolipids Signaling_Molecules Sphingolipid-derived Signaling Molecules Sphingolipids->Signaling_Molecules Defense_Response Defense Response (e.g., PCD/HR) Signaling_Molecules->Defense_Response

A Model for VLCFA Involvement in Plant Defense Signaling.
Integrated Experimental Workflow for Studying VLCFAs

A comprehensive study of VLCFAs in plant biochemistry involves a combination of analytical chemistry, molecular biology, and genetics. This workflow illustrates a typical approach to investigating the role of a specific VLCFA or the VLCFA biosynthetic pathway.

Experimental_Workflow Plant_Material Plant Material (e.g., Wild-type vs. Mutant, Stressed vs. Control) Lipid_Extraction Lipid Extraction and GC-MS Analysis Plant_Material->Lipid_Extraction RNA_Extraction RNA Extraction and qRT-PCR Plant_Material->RNA_Extraction Data_Analysis Data Analysis and Correlation Lipid_Extraction->Data_Analysis RNA_Extraction->Data_Analysis Hypothesis Hypothesis Generation on Gene Function and Metabolic Regulation Data_Analysis->Hypothesis Functional_Validation Functional Validation (e.g., Gene Overexpression/ Knockout, Biochemical Assays) Hypothesis->Functional_Validation

Integrated Workflow for Studying VLCFAs in Plants.

Conclusion

This compound, as a very-long-chain fatty acid, is an important molecule in plant biochemistry. While research has not extensively focused on this specific fatty acid, its functions can be inferred from the broader studies on VLCFAs. The protocols and data presented here provide a framework for researchers to investigate the roles of this compound and other VLCFAs in plant development, stress responses, and the biosynthesis of essential lipid components. Further research is needed to elucidate the specific signaling and regulatory functions of individual VLCFAs like this compound.

References

Application Notes and Protocols for Investigating the Role of Fatty Acids in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in plant immunology have highlighted the critical role of fatty acids and their derivatives as signaling molecules in orchestrating defense responses against a wide array of pathogens. While the initial query focused on nonacosanoic acid, current scientific literature emphasizes the significance of other fatty acids, particularly C9 and C6 compounds, in inducing systemic acquired resistance (SAR) and induced resistance (IR). This document provides detailed application notes and experimental protocols focusing on the well-documented roles of azelaic acid (AzA) , its precursor 9-oxo-nonanoic acid (ONA) , and hexanoic acid in plant defense. These molecules represent promising candidates for the development of novel, environmentally friendly crop protection strategies.

Azelaic acid, a nine-carbon dicarboxylic acid, and its precursor, 9-oxo-nonanoic acid, are key players in SAR, a long-lasting, broad-spectrum resistance that is activated throughout the plant after a localized infection.[1][2] They act as mobile signals that prime the plant for a more robust and rapid defense response upon subsequent pathogen attack.[1][2] Hexanoic acid, a six-carbon fatty acid, is a potent natural inducer of resistance, priming both the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for defense against biotrophic and necrotrophic pathogens, respectively.[3]

These application notes provide a comprehensive guide for researchers interested in elucidating the mechanisms of fatty acid-mediated plant immunity and for professionals in drug development exploring novel bio-pesticides.

Data Presentation

Table 1: Efficacy of Hexanoic Acid in Inducing Disease Resistance in Tomato Plants
Treatment ConcentrationPathogenDisease Severity Reduction (%)Reference
0.6 mMBotrytis cinereaSignificant reduction in lesion diameter
< 1 mMBotrytis cinereaSignificant reduction in disease incidence
Not SpecifiedPseudomonas syringaeProtected against infection
Table 2: Induction of Systemic Acquired Resistance (SAR) by Azelaic Acid and 9-Oxo-Nonanoic Acid in Arabidopsis thaliana
CompoundApplication ConcentrationSAR InductionReference
Azelaic Acid (AzA)Not specifiedInduces SAR
9-Oxo-Nonanoic Acid (ONA)4-fold lower than AzAInduces SAR

Signaling Pathways

The signaling pathways initiated by these fatty acids are complex and involve crosstalk between different hormonal pathways. Below are graphical representations of the current understanding of these pathways.

Hexanoic_Acid_Signaling Hexanoic Acid Hexanoic Acid Priming Priming Hexanoic Acid->Priming Pathogen Attack Pathogen Attack Pathogen Attack->Priming JA Pathway JA Pathway Priming->JA Pathway SA Pathway SA Pathway Priming->SA Pathway Callose Deposition Callose Deposition Priming->Callose Deposition Defense Gene Expression Defense Gene Expression JA Pathway->Defense Gene Expression SA Pathway->Defense Gene Expression Induced Resistance Induced Resistance Defense Gene Expression->Induced Resistance Callose Deposition->Induced Resistance

Caption: Hexanoic Acid Induced Resistance Pathway.

Azelaic_Acid_Signaling Pathogen Infection (Local) Pathogen Infection (Local) Lipid Peroxidation Lipid Peroxidation Pathogen Infection (Local)->Lipid Peroxidation 9-HPOD 9-HPOD Lipid Peroxidation->9-HPOD ONA ONA 9-HPOD->ONA Azelaic Acid (AzA) Azelaic Acid (AzA) ONA->Azelaic Acid (AzA) Signal Transport (Phloem) Signal Transport (Phloem) Azelaic Acid (AzA)->Signal Transport (Phloem) Systemic Tissue Systemic Tissue Signal Transport (Phloem)->Systemic Tissue SA Accumulation SA Accumulation Systemic Tissue->SA Accumulation PR Gene Expression PR Gene Expression SA Accumulation->PR Gene Expression SAR SAR PR Gene Expression->SAR EDS1 EDS1 EDS1->Lipid Peroxidation promotes

Caption: Azelaic Acid Signaling in Systemic Acquired Resistance.

Experimental Protocols

Protocol 1: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is adapted from standard procedures used to assess SAR induction.

Objective: To determine if a test compound (e.g., AzA, ONA) induces systemic resistance against a virulent pathogen.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (virulent strain)

  • Test compound solution (e.g., AzA or ONA dissolved in a suitable solvent)

  • Mock solution (solvent control)

  • 10 mM MgCl2

  • Syringes (1 mL, needleless)

  • Sterile water

  • Petri dishes with King's B (KB) medium

  • Incubator at 28°C

  • Growth chamber (22°C, 12h light/12h dark cycle)

  • Leaf puncher (cork borer)

  • Microcentrifuge tubes

  • Tissue homogenizer

Procedure:

  • Primary Inoculation (Induction): a. Select three lower leaves of each 4-5 week old Arabidopsis plant. b. Infiltrate the selected leaves with the test compound solution or the mock solution using a needleless syringe. Infiltrate the entire leaf area until it appears water-soaked. c. Return the plants to the growth chamber for 48 hours to allow for the induction of SAR.

  • Secondary Inoculation (Challenge): a. Prepare a bacterial suspension of P. syringae pv. tomato DC3000 in 10 mM MgCl2 at an optical density (OD600) of 0.001 (approximately 1 x 10^6 CFU/mL). b. Select three upper, systemic leaves (not previously infiltrated) from each plant. c. Infiltrate these systemic leaves with the bacterial suspension. d. Return the plants to the growth chamber and cover with a transparent dome to maintain high humidity for the first 24 hours.

  • Quantification of Bacterial Growth: a. At 3 days post-challenge, collect leaf discs from the challenged leaves using a sterile leaf puncher. Collect two discs per leaf. b. Place the leaf discs in a microcentrifuge tube containing a known volume of sterile 10 mM MgCl2 (e.g., 200 µL). c. Homogenize the tissue thoroughly. d. Prepare serial dilutions of the homogenate in 10 mM MgCl2. e. Plate the dilutions onto KB agar plates. f. Incubate the plates at 28°C for 48 hours. g. Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

  • Data Analysis: a. Calculate the CFU per unit leaf area (e.g., CFU/cm²). b. Compare the bacterial growth in plants treated with the test compound to the mock-treated plants. A significant reduction in bacterial growth indicates the induction of SAR.

Protocol 2: Quantification of Azelaic Acid and 9-Oxo-Nonanoic Acid by GC-MS

This protocol outlines the general steps for the extraction, derivatization, and analysis of dicarboxylic and oxo-fatty acids from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the endogenous levels of AzA and ONA in plant tissues.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol:chloroform mixture)

  • Internal standards (e.g., deuterated AzA)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or methanolic HCl for methylation)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Solvents for sample resuspension (e.g., hexane or iso-octane)

Procedure:

  • Sample Preparation and Extraction: a. Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube. d. Add the extraction solvent and the internal standard. e. Vortex thoroughly and incubate (e.g., at room temperature with shaking). f. Centrifuge to pellet the debris and collect the supernatant. g. Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Derivatization: a. To the dried extract, add the derivatization agent. For example, for silylation, add BSTFA and incubate at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes). For methylation, incubate with methanolic HCl. This step is crucial to increase the volatility of the fatty acids for GC analysis. b. After the reaction, evaporate the derivatization agent under nitrogen.

  • GC-MS Analysis: a. Resuspend the derivatized sample in a suitable solvent like hexane. b. Inject an aliquot of the sample into the GC-MS system. c. Use a temperature program that allows for the separation of the target analytes. A typical program might start at a lower temperature and ramp up to a higher temperature. d. The mass spectrometer should be operated in a mode that allows for the identification and quantification of the derivatized AzA and ONA based on their specific mass spectra and retention times.

  • Data Analysis: a. Identify the peaks corresponding to the derivatized AzA and ONA by comparing their retention times and mass spectra to those of authentic standards. b. Quantify the amount of each compound by comparing its peak area to the peak area of the internal standard. c. Calculate the concentration of AzA and ONA in the original plant tissue (e.g., in ng/g fresh weight).

Protocol 3: Analysis of Defense Gene Expression by RT-qPCR

This protocol provides a method to quantify the expression levels of defense-related genes, such as PR1 (a marker for the SA pathway) and PDF1.2 (a marker for the JA pathway), in response to fatty acid treatment.

Objective: To determine the effect of fatty acid treatment on the expression of key plant defense genes.

Materials:

  • Plant tissue treated with the fatty acid of interest and control tissue.

  • Liquid nitrogen

  • RNA extraction kit or reagents (e.g., Trizol, CTAB buffer)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (containing SYBR Green or other fluorescent dye)

  • Gene-specific primers for the target defense genes and a reference gene (e.g., actin or ubiquitin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: a. Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen. b. Extract total RNA from the tissue using a suitable method (e.g., Trizol or a commercial kit), following the manufacturer's instructions. It is crucial to minimize RNA degradation by working in an RNase-free environment. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers. Follow the manufacturer's protocol for the reverse transcription reaction.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template. b. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative expression of the target genes in the treated samples compared to the control samples using the ΔΔCt method.

Experimental Workflows

SAR_Bioassay_Workflow A Plant Growth (Arabidopsis, 4-5 weeks) B Primary Inoculation (Lower leaves with test compound/mock) A->B C Incubation (48 hours) B->C D Secondary Inoculation (Upper leaves with P. syringae) C->D E Incubation (3 days) D->E F Sample Collection (Leaf discs) E->F G Bacterial Titer Quantification (Serial dilution and plating) F->G H Data Analysis (Compare CFU/cm²) G->H

Caption: Workflow for the Systemic Acquired Resistance (SAR) Bioassay.

GCMS_Workflow A Sample Collection & Freezing (Liquid Nitrogen) B Homogenization & Extraction (with Internal Standard) A->B C Solvent Evaporation B->C D Derivatization (e.g., Silylation or Methylation) C->D E Sample Resuspension D->E F GC-MS Analysis E->F G Data Processing (Peak identification and quantification) F->G

Caption: General Workflow for Fatty Acid Analysis by GC-MS.

References

Nonacosanoic Acid: A Potential but Underexplored Biomarker in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonacosanoic acid (C29:0) is a very-long-chain saturated fatty acid (VLSFA) that has been identified in various biological systems.[1] While research into the roles of VLSFAs in metabolic health is expanding, this compound remains a relatively understudied molecule. Emerging evidence suggests that circulating levels of VLSFAs, as a class, are inversely associated with the risk of metabolic syndrome and type 2 diabetes. This has sparked interest in their potential as biomarkers and their involvement in metabolic signaling pathways. This document provides an overview of the current understanding of this compound in the context of metabolic research, along with detailed protocols for its analysis.

This compound in Metabolic Context

Current research more broadly implicates the family of very-long-chain saturated fatty acids (VLSFAs), particularly those with 20, 22, and 24 carbons, in metabolic regulation.[2] Studies have shown that higher plasma levels of these VLSFAs are associated with a lower risk of metabolic syndrome, with a particularly strong inverse association with elevated triglycerides.[2] The biological functions of VLSFAs are thought to be linked to their role as major components of ceramides and sphingomyelins, which are key intermediates in cellular signaling.[2][3]

While direct evidence for this compound's role in common metabolic diseases is limited, its status as a VLSFA suggests potential involvement in similar pathways. The metabolism of VLSFAs is distinct from that of shorter fatty acids, primarily involving peroxisomal beta-oxidation for their degradation. Dysregulation of VLSFA metabolism is a hallmark of certain genetic disorders, such as Zellweger syndrome, where these fatty acids accumulate to high levels.

Quantitative Data Summary

Fatty Acid ClassAnalyte(s)Biological MatrixAssociated ConditionObserved Association
Very-Long-Chain Saturated Fatty Acids (VLSFAs)C20:0 (Arachidic acid), C22:0 (Behenic acid)PlasmaMetabolic SyndromeInverse association with risk of metabolic syndrome and its components, especially triglycerides.
Very-Long-Chain Saturated Fatty Acids (VLSFAs)C26:0 (Hexacosanoic acid)SerumZellweger SyndromeIncreased concentrations are a key diagnostic criterion.

Signaling and Metabolic Pathways

The metabolism of this compound, like other VLSFAs, involves two primary processes: elongation and degradation.

1. Elongation of Very-Long-Chain Fatty Acids: VLSFAs are synthesized in the endoplasmic reticulum from shorter-chain fatty acids through a series of reactions catalyzed by ELOVL fatty acid elongase enzymes.

ELOVL_Pathway cluster_ER Endoplasmic Reticulum Shorter-chain Acyl-CoA Shorter-chain Acyl-CoA ELOVL Elongases ELOVL Elongases Shorter-chain Acyl-CoA->ELOVL Elongases Substrate 3-ketoacyl-CoA 3-ketoacyl-CoA ELOVL Elongases->3-ketoacyl-CoA Condensation 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 3-ketoacyl-CoA->3-hydroxyacyl-CoA Reduction (KAR) trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA 3-hydroxyacyl-CoA->trans-2,3-enoyl-CoA Dehydration (TECR) Longer-chain Acyl-CoA\n(e.g., Nonacosanoyl-CoA) Longer-chain Acyl-CoA (e.g., Nonacosanoyl-CoA) trans-2,3-enoyl-CoA->Longer-chain Acyl-CoA\n(e.g., Nonacosanoyl-CoA) Reduction (TER)

Figure 1: VLSFA Elongation Pathway.

2. Peroxisomal Beta-Oxidation: The degradation of VLSFAs, including presumably this compound, occurs primarily in peroxisomes because the mitochondrial beta-oxidation pathway is not efficient for fatty acids with chains longer than 20 carbons.

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome Nonacosanoyl-CoA Nonacosanoyl-CoA Acyl-CoA Oxidase Acyl-CoA Oxidase Nonacosanoyl-CoA->Acyl-CoA Oxidase FAD -> FADH2 H2O2 produced trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA Oxidase->trans-2-Enoyl-CoA Bifunctional Enzyme Bifunctional Enzyme trans-2-Enoyl-CoA->Bifunctional Enzyme Hydratase activity 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Bifunctional Enzyme->3-Hydroxyacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Bifunctional Enzyme_dehydrogenase 3-Hydroxyacyl-CoA->Bifunctional Enzyme_dehydrogenase Dehydrogenase activity NAD+ -> NADH 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase + CoA-SH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA To mitochondria for complete oxidation

Figure 2: Peroxisomal Beta-Oxidation of VLSFAs.

Experimental Protocols

The analysis of this compound in biological samples requires sensitive and specific analytical techniques due to its low abundance and hydrophobic nature. Gas chromatography-mass spectrometry (GC-MS) is the most common method for the quantification of VLSFAs.

Protocol 1: Extraction and Derivatization of Total Fatty Acids from Plasma/Serum for GC-MS Analysis

This protocol is adapted from established methods for VLSFA analysis.

Materials:

  • Plasma or serum samples

  • Internal Standard Solution (e.g., deuterated VLSFA standards)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Acetyl chloride

  • Potassium carbonate (K2CO3) solution (2%)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a glass tube, add 100 µL of plasma or serum.

    • Add a known amount of internal standard solution.

  • Hydrolysis and Methylation (Transesterification):

    • Add 2 mL of methanol:acetyl chloride (20:1, v/v).

    • Cap the tube tightly and heat at 100°C for 1 hour.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 2 mL of hexane and 1 mL of 2% K2CO3 solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean glass tube.

  • Drying and Reconstitution:

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.

GC-MS Parameters (Typical):

  • Injector: Splitless mode, 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 10°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for targeted quantification.

Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis Plasma/Serum Sample Plasma/Serum Sample Add Internal Standard Add Internal Standard Plasma/Serum Sample->Add Internal Standard Transesterification\n(Methanol/Acetyl Chloride) Transesterification (Methanol/Acetyl Chloride) Add Internal Standard->Transesterification\n(Methanol/Acetyl Chloride) Hexane Extraction Hexane Extraction Transesterification\n(Methanol/Acetyl Chloride)->Hexane Extraction Dry & Reconstitute Dry & Reconstitute Hexane Extraction->Dry & Reconstitute GC-MS Analysis GC-MS Analysis Dry & Reconstitute->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing

Figure 3: GC-MS Workflow for VLSFA Analysis.

Future Directions and Conclusion

The current body of research suggests that VLSFAs are intriguing molecules in the context of metabolic health, with evidence pointing towards a protective role against metabolic syndrome. However, the specific contribution of this compound to these observations remains to be elucidated. Future research should focus on:

  • Developing targeted quantitative assays for this compound to determine its circulating concentrations in large human cohorts with and without metabolic diseases.

  • Investigating the dietary and endogenous sources of this compound.

  • Elucidating the specific roles of this compound in cellular signaling pathways, particularly in relation to ceramide and sphingolipid metabolism.

  • Exploring the potential of this compound as a biomarker for peroxisomal function and its implications for overall metabolic health.

References

Troubleshooting & Optimization

Technical Support Center: Improving Nonacosanoic Acid Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and analysis of Nonacosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

This compound (also known as C29:0) is a very long-chain saturated fatty acid (VLCFA).[1][2] Its recovery from biological samples can be difficult due to several inherent characteristics:

  • Low Natural Abundance: It is often found in very small quantities, making its detection and quantification a challenge.

  • High Melting Point: this compound has a high melting point of 90.3°C, which can lead to poor solubility in common organic solvents at room or low temperatures, potentially causing it to precipitate out of the solution during extraction.[1]

  • Esterified Form: In many natural sources, such as plant cuticles and insect waxes, it is not present as a free fatty acid but is chemically bound (esterified) within complex lipids like wax esters.[3][4] This requires a chemical reaction to release it.

  • Co-extraction with Other Lipids: During extraction, it is often recovered alongside a complex mixture of other lipids, which can interfere with its isolation and analysis.

Q2: What are the standard lipid extraction methods applicable to this compound?

The most common approaches for total lipid extraction are based on the use of organic solvents. These include:

  • Folch Method: This widely-used technique employs a chloroform and methanol mixture (typically 2:1, v/v) to extract total lipids from tissue samples.

  • Bligh-Dyer Method: This is a modification of the Folch method, using a different ratio of chloroform, methanol, and water (1:2:0.8, v/v/v), which is particularly suitable for samples with a high water content.

  • Soxhlet Extraction: This method uses a specialized apparatus for the continuous extraction of lipids from solid samples with a solvent such as hexane. It is effective but can be time-consuming.

  • Accelerated Solvent Extraction (ASE): This is a more modern technique that uses high temperature and pressure to enhance the efficiency of solvent extraction, often resulting in higher lipid recovery in less time compared to traditional methods.

Q3: Is a hydrolysis step required before extracting this compound?

A hydrolysis step, also known as saponification, is essential if the this compound in your sample is part of a wax ester. This process involves heating the sample with a strong base (like sodium hydroxide or potassium hydroxide) in an alcohol solution. This chemical reaction breaks the ester bond, liberating the this compound as a free fatty acid, which can then be extracted.

Q4: Why is derivatization required for analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

Direct analysis of free fatty acids by GC-MS is often problematic. The high polarity of the carboxylic acid group can lead to poor chromatographic peak shape and adsorption onto the GC column, resulting in inaccurate quantification. Derivatization is a chemical process that converts the polar carboxylic acid into a more volatile and less polar ester, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester. These derivatives behave much better chromatographically, leading to sharper peaks and more reliable results.

Troubleshooting Guide

Problem 1: Low or No Detectable Recovery of this compound

This is one of the most common issues faced by researchers. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Incomplete Lysis of Cells/Tissues For samples with tough cell walls, such as plant material or microorganisms, chemical extraction alone may be insufficient. It is critical to include a mechanical disruption step like bead beating, sonication, or cryo-grinding before adding solvents.
Precipitation of this compound Given its high melting point, this compound can easily precipitate from the solution if the extraction is carried out at room temperature. To prevent this, consider warming all solvents and performing the extraction at an elevated temperature (e.g., 40-50°C).
This compound Remains in Ester Form If your sample is rich in waxes, the this compound is likely esterified. You must perform a saponification (alkaline hydrolysis) step prior to the solvent extraction to cleave the ester bonds and release the free fatty acid.
Incorrect Solvent Polarity While standard methods like Folch are robust, they may not be optimal for all matrices. For samples very rich in non-polar waxes, a pre-extraction with a non-polar solvent like hexane can be beneficial to first solubilize the waxes.
Insufficient Solvent-to-Sample Ratio Using too little solvent for the amount of sample can lead to incomplete extraction. For complex biological matrices, a higher solvent-to-sample ratio (e.g., 20:1, v/w) is recommended to ensure all lipids are fully solubilized.
Problem 2: Poor Reproducibility Between Replicates

Inconsistent results can invalidate an experiment. This issue often points to variations in the experimental procedure.

Potential CauseRecommended Solution
Inconsistent Sample Homogenization If the initial sample is not perfectly homogenous, different aliquots will have different lipid concentrations. Ensure your homogenization protocol is standardized and applied consistently to all samples.
Poor Phase Separation In liquid-liquid extractions like the Folch or Bligh-Dyer methods, a clean separation between the organic (lipid-containing) and aqueous layers is crucial. To achieve a sharp interface, increase the centrifugation time or force. The addition of a salt solution (e.g., 0.9% NaCl) can also help break up emulsions and improve phase separation.
Evaporation of Solvents Organic solvents are volatile and can evaporate during the procedure, which alters the solvent ratios and compromises extraction efficiency. Always keep sample tubes tightly capped and minimize the time they are open.
Problem 3: Interfering Peaks During GC-MS Analysis

Extraneous peaks that co-elute with or mask the this compound peak can make quantification impossible.

Potential CauseRecommended Solution
Complex and "Dirty" Lipid Extract Crude lipid extracts often contain pigments, sterols, and other compounds that can interfere with GC-MS analysis. A sample cleanup step using Solid-Phase Extraction (SPE) is highly effective at isolating the free fatty acid fraction from other lipid classes.
Incomplete Derivatization If the derivatization reaction is incomplete, the remaining underivatized fatty acids will produce broad, tailing peaks in the chromatogram. Ensure your derivatization reagents are fresh, the reaction conditions are anhydrous, and the reaction time and temperature are optimized for VLCFAs.
Presence of Isomeric Compounds Other fatty acids with similar chemical properties may co-elute with your target analyte. To improve separation, use a high-resolution capillary GC column (e.g., >60 m) and optimize the oven temperature program with a slower ramp rate.

Experimental Protocols

Protocol 1: Saponification and Extraction from Wax-Rich Samples

This protocol is optimized for samples where this compound is presumed to be in a wax ester form.

  • Sample Preparation: Accurately weigh ~100 mg of a lyophilized and finely ground sample into a heavy-walled glass tube with a PTFE-lined screw cap.

  • Alkaline Hydrolysis (Saponification):

    • Add 2 mL of 1 M sodium hydroxide (NaOH) in 95% ethanol.

    • Securely cap the tube, vortex briefly, and place it in a heating block or water bath at 90°C for 90 minutes to hydrolyze the wax esters.

  • Acidification and Initial Extraction:

    • Allow the tube to cool to room temperature, then place it on ice.

    • Add 2 mL of deionized water, followed by 1 mL of 6 M hydrochloric acid (HCl) to acidify the mixture (confirm with pH paper that the pH is < 2).

    • Add 4 mL of n-hexane, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge the tube at 1000 x g for 5 minutes to achieve a clean phase separation.

  • Collection of Fatty Acids:

    • Using a glass Pasteur pipette, carefully transfer the upper hexane layer (which contains the free fatty acids) to a clean glass tube.

    • Repeat the hexane extraction (step 3) twice more on the remaining lower aqueous layer, pooling the hexane extracts each time.

  • Drying: Dry the combined hexane extracts under a gentle stream of nitrogen gas. The sample is now ready for purification or derivatization.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Crude Lipid Extract

This protocol describes the purification of the extracted lipids to isolate the free fatty acid fraction.

  • SPE Cartridge Conditioning: Use a silica-based SPE cartridge (e.g., 500 mg). Condition it by passing 5 mL of hexane through the column. Ensure the sorbent bed does not go dry.

  • Sample Loading: Redissolve the dried lipid extract from Protocol 1 (or another extraction method) in 1 mL of hexane. Carefully load this solution onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Wash the column with 10 mL of a hexane:diethyl ether (9:1, v/v) mixture. This will elute non-polar lipids like hydrocarbons and sterol esters. Discard this fraction.

  • Elution of Free Fatty Acids: Elute the desired free fatty acids, including this compound, by passing 10 mL of diethyl ether containing 2% acetic acid through the column. The acetic acid is necessary to ensure the fatty acids are protonated and elute properly.

  • Drying: Collect this eluate and evaporate the solvent to dryness under a stream of nitrogen.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol converts the purified fatty acids into their more volatile methyl esters for analysis.

  • Reaction Setup: To the dried fatty acid sample, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Methylation: Securely cap the vial and heat it at 60°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of deionized water and 2 mL of hexane to the vial.

    • Vortex thoroughly for 1 minute, then centrifuge briefly to separate the layers.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer, which now contains the FAMEs, to a new GC vial.

    • To ensure the sample is free of water, pass the hexane extract through a small plug of anhydrous sodium sulfate.

  • Analysis: The sample is now derivatized and ready for GC-MS analysis.

Visualizations

The following diagrams illustrate the key workflows and logical steps involved in this compound recovery.

Lipid_Extraction_Workflow cluster_Start Sample Preparation cluster_Hydrolysis Optional: Hydrolysis cluster_Extraction Lipid Extraction cluster_Purification Purification cluster_Analysis Analysis Start Biological Sample Hydrolysis Saponification (if waxes present) Start->Hydrolysis Is Nonacosanoic Acid Esterified? Folch Folch or Bligh-Dyer Extraction Start->Folch Free Fatty Acids Hydrolysis->Folch SPE Solid-Phase Extraction (SPE Cleanup) Folch->SPE Crude Lipid Extract Derivatization Derivatization (e.g., to FAMEs) SPE->Derivatization Purified Free Fatty Acids GCMS GC-MS Analysis Derivatization->GCMS Volatile FAMEs

Caption: General workflow for this compound recovery and analysis.

Troubleshooting_Logic Start Low/No Recovery of This compound Q1 Is the sample rich in waxes? Start->Q1 Sol1 Perform Saponification (Hydrolysis) Q1->Sol1 Yes Q2 Was extraction done at room temperature? Q1->Q2 No Sol2 Increase extraction temp. (e.g., 40-50°C) Q2->Sol2 Yes Q3 Was the sample thoroughly homogenized? Q2->Q3 No Sol3 Improve mechanical cell disruption Q3->Sol3 No

Caption: Troubleshooting decision tree for low this compound recovery.

References

Reducing matrix effects in LC-MS analysis of Nonacosanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Nonacosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] In biological samples such as plasma or serum, these interfering substances can include phospholipids, salts, and other endogenous metabolites.[2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: Why is this compound, as a very-long-chain fatty acid (VLCFA), particularly susceptible to matrix effects?

A2: Very-long-chain fatty acids like this compound are often present at low concentrations in complex biological matrices.[3] The methods used to extract these non-polar molecules, such as liquid-liquid extraction or protein precipitation, can also co-extract a significant amount of other lipids, especially phospholipids, which are major contributors to matrix effects in ESI-MS.

Q3: How can I assess the extent of matrix effects in my this compound analysis?

A3: A common and effective method is the post-extraction spike analysis. This involves comparing the response of this compound spiked into a pre-extracted blank matrix sample with the response of a neat standard solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates suppression, while a value greater than 1 suggests enhancement.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) necessary for the accurate quantification of this compound?

A4: Yes, using a SIL-IS is highly recommended for the accurate quantification of this compound. A SIL-IS, such as Deuterium- or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects. This allows for reliable correction of signal variations, leading to more accurate and precise results.

Q5: Can derivatization help in reducing matrix effects for this compound analysis?

A5: Derivatization can be a highly effective strategy. By chemically modifying the carboxylic acid group of this compound, you can improve its ionization efficiency and shift its retention time away from interfering matrix components. A common approach is "charge-reversal" derivatization, which allows for analysis in the positive ion mode, where there is often less interference compared to the negative ion mode typically used for underivatized fatty acids. This can lead to a significant increase in sensitivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity or complete signal loss for this compound. Ion Suppression: Co-eluting matrix components, particularly phospholipids, are suppressing the ionization of this compound.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering compounds. Phospholipid removal plates or cartridges are particularly effective. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the matrix interferences. 3. Dilute the Sample: Diluting the extract can reduce the concentration of interfering matrix components, though this may impact the limit of quantification.
Poor reproducibility of results between replicate injections or different samples. Inconsistent Matrix Effects: The composition of biological matrices can be highly variable, leading to different degrees of ion suppression or enhancement between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as this compound, allowing for accurate normalization and correction of the signal. 2. Thorough Sample Homogenization: Ensure that samples are completely homogenized before extraction to minimize variability in the matrix composition.
Unusually high signal intensity for this compound (Ion Enhancement). Co-eluting Matrix Components: Certain compounds in the matrix can enhance the ionization of this compound, leading to artificially high results. This is less common than ion suppression but can still occur.1. Enhance Sample Cleanup: Utilize advanced sample preparation techniques like SPE with a selective sorbent to remove the compounds causing ion enhancement. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for consistent matrix effects.
Peak tailing or broad peaks for this compound. Secondary Interactions with the Column: The carboxylic acid group of this compound can interact with active sites on the LC column. Column Overload: Injecting too much sample can lead to poor peak shape.1. Acidify the Mobile Phase: The addition of a small amount of formic acid or acetic acid to the mobile phase can improve peak shape by protonating the carboxylic acid group. 2. Check Column Integrity: Ensure the column is not degraded or voided. 3. Dilute the Sample: If column overload is suspected, dilute the sample and reinject.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation techniques for the analysis of lipids in biological matrices. While not specific to this compound, this data provides a strong indication of the expected performance for very-long-chain fatty acids.

Table 1: Comparison of Reproducibility for Different Sample Preparation Methods in Lipid Analysis

Sample Preparation Method Average Reproducibility (%RSD, n=5)
Solid-Phase Extraction (SPE) - Cartridge 5.9%
Solid-Phase Extraction (SPE) - 96-well Plate 5.9%
Liquid-Liquid Extraction (LLE) - Bligh-Dyer 7.3%
Liquid-Liquid Extraction (LLE) - Folch 7.9%
Liquid-Liquid Extraction (LLE) - Matyash 8.3%

%RSD = Percent Relative Standard Deviation

Table 2: Comparison of Extraction Efficiencies for Various Analytes in Feed Samples

Sample Preparation Method Percentage of Analytes with 70-120% Extraction Recovery
QuEChERS-based Extraction 84-97%

Note: This data is for a wide range of analytes in complex feed matrices and suggests that with an optimized extraction method, good recovery can be achieved for a majority of compounds, which is expected to include very-long-chain fatty acids.

Experimental Protocols

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE) for this compound from Plasma

This protocol is designed for the cleanup of this compound from plasma samples using a C18-based SPE sorbent.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg/1 mL)

  • Plasma sample

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the SIL-IS solution.

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through them.

    • Equilibrate the cartridges by passing 1 mL of water through them. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Total Fatty Acids from Plasma

This protocol is a modified Folch method for the extraction of total lipids, including this compound, from plasma.

Materials:

  • Plasma sample

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a 10 mL centrifuge tube, add 50 µL of human plasma.

    • Add the SIL-IS for this compound.

    • Add 1 mL of water, 1 mL of methanol, and 2 mL of chloroform.

  • Extraction:

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes to separate the phases.

  • Collection:

    • Carefully collect the bottom organic layer (chloroform) with a glass pipette and transfer to a new tube.

    • Add another 2 mL of chloroform to the remaining aqueous layer and repeat the extraction process once.

  • Dry-down and Reconstitution:

    • Combine the chloroform layers and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume of the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + SIL-IS ppt Protein Precipitation (Methanol) plasma->ppt centrifuge_ppt Centrifugation ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant condition Condition & Equilibrate C18 Cartridge supernatant->condition load Load Supernatant condition->load wash Wash Interferences load->wash elute Elute this compound (Acetonitrile) wash->elute drydown Dry-down elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for Reversed-Phase Solid-Phase Extraction (RP-SPE) of this compound.

troubleshooting_workflow start Poor LC-MS Data (Low Signal, Poor Reproducibility) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is add_is Incorporate SIL-IS check_is->add_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_high Is Matrix Effect High? assess_me->me_high improve_sp Improve Sample Prep (e.g., SPE, Phospholipid Removal) me_high->improve_sp Yes end Reliable Data me_high->end No optimize_lc Optimize Chromatography improve_sp->optimize_lc derivatize Consider Derivatization optimize_lc->derivatize derivatize->end

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

References

Technical Support Center: Overcoming Co-elution of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the co-elution of nonacosanoic acid with other fatty acids during chromatographic analysis.

Troubleshooting Guide

Question: My gas chromatography (GC) chromatogram shows a peak that I suspect is this compound, but it is broad and appears to have a shoulder. How can I confirm co-elution and what are the initial steps to resolve it?

Answer:

Initial indications of co-elution are often asymmetrical peak shapes, such as broadening or shoulders. To confirm and address this, a systematic approach is recommended.

1. Confirmation of Co-elution:

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge of the peak is a strong indicator of multiple co-eluting compounds.

  • High-Resolution Chromatography: If available, re-analyze the sample on a high-resolution capillary column (e.g., >60 m in length) with a highly polar stationary phase, as these offer the best separation for fatty acid methyl esters (FAMEs).

2. Initial Troubleshooting Steps:

  • Optimize the GC Temperature Program: The temperature gradient is a critical factor in achieving separation.

    • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min) during the elution window of this compound. This increases the interaction time of the analytes with the stationary phase, often improving resolution.

    • Isothermal Segments: Introduce an isothermal hold in the temperature program just before the expected elution time of this compound. This can help separate closely eluting compounds.

  • Check Derivatization Efficiency: Incomplete derivatization of fatty acids to their methyl esters (FAMEs) can lead to peak tailing and potential co-elution of the free acid with its ester form or other FAMEs. Ensure your derivatization protocol is robust. The use of fresh reagents, particularly the boron trifluoride-methanol (BF3-Methanol) reagent, is crucial, as it can degrade over time, especially in the presence of moisture.[1]

Question: I have optimized my GC temperature program, but this compound still co-elutes with another compound. What is the next logical step?

Answer:

If temperature program optimization is insufficient, the next step is to evaluate and modify your chromatographic system's selectivity and efficiency.

1. Change the GC Column Stationary Phase: The choice of the stationary phase is the most critical factor for selectivity in FAME analysis.[2]

  • Highly Polar Columns: For complex mixtures of fatty acids, especially those containing isomers, highly polar stationary phases are recommended.[2] Columns with biscyanopropyl polysiloxane phases (e.g., HP-88, Rt-2560) are the preferred choice for separating geometric (cis/trans) and positional isomers of FAMEs.[2]

  • Ionic Liquid Columns: These columns offer unique selectivity, particularly for polyunsaturated FAMEs and can be an excellent alternative when traditional polar columns fail to provide the desired separation.[2]

2. Consider Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution persists even after optimizing a single-column setup, GCxGC provides a powerful solution. This technique utilizes two columns with different stationary phases, offering significantly enhanced resolving power.

Question: Can High-Performance Liquid Chromatography (HPLC) be used as an alternative to GC to overcome the co-elution of this compound?

Answer:

Yes, HPLC, particularly when coupled with mass spectrometry (LC-MS), is a viable alternative for the analysis of very-long-chain fatty acids (VLCFAs) and can resolve co-elution issues encountered in GC.

  • Reversed-Phase HPLC: This is the most common HPLC mode for fatty acid analysis. Separation is based on the hydrophobicity of the fatty acids. Longer-chain fatty acids are more retained than shorter-chain ones.

  • Mobile Phase Gradient: A gradient elution is typically employed, starting with a higher percentage of a polar solvent (e.g., water/methanol) and gradually increasing the proportion of a less polar organic solvent (e.g., methanol or acetonitrile). This allows for the effective elution of the highly hydrophobic this compound.

  • Ion-Pairing Agents: The addition of an ion-pairing agent, such as tributylamine, to the mobile phase can improve peak shape and retention of fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the most likely fatty acids to co-elute with this compound (C29:0) in GC analysis?

A1: On polar GC columns, the elution order is primarily determined by carbon chain length, with shorter chains eluting first. Within the same carbon number, unsaturated fatty acids generally elute after their saturated counterparts. Therefore, potential co-eluting partners for this compound (C29:0) FAME include:

  • Very-long-chain monounsaturated fatty acids: For example, a C28:1 or a C30:1 fatty acid could have a similar retention time depending on the column polarity and temperature program.

  • Branched-chain very-long-chain fatty acids: Branched-chain fatty acids can have different retention characteristics compared to their straight-chain isomers and may co-elute.

  • Other lipid classes: If the sample preparation is not specific for fatty acids, other lipid classes with similar volatility and polarity could potentially co-elute.

Q2: Why is derivatization necessary for the GC analysis of this compound?

A2: Free fatty acids are polar and have low volatility, which makes them unsuitable for direct GC analysis. This can lead to poor peak shape (tailing), low sensitivity, and potential irreversible adsorption onto the GC column. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which results in improved chromatographic performance.

Q3: Can I use something other than BF3-Methanol for derivatization?

A3: Yes, several other derivatization reagents can be used, each with its own advantages and disadvantages.

  • Acid-Catalyzed Methylation with HCl or H₂SO₄ in Methanol: These are common and effective alternatives to BF3-Methanol.

  • Trimethylsilylation (TMS) reagents (e.g., BSTFA): These reagents form TMS esters, which are also suitable for GC analysis.

  • Diazomethane: While it reacts quickly and cleanly, it is highly toxic and explosive, requiring special handling precautions.

Q4: My baseline is rising during the GC run, especially at higher temperatures. Could this be affecting my analysis of this compound?

A4: A rising baseline at higher temperatures is typically due to column bleed, which is the degradation of the stationary phase. Excessive column bleed can increase noise and decrease the sensitivity for late-eluting compounds like this compound, potentially masking small peaks and exacerbating the appearance of co-elution. To mitigate this, ensure you are using a high-quality, low-bleed GC column and that your carrier gas is of high purity and free of oxygen. Conditioning the column according to the manufacturer's instructions can also help minimize bleed.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for the Separation of Very-Long-Chain Fatty Acids (VLCFAs)

ParameterGC Method 1GC Method 2LC Method 1
Technique Gas Chromatography (GC)Gas Chromatography (GC)Liquid Chromatography (LC)
Column Agilent DB-5ms UI (60 m x 0.25 mm ID, 1 µm film)Agilent DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film)Luna C8 reversed-phase (150 x 2.0 mm, 3 µm)
Stationary Phase Nonpolar (5% Phenyl Methylpolysiloxane)Highly Polar (Polyethylene Glycol)C8 Reversed-Phase
Temperature Program 80°C (1 min) -> 220°C (4°C/min) -> 290°C (10°C/min, hold 30 min)60°C (1 min) -> 100°C (5°C/min) -> 175°C (2°C/min, hold 10 min) -> 220°C (2°C/min, hold 20 min)25°C Isothermal
Mobile Phase Helium carrier gasHelium carrier gasA: 97:3 Water/Methanol + 10 mM Tributylamine + 15 mM Acetic Acid; B: 100% Methanol
Gradient N/A (Temperature Gradient)N/A (Temperature Gradient)80-99% B (0-20 min), 99% B (20-40 min), 99-80% B (40-41 min), 80% B (41-50 min)
Application Suitable for general FAME analysis, elution primarily by boiling point.Better for separating FAMEs based on polarity and unsaturation.Ideal for analyzing underivatized VLCFAs, including those up to C36.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a widely used method for the esterification of free fatty acids and transesterification of esterified fatty acids to FAMEs for GC analysis.

Materials:

  • Sample containing fatty acids (1-25 mg)

  • 12-14% Boron trifluoride in methanol (BF₃-MeOH)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vial with a PTFE-lined cap

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh 1-25 mg of the lipid sample into the reaction vial. If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen before proceeding.

  • Add 2 mL of 12-14% BF₃-MeOH solution to the vial.

  • Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Cap the vial and vortex vigorously for at least 30 seconds to extract the FAMEs into the upper hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC analysis.

Mandatory Visualization

Troubleshooting_CoElution start Start: Suspected Co-elution (Broad/Shouldered Peak) confirm Confirm Co-elution start->confirm ms_check Examine Mass Spectrum Across the Peak confirm->ms_check MS Available? hr_gc Re-analyze on a High-Resolution Polar Column confirm->hr_gc No MS? optimize_gc Optimize GC Method ms_check->optimize_gc Co-elution Confirmed hr_gc->optimize_gc Co-elution Confirmed temp_program Adjust Temperature Program (Slower Ramp / Isothermal Hold) optimize_gc->temp_program Yes check_deriv Verify Derivatization Efficiency (Fresh Reagents) optimize_gc->check_deriv Yes change_column Change GC Column temp_program->change_column Not Resolved check_deriv->change_column Not Resolved polar_column Use Highly Polar Column (e.g., Biscyanopropyl) change_column->polar_column Yes il_column Consider Ionic Liquid Column change_column->il_column Yes resolved Peak Resolved polar_column->resolved Resolved not_resolved Still Not Resolved polar_column->not_resolved il_column->resolved Resolved il_column->not_resolved advanced_tech Consider Advanced Techniques gcxgc Two-Dimensional GC (GCxGC) advanced_tech->gcxgc Yes lcms Alternative: LC-MS Analysis advanced_tech->lcms Yes gcxgc->resolved lcms->resolved not_resolved->advanced_tech

Caption: Troubleshooting workflow for overcoming co-elution of fatty acids.

References

Stability of Nonacosanoic acid during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of nonacosanoic acid during sample storage and preparation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (C29:0) is a very long-chain saturated fatty acid (VLCFA).[1] Its stability is crucial for accurate quantification in various matrices, as degradation can lead to erroneous results in research, clinical diagnostics, and drug development.

Q2: What are the primary factors that can affect the stability of this compound?

The main factors that can influence the stability of this compound include temperature, pH, light exposure, and the presence of oxidizing agents. The choice of solvent and the duration of storage are also critical variables.

Q3: How should I store my samples containing this compound to ensure stability?

For long-term storage, it is recommended to keep samples at -20°C or, ideally, -80°C.[2][3] Samples should be stored in tightly sealed vials with minimal headspace to reduce exposure to oxygen. If samples are in solution, using a solvent in which this compound is stable and flushing the vial with an inert gas like nitrogen or argon before sealing can further prevent degradation. For short-term storage of a few days, refrigeration at 4°C may be acceptable for some matrices.[4]

Q4: Are there any specific sample preparation steps I should be cautious about?

Yes, prolonged exposure to high temperatures during sample preparation steps like extraction, derivatization, or solvent evaporation should be avoided. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration. Additionally, exposure to strong acidic or basic conditions for extended periods can also lead to degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Degradation during storage: Improper storage temperature (e.g., room temperature), exposure to light or oxygen.Store samples at -80°C in amber vials, purged with nitrogen or argon. Minimize freeze-thaw cycles.
Degradation during sample preparation: Excessive heat during solvent evaporation or derivatization. Use of harsh acidic or basic conditions.Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. Optimize derivatization conditions (time, temperature). Neutralize samples promptly after acid/base treatment.
Appearance of unknown peaks in chromatogram Formation of degradation products: Sample has been exposed to stress conditions (heat, pH extremes, oxidation, light).Review storage and sample preparation protocols to identify potential stress points. Perform a forced degradation study to identify potential degradation products.
Contamination: Contamination from solvents, glassware, or other lab equipment.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to check for contamination.
Inconsistent results between replicate samples Non-homogenous sample: Inadequate mixing of the sample before taking an aliquot.Ensure the sample is completely thawed and thoroughly vortexed or sonicated before sampling.
Variable degradation: Inconsistent application of sample preparation steps across replicates.Standardize all sample preparation steps, including incubation times and temperatures. Use a consistent workflow for all samples.

Stability Data

The following tables summarize the expected stability of this compound under various stress conditions based on data from studies on other long-chain saturated fatty acids. The degradation percentages are indicative and may vary depending on the specific matrix and experimental conditions.

Table 1: Thermal Stability of this compound

TemperatureDurationExpected Degradation (%)Notes
Room Temperature (~25°C)1 month< 1%Saturated fatty acids are generally stable at room temperature for short periods.
40°C1 month1 - 3%Slight degradation may occur with prolonged exposure.
60°C24 hours2 - 5%Increased temperature accelerates degradation.
80°C8 hours5 - 10%Significant degradation can be expected.

Table 2: pH Stability of this compound in Aqueous Solution at 40°C

pHDurationExpected Degradation (%)Notes
2 (0.01 N HCl)24 hours2 - 5%Minor degradation under acidic conditions.
7 (Neutral)24 hours< 1%Generally stable at neutral pH.
12 (0.01 N NaOH)24 hours3 - 7%More susceptible to degradation under basic conditions.

Table 3: Oxidative Stability of this compound at Room Temperature

ConditionDurationExpected Degradation (%)Notes
3% H₂O₂24 hours5 - 15%Saturated fatty acids are relatively resistant to oxidation, but some degradation is expected.

Table 4: Photostability of this compound (Solid State)

Light SourceDurationExpected Degradation (%)Notes
ICH Option 1 (Cool white and UV-A)7 days< 2%Saturated fatty acids do not absorb significant UV/Vis light and are generally photostable.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer 1 mL of the stock solution into a vial, evaporate the solvent under a gentle stream of nitrogen, and heat the solid residue at 80°C for 24 hours. Re-dissolve in the initial solvent.

  • Photodegradation: Spread a thin layer of the solid sample (after evaporating the solvent from the stock solution) on a petri dish and expose it to light conditions as per ICH Q1B guidelines. Keep a control sample in the dark.

3. Sample Analysis:

  • After the specified stress period, dilute all samples to an appropriate concentration.

  • Analyze the samples using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), after appropriate derivatization (e.g., to fatty acid methyl esters - FAMEs).

  • Quantify the remaining this compound and identify any major degradation products.

Protocol 2: Sample Preparation for this compound Quantification in a Biological Matrix

1. Lipid Extraction:

  • To a known amount of homogenized sample (e.g., 100 mg of tissue or 100 µL of plasma), add an internal standard (e.g., a C17:0 or C19:0 fatty acid).

  • Perform a lipid extraction using a modified Folch method by adding a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Derivatization (to FAMEs):

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

  • Add a methanolic base (e.g., 0.5 N NaOH in methanol) and heat at 80-100°C to saponify the lipids and form sodium salts of the fatty acids.

  • After cooling, add a methylating agent (e.g., 14% boron trifluoride in methanol) and heat again to convert the fatty acids to their methyl esters (FAMEs).

3. FAME Extraction:

  • After cooling, add a nonpolar solvent like hexane and a salt solution (e.g., saturated NaCl) to extract the FAMEs.

  • Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

4. Analysis:

  • Analyze the extracted FAMEs by GC-MS or GC-FID.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Nonacosanoic Acid Stock Solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose to Stress Thermal Thermal Stress (80°C, solid) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress Dilute Dilute Samples Acid->Dilute Post-stress Processing Base->Dilute Post-stress Processing Oxidation->Dilute Post-stress Processing Thermal->Dilute Post-stress Processing Photo->Dilute Post-stress Processing Analyze Analyze by Stability- Indicating Method (e.g., GC-MS) Dilute->Analyze Quantify Quantify Parent & Degradants Analyze->Quantify

Caption: Experimental workflow for forced degradation testing of this compound.

Degradation_Pathway cluster_conditions Stress Conditions Nonacosanoic This compound (C29:0) Degradation Degradation Products (e.g., shorter-chain fatty acids, other oxidation/hydrolysis products) Nonacosanoic->Degradation Heat High Temperature Heat->Nonacosanoic Induce Degradation Heat->Degradation pH Extreme pH (Acid/Base) pH->Nonacosanoic Induce Degradation pH->Degradation Oxidant Oxidizing Agent Oxidant->Nonacosanoic Induce Degradation Oxidant->Degradation

References

Selecting the best derivatization reagent for very-long-chain fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal derivatization reagent for the analysis of very-long-chain fatty acids (VLCFAs).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of very-long-chain fatty acids?

A1: Direct analysis of free VLCFAs is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape, low sensitivity, and adsorption within the analytical system.[1][2] Derivatization converts the polar carboxyl group into a less polar, more volatile ester or other derivative, significantly improving chromatographic performance and detection limits.[1][2]

Q2: What are the most common derivatization methods for VLCFA analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: The most common methods for GC-MS analysis of VLCFAs involve esterification to form fatty acid methyl esters (FAMEs) or silylation.[2] Common esterification reagents include boron trifluoride in methanol (BF₃-MeOH) and methanolic HCl. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also frequently used.

Q3: Which derivatization reagent is best for determining the structure of VLCFAs by GC-MS?

Q4: Are there specific derivatization strategies for analyzing VLCFAs by Liquid Chromatography-Mass Spectrometry (LC-MS)?

A4: Yes, for LC-MS analysis, derivatization aims to improve ionization efficiency rather than volatility. Reagents that introduce a readily ionizable group, such as a quaternary amine, are used to enhance detection in positive ion mode electrospray ionization (ESI). This "charge-reversal" derivatization can significantly increase sensitivity compared to analyzing the underivatized fatty acids in negative ion mode.

Q5: Can I use the same derivatization method for both saturated and unsaturated VLCFAs?

A5: Generally, yes. Most common derivatization methods like methylation and silylation are applicable to both saturated and unsaturated VLCFAs. However, it is crucial to be mindful of potential side reactions, such as the degradation of polyunsaturated fatty acids under harsh acidic or high-temperature conditions. Using milder reaction conditions or adding an antioxidant like butylated hydroxytoluene (BHT) can help preserve the integrity of unsaturated VLCFAs.

Troubleshooting Guides

Issue 1: Incomplete Derivatization

Symptom Potential Cause Recommended Solution
Low signal intensity for VLCFA derivatives, presence of free fatty acid peaks.Presence of water in the sample.Ensure the sample extract is completely dry before adding the derivatization reagent. This can be achieved by evaporating the solvent under a stream of nitrogen.
Degraded derivatization reagent.Use fresh reagents for optimal performance, as they can degrade over time, especially if exposed to moisture.
Suboptimal reaction conditions (time, temperature).Optimize the reaction time and temperature. For example, methylation with BF₃-Methanol may require heating at 60°C for 10-15 minutes.
Insufficient reagent.Ensure a sufficient molar excess of the derivatization reagent is used to drive the reaction to completion.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Symptom Potential Cause Recommended Solution
Asymmetrical peaks for VLCFA derivatives in GC-MS analysis.Adsorption of analytes in the GC system.Ensure the GC inlet liner is clean and consider using a liner with deactivation. Regularly condition the GC column according to the manufacturer's instructions.
Incomplete derivatization.Refer to the troubleshooting guide for incomplete derivatization. Residual free fatty acids can interact with the column, leading to peak tailing.
Contamination of the GC system.Clean the ion source and other components of the GC-MS system as per the manufacturer's guidelines.

Issue 3: Extraneous Peaks and Contamination

Symptom Potential Cause Recommended Solution
Unidentified peaks in the chromatogram.Contamination from plasticware.Use glass tubes and vials whenever possible, as plasticizers like phthalates can leach from plastic consumables.
Impurities in solvents.Use high-purity, HPLC-grade or MS-grade solvents to minimize background contamination.
Carryover from previous injections.Run blank injections between samples to check for and mitigate carryover, especially after analyzing highly concentrated samples.
Septum bleed in GC-MS.Use high-quality, low-bleed septa in the GC inlet and replace them regularly to avoid siloxane peaks.

Data Presentation: Comparison of Derivatization Reagents for VLCFA Analysis

For GC-MS Analysis:

Derivatization ReagentPrincipleAdvantagesDisadvantagesBest For
Boron Trifluoride in Methanol (BF₃-MeOH) Acid-catalyzed esterificationForms stable Fatty Acid Methyl Esters (FAMEs). Relatively fast and effective for a wide range of fatty acids.Reagent is sensitive to moisture. Can cause degradation of some polyunsaturated fatty acids.Routine quantification of total VLCFA profiles.
(Trimethylsilyl)diazomethane (TMSD) MethylationSimple, safe, and less time-consuming compared to other methods. Gives precise quantitative results.Can produce interferences when applied to some plant lipid samples.High-throughput analysis and quantification.
BSTFA / MTBSTFA SilylationForms stable trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters. TBDMS derivatives are more resistant to hydrolysis.Reagents are highly sensitive to moisture, requiring anhydrous conditions.Analysis of hydroxylated VLCFAs and when increased stability of the derivative is required.
Picolinyl Esters Esterification with 3-pyridylcarbinolMass spectra provide detailed structural information, including double bond position and branching.More complex, multi-step derivatization process.Structural elucidation of unknown VLCFAs.

For LC-MS/MS Analysis:

Derivatization ReagentPrincipleAdvantagesDisadvantagesBest For
Trimethyl-amino-ethyl (TMAE) iodide esters Charge-reversal derivatizationIntroduces a permanent positive charge, significantly enhancing ionization efficiency in positive ESI mode.Multi-step derivatization process involving oxalyl chloride, dimethylaminoethanol, and methyl iodide.Sensitive quantification of VLCFAs in biological samples like plasma for clinical diagnostics.
Primary Amines (e.g., DMED, AMPP) Amide formation with charge-reversalCan result in quantitative formation of amides under mild conditions. Charge reversal allows for sensitive detection in positive ion mode.Reagent selection and optimization of reaction conditions are crucial for success.Broad applicability for enhancing sensitivity in various biological matrices.

Experimental Protocols

Protocol 1: Esterification of VLCFAs to FAMEs using Boron Trifluoride-Methanol (BF₃-MeOH)

This protocol is adapted for the formation of fatty acid methyl esters (FAMEs) from a dried lipid extract.

Materials:

  • Dried lipid extract containing VLCFAs

  • Boron trifluoride-methanol (14% w/v) solution

  • Hexane (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place the dried lipid extract (typically 1-25 mg) into a glass reaction vial.

  • Add 1 mL of 14% BF₃-MeOH solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of VLCFAs using BSTFA + 1% TMCS

This protocol is suitable for the derivatization of VLCFAs to their trimethylsilyl (TMS) esters.

Materials:

  • Dried sample extract containing VLCFAs

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Micro-reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample in a micro-reaction vial to dissolve the analytes.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly, vortex for 10-15 seconds, and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS or diluted with an appropriate solvent if necessary.

Mandatory Visualization

Derivatization_Workflow_GCMS Start Dried Lipid Extract (containing VLCFAs) Derivatization Derivatization Step Start->Derivatization BF3_MeOH BF₃-Methanol (Esterification) Derivatization->BF3_MeOH Quantification BSTFA BSTFA / MTBSTFA (Silylation) Derivatization->BSTFA Hydroxylated VLCFAs Picolinyl Picolinyl Ester Formation Derivatization->Picolinyl Structural ID Extraction Liquid-Liquid Extraction BF3_MeOH->Extraction Analysis GC-MS Analysis BSTFA->Analysis Picolinyl->Extraction Extraction->Analysis

Caption: Workflow for selecting a VLCFA derivatization reagent for GC-MS analysis.

Troubleshooting_Derivatization Problem Poor Analytical Result (Low Signal, Peak Tailing) Incomplete_Deriv Incomplete Derivatization? Problem->Incomplete_Deriv Contamination Contamination Issue? Problem->Contamination System_Issue GC/LC System Issue? Problem->System_Issue Check_Water Check for Water? (Dry Sample) Incomplete_Deriv->Check_Water Yes Incomplete_Deriv->Contamination No Check_Reagent Reagent Fresh? Check_Water->Check_Reagent Check_Conditions Optimize Time/Temp? Check_Reagent->Check_Conditions Check_Solvents Use High-Purity Solvents? Contamination->Check_Solvents Yes Contamination->System_Issue No Check_Plastics Avoid Plasticware? Check_Solvents->Check_Plastics Check_Blanks Run Blanks? Check_Plastics->Check_Blanks Clean_Source Clean Ion Source? System_Issue->Clean_Source Yes Check_Column Condition/Replace Column? Clean_Source->Check_Column

Caption: Logical troubleshooting guide for common VLCFA derivatization issues.

References

Technical Support Center: Nonacosanoic Acid Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nonacosanoic Acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance ionization efficiency and achieve reliable, high-sensitivity results.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to get a strong signal for this compound in ESI-MS?

A1: The primary challenge stems from the conflict between optimal conditions for liquid chromatography (LC) and ESI-MS. For good chromatographic separation of fatty acids, acidic mobile phases are typically used to keep the carboxylic acid group protonated.[1][2] However, for sensitive detection in the commonly used negative ion mode, the carboxylic acid needs to be deprotonated ([M-H]⁻), which requires basic conditions.[1][3] The acidic mobile phase suppresses this necessary deprotonation, leading to poor ionization efficiency and low signal intensity.[1]

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: While negative ion mode is the intuitive choice for a carboxylic acid, it often yields low sensitivity due to the reasons mentioned above. Furthermore, deprotonated fatty acid anions can undergo undesirable and non-specific fragmentation during collision-induced dissociation (CID).

Positive ion mode is highly recommended, but for underivatized fatty acids, direct protonation is inefficient. The most effective strategy is to use chemical derivatization to introduce a permanent positive charge onto the this compound molecule, allowing for highly sensitive analysis in positive ion mode.

Q3: What is charge-reversal derivatization and how does it improve sensitivity?

A3: Charge-reversal derivatization is a chemical strategy that converts the anionic carboxyl group of a fatty acid into a derivative with a permanent positive charge. This is typically achieved by reacting the carboxylic acid with a reagent containing a quaternary amine or pyridinium group. This modification allows the analyte to be analyzed in positive ion mode, which is not suppressed by the acidic mobile phases used in chromatography. This approach can increase detection sensitivity by several orders of magnitude—in some cases, up to 60,000-fold compared to underivatized analysis.

Q4: What are some effective derivatization reagents for this compound?

A4: Several reagents are available that introduce a fixed positive charge to carboxylic acids. The choice of reagent can impact sensitivity and fragmentation patterns. Some common and effective reagents are listed in the table below.

Reagent NameAcronymKey Advantage
N-(4-aminomethylphenyl)pyridiniumAMPPProvides a permanent positive charge, leading to dramatic increases in sensitivity in positive ion mode.
2-picolylaminePAOffers a practical and rapid derivatization, increasing detection responses significantly (9 to 158-fold).
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium4-APEBAIncorporates an isotopic signature (bromine) which can aid in the identification of unknown derivatives.
TrimethylsilyldiazomethaneTMSDA methylation agent that improves ionization efficiency for profiling fatty acids.

Q5: How do I choose the right solvents and additives for my mobile phase?

A5: The choice of solvents and additives is critical for both chromatographic separation and ESI efficiency. Non-volatile salts and surfactants must be avoided as they interfere with the ionization process.

CategoryRecommendedUse with CautionNot Recommended / Incompatible
Solvents Water, Acetonitrile, Methanol, Isopropanol.Dichloromethane or Toluene (if mixed with Methanol/Acetonitrile), DMSO, DMF (in small amounts).-
Additives Formic Acid, Acetic Acid, Ammonium Formate, Ammonium Acetate.Trifluoroacetic acid (TFA) can cause significant ion suppression.Non-volatile salts (Phosphates, Borates, NaCl), Surfactants (SDS), Inorganic Acids.

Troubleshooting Guides

Problem 1: I have very low or no signal for this compound.

Possible CauseSuggested Solution
Ionization Suppression in Negative Mode The acidic mobile phase required for LC is suppressing the deprotonation of your analyte. Solution: Switch to a positive ion mode method using chemical derivatization.
Incorrect ESI Parameters Suboptimal source parameters can drastically reduce signal. Solution: Systematically optimize key parameters like capillary voltage, drying gas temperature, and nebulizer pressure. Refer to the parameter table below as a starting point.
Insufficient Analyte Concentration The concentration of this compound in your sample may be below the limit of detection for your current method. Solution: Concentrate your sample or consider a derivatization strategy to boost sensitivity.
Poor Desolvation Inefficient removal of solvent from the ESI droplets prevents ion release. Solution: Increase the drying gas flow and temperature. Optimize the nebulizer pressure to ensure a fine spray.

Problem 2: My results (signal intensity, peak area) are not reproducible.

Possible CauseSuggested Solution
Contamination Common fatty acids (e.g., palmitic, stearic) can contaminate glassware and reagents, leading to variable background signals. Solution: Bake all glassware at high temperatures (e.g., 450°C overnight) and use high-purity solvents.
Unstable ESI Spray Fluctuations in the ESI spray will cause an unstable signal. Solution: Check for blockages in the sample capillary. Ensure the sprayer position is optimized relative to the MS inlet. Verify that the mobile phase flow is stable and free of air bubbles.
Inconsistent Derivatization If using derivatization, incomplete or variable reaction efficiency will lead to poor reproducibility. Solution: Carefully optimize the derivatization protocol, ensuring precise control of reagent concentrations, reaction time, and temperature. Include an internal standard prior to derivatization to correct for variability.

Experimental Protocols & Data

Protocol: Charge-Reversal Derivatization with AMPP

This protocol provides a general workflow for derivatizing this compound with N-(4-aminomethylphenyl)pyridinium (AMPP) to enable high-sensitivity analysis in positive ion ESI-MS.

Materials:

  • This compound sample

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • Coupling agent (e.g., EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Organic solvent (e.g., Acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges for cleanup

  • LC-MS system

Procedure:

  • Sample Preparation: Dry the extracted this compound sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable volume of acetonitrile.

  • Derivatization Reaction: Add the AMPP reagent and the coupling agent (e.g., EDC) to the sample. The molar excess of reagents should be optimized for your specific sample concentration.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Cleanup: Perform a solid-phase extraction (SPE) to remove excess reagents and byproducts. Condition the SPE cartridge, load the sample, wash away impurities, and then elute the derivatized this compound.

  • Final Preparation: Dry the eluted sample and reconstitute it in the initial mobile phase for LC-MS analysis.

  • Analysis: Inject the sample onto the LC-MS system and acquire data in positive ion mode.

Table: Recommended Starting ESI-MS Parameters

These are general starting points. Optimal values are instrument-dependent and should be determined empirically.

ParameterPositive Ion ModeNegative Ion Mode
Capillary/Sprayer Voltage 3.0 - 4.5 kV2.5 - 3.5 kV
Drying Gas Temperature 300 - 350 °C300 - 350 °C
Drying Gas Flow 8 - 12 L/min8 - 12 L/min
Nebulizer Pressure 30 - 45 psig30 - 45 psig
Sheath Gas Temperature 350 - 400 °C350 - 400 °C
Sheath Gas Flow 10 - 12 L/min10 - 12 L/min

Visualized Workflows and Logic

TroubleshootingWorkflow Troubleshooting Low Signal for this compound start Low or No Signal Detected check_mode Are you using Negative Ion Mode with an acidic mobile phase? start->check_mode check_params Optimize Source Parameters (Voltage, Gas, Temp) check_mode->check_params No suggest_deriv Switch to Positive Ion Mode via Chemical Derivatization check_mode->suggest_deriv Yes check_sample Check Sample Prep (Concentration, Contamination) check_params->check_sample end_bad Signal Still Low check_sample->end_bad end_good Signal Improved suggest_deriv->end_good

Caption: A workflow for troubleshooting low signal intensity issues.

DerivatizationWorkflow General Derivatization Workflow cluster_prep Sample Preparation cluster_react Chemical Reaction cluster_cleanup Purification cluster_analysis Analysis extract 1. Extract & Dry Sample react 2. Add Derivatization Reagent & Coupling Agent extract->react incubate 3. Incubate (e.g., 1-2h at RT) react->incubate spe 4. Purify via SPE incubate->spe analyze 5. Analyze by LC-MS (Positive Ion Mode) spe->analyze IonizationLogic Ionization Efficiency Logic cluster_neg Negative Ion Mode (Underivatized) cluster_pos Positive Ion Mode (Derivatized) neg1 Acidic Mobile Phase (Good for LC) neg2 Carboxylic Acid is Protonated (R-COOH) neg1->neg2 neg3 Deprotonation is Suppressed neg2->neg3 neg4 Low Ionization Efficiency neg3->neg4 pos1 Acidic Mobile Phase pos2 Analyte has Permanent Positive Charge (R-Tag+) pos1->pos2 pos3 Analyte is Readily Ionized pos2->pos3 pos4 High Ionization Efficiency pos3->pos4

References

Technical Support Center: Optimal Separation of Very-Long-Chain Fatty Acids (VLCFAs) by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of very-long-chain fatty acids (VLCFAs) by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving optimal separation of VLCFAs by HPLC?

A1: The selection of the HPLC column is the most critical factor. Due to their long, nonpolar alkyl chains, VLCFAs are highly hydrophobic. Therefore, the stationary phase of the column must provide adequate retention and selectivity to separate these structurally similar molecules.

Q2: Which type of reversed-phase column is generally recommended for VLCFA analysis, C18 or C8?

A2: While C18 columns are widely used in reversed-phase HPLC for their high hydrophobicity, for VLCFAs, a C8 or even a C4 column may provide better separation.[1] C18 columns can sometimes exhibit excessive retention for highly nonpolar compounds like VLCFAs, leading to long analysis times and broad peaks.[2][3][4] C8 columns, being less hydrophobic, can offer faster elution times and improved peak shapes for these analytes.[3] Some studies have shown a better linear correlation between fatty acid chain length and retention time on C8 and C4 columns, which is beneficial for VLCFA analysis.

Q3: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for VLCFA analysis?

A3: HILIC is generally not the primary choice for separating VLCFAs themselves, as it is designed for the separation of polar compounds. However, HILIC can be a valuable technique when analyzing polar lipids that contain VLCFAs or for separating different lipid classes.

Q4: Is derivatization of VLCFAs necessary for HPLC analysis?

A4: Derivatization is often necessary, especially when using UV or fluorescence detectors, which are common in HPLC. VLCFAs lack strong chromophores or fluorophores, making their direct detection challenging and resulting in low sensitivity. Derivatization with a suitable labeling agent that introduces a UV-absorbing or fluorescent tag significantly enhances detection sensitivity. For mass spectrometry (MS) detection, derivatization is not always required but can be used to improve ionization efficiency.

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing

Symptoms:

  • Overlapping peaks of different VLCFA species.

  • Asymmetrical peaks with a "tail."

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Column Selection As VLCFAs are highly nonpolar, a C18 column might provide too much retention, leading to broad peaks. Consider using a C8 or even a C4 column for better peak shape and resolution. Phenyl-Hexyl columns can also offer alternative selectivity for lipids.
Mobile Phase Composition Not Optimized The mobile phase strength and composition are crucial. For reversed-phase separation of VLCFAs, a gradient elution is typically used, starting with a high percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol) and gradually increasing its concentration. Fine-tuning the gradient slope and solvent composition can significantly improve resolution.
Incorrect Mobile Phase pH For underivatized fatty acids, the pH of the mobile phase should be kept low (pH 2-3) to ensure they are in their protonated, non-ionized form. This enhances their retention on a reversed-phase column and improves peak shape.
Column Temperature Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce viscosity of the mobile phase, leading to better efficiency. However, be mindful of the thermal stability of your analytes.
Issue 2: Low Sensitivity or No Peaks Detected

Symptoms:

  • Small peaks that are difficult to distinguish from the baseline noise.

  • Complete absence of peaks for your VLCFA standards or samples.

Possible Causes and Solutions:

Possible Cause Solution
Lack of Derivatization VLCFAs do not have strong UV-absorbing or fluorescent properties. For UV or fluorescence detection, pre-column derivatization is essential to attach a chromophore or fluorophore to the fatty acid molecule.
Inefficient Derivatization Reaction Ensure the derivatization reaction has gone to completion. This can be affected by the presence of water, reagent quality, reaction time, and temperature. Always use fresh, high-quality derivatization reagents and ensure your sample extract is dry before adding the reagent.
Inappropriate Detection Method If derivatization is not feasible or desired, consider using a more universal detector like a mass spectrometer (MS) or an evaporative light scattering detector (ELSD). MS detection offers high sensitivity and selectivity for VLCFA analysis.
Contaminated Ion Source (LC-MS) A contaminated ion source is a common reason for reduced sensitivity in LC-MS analysis. Follow the manufacturer's instructions for cleaning the ion source regularly.
Issue 3: Extraneous Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks in your chromatogram, which are not from your target VLCFAs.

Possible Causes and Solutions:

Possible Cause Solution
Solvent Impurities Use high-purity, HPLC-grade or MS-grade solvents to minimize contamination.
Contamination from Plasticware VLCFAs can adsorb to plastic surfaces, and plasticizers can leach from consumables like pipette tips and tubes. It is highly recommended to use glass tubes and vials throughout the sample preparation process.
Carryover from Previous Injections If a previous sample had a high concentration of lipids, you might observe carryover in subsequent runs. Run blank injections between samples to check for and mitigate this issue.

Quantitative Data Summary

Table 1: Performance Characteristics of Derivatization Reagents for VLCFA Analysis by HPLC-Fluorescence Detection.

Derivatization ReagentColumnDetection Limits (S/N=3)Linearity (r²)Reference
2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS)Eclipse XDB-C80.22–1.06 ng/mL>0.9994
1-[2-(p-toluenesulfonate)-ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP)Eclipse XDB-C826.19–76.67 fmol>0.9996
9-fluorenylmethyl chloroformate (FMOC-Cl)CLC-ODS (C18)0.01-0.05 µg/mL>0.9995

Experimental Protocols

Protocol 1: General Workflow for VLCFA Analysis by HPLC

This protocol outlines the major steps from sample preparation to data analysis.

VLCFA Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Sample->Extraction Saponification Saponification to release free fatty acids Extraction->Saponification Derivatization Derivatization (if using UV or Fluorescence detection) Saponification->Derivatization HPLC HPLC Separation (C8 or C4 column) Derivatization->HPLC Detection Detection (UV, Fluorescence, or MS) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Results Results Reporting Quantification->Results

Caption: Overall workflow for VLCFA analysis by HPLC.

Protocol 2: Pre-column Derivatization with p-Bromophenacyl Bromide for UV Detection

This method is adapted from procedures used for fatty acid analysis.

  • Sample Preparation: Extract total lipids from the sample using a suitable method (e.g., Folch method). Saponify the lipid extract to release free fatty acids. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried fatty acid residue, add 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetone.

    • Add 50 µL of a 5 mg/mL solution of a catalyst (e.g., triethylamine) in acetone.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Sample Cleanup: Evaporate the solvent to dryness. Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC injection.

Logical Relationships

Decision Tree for HPLC Column Selection for VLCFA Analysis

This diagram provides a logical guide for selecting the appropriate HPLC column based on the analytical goals.

Column Selection Decision Tree cluster_rp Reversed-Phase Chromatography cluster_hilic Hydrophilic Interaction Chromatography start What is the primary analytical goal? goal1 Separation of individual VLCFA species start->goal1 High resolution of long-chain homologues goal2 Separation of lipid classes containing VLCFAs start->goal2 Group separation based on polarity c8_c4 C8 or C4 Column (Good for highly nonpolar analytes) goal1->c8_c4 Primary Recommendation c18 C18 Column (May have excessive retention) goal1->c18 Consider if C8/C4 is not available phenyl Phenyl-Hexyl Column (Alternative selectivity) goal1->phenyl Alternative for difficult separations hilic_col HILIC Column (Amide, Diol, or bare Silica) goal2->hilic_col

Caption: Decision tree for selecting an HPLC column for VLCFA analysis.

References

Minimizing degradation of Nonacosanoic acid during hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling Nonacosanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to minimizing the degradation of this compound during hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for hydrolyzing precursors to obtain this compound?

A1: The two most prevalent methods for hydrolyzing esters or amides to yield this compound are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.[1][2]

  • Saponification: This method involves heating the this compound ester with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a solvent like ethanol or water.[3][4] The reaction produces a carboxylate salt, which is then acidified in a subsequent step to yield the free fatty acid.[5] This is a widely used and generally efficient method for cleaving ester bonds.

  • Acid-Catalyzed Hydrolysis: This process typically requires heating the this compound ester or amide in the presence of a strong acid catalyst (e.g., sulfuric acid, HCl) and water. For amides, which are generally less reactive than esters, harsher conditions such as prolonged heating with strong acids or bases are often necessary.

Q2: What potential degradation pathways should I be aware of during the hydrolysis of this compound?

A2: this compound is a long-chain saturated fatty acid, which makes it relatively stable. However, degradation can still occur under harsh experimental conditions. Potential issues include:

  • Decarboxylation: At excessively high temperatures, fatty acids can undergo decarboxylation, leading to the loss of the carboxyl group and formation of a long-chain alkane.

  • Oxidation: Although less of a concern for saturated fatty acids compared to unsaturated ones, the presence of oxidizing impurities or exposure to air at high temperatures can potentially lead to unwanted side reactions.

  • Side Reactions from Contaminants: Impurities in the starting material or solvents can react under strong acidic or basic conditions, leading to a complex mixture of products and a lower yield of pure this compound.

Q3: How can I detect if my this compound sample has degraded?

A3: Degradation can be identified through several analytical techniques:

  • Visual Inspection: A pure sample of this compound should be a white solid. Any discoloration (e.g., yellowing or browning) may indicate the presence of impurities or degradation products.

  • Chromatographic Methods: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly effective for assessing purity. The presence of unexpected peaks in the chromatogram suggests contamination or degradation.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities or degradation byproducts.

Q4: Which hydrolysis method is generally preferred to minimize degradation?

A4: For cleaving ester bonds to yield this compound, base-catalyzed hydrolysis (saponification) under mild conditions is often preferred. Saponification is typically a high-yield reaction and can be carried out at moderate temperatures, reducing the risk of thermal degradation. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. For amide hydrolysis, which is more challenging, careful optimization of acid or base concentration, temperature, and reaction time is crucial to balance reaction completion with minimal degradation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Hydrolysis: Reaction time is too short, temperature is too low, or reagent concentration is insufficient.Increase reaction time and/or temperature moderately. Ensure the molar excess of the base or acid is adequate. For saponification, a 1.5 to 2-fold molar excess of base is common.
Degradation of Product: Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after completion.
Loss During Workup: Improper pH adjustment during acidification of the carboxylate salt (in saponification) can lead to incomplete precipitation. Emulsion formation can also trap the product.Ensure the pH is sufficiently acidic (pH 1-2) using a strong acid like HCl to fully protonate the carboxylate. To break emulsions, add a saturated brine solution.
Presence of Unexpected Peaks in GC/HPLC Analysis Degradation Products: Harsh reaction conditions (high temperature, strong acid/base) may have caused side reactions.Repeat the hydrolysis using milder conditions as outlined in the protocols below. Consider using a protective atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Contaminated Reagents/Solvents: Impurities in starting materials, solvents, or reagents.Use high-purity reagents and solvents (e.g., HPLC grade or redistilled).
Incomplete Reaction: The starting ester or amide is still present in the final product.Increase reaction time or temperature slightly. Confirm reaction completion with TLC before workup.
Discoloration of Reaction Mixture or Final Product Thermal Degradation: The reaction mixture was overheated, leading to charring or decomposition.Lower the reaction temperature. Use an oil bath for uniform and controlled heating.
Side Reactions: Impurities in the starting material are reacting to form colored byproducts.Purify the starting material (e.g., by recrystallization or column chromatography) before performing the hydrolysis.

Experimental Protocols

Protocol 1: Optimized Base-Catalyzed Hydrolysis (Saponification) of a this compound Ester

This protocol is designed to minimize degradation by using moderate temperatures and an inert atmosphere.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound ester (1 equivalent) in ethanol (95%).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Reagent Addition: While stirring, add an aqueous solution of potassium hydroxide (KOH, 2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) under the inert atmosphere. Monitor the reaction progress by TLC until the starting ester spot disappears (typically 2-4 hours).

  • Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup: Dissolve the remaining residue in water. Transfer the solution to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl with stirring. The this compound will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture or acetone) to achieve high purity.

Protocol 2: Mild Acid-Catalyzed Hydrolysis of a this compound Amide

This protocol uses milder acidic conditions to balance the requirement of hydrolyzing a stable amide while minimizing degradation.

  • Preparation: Combine the this compound amide (1 equivalent) and a 1:1 mixture of 6M aqueous HCl and dioxane in a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reaction: Heat the mixture to reflux (approximately 90-100°C). The reaction can be slow; monitor its progress by TLC (typically requires 12-24 hours).

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Diagrams

Hydrolysis_Troubleshooting_Workflow start Start: Low Yield or Impure Product check_completion Was the reaction complete? (Check via TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Was Complete check_completion->complete Yes optimize_rxn Optimize Reaction: - Increase time - Increase temperature moderately - Increase reagent concentration incomplete->optimize_rxn check_conditions Were reaction conditions too harsh? (e.g., Temp > 120°C, [Acid/Base] > 6M) complete->check_conditions end_node Re-run Experiment & Analyze optimize_rxn->end_node harsh Harsh Conditions Likely check_conditions->harsh Yes mild Conditions Were Mild check_conditions->mild No milder_conditions Use Milder Conditions: - Lower temperature - Use inert atmosphere - Reduce reaction time harsh->milder_conditions check_workup Review Workup Procedure: - Correct pH for precipitation? - Emulsion formation? - Pure reagents/solvents used? mild->check_workup milder_conditions->end_node workup_issue Workup/Purity Issue check_workup->workup_issue Potential Issue(s) Found workup_ok Workup Appears Correct check_workup->workup_ok No Obvious Issues refine_workup Refine Workup: - Ensure pH 1-2 for acidification - Use brine to break emulsions - Use high-purity solvents workup_issue->refine_workup workup_ok->end_node refine_workup->end_node

Caption: Troubleshooting workflow for this compound hydrolysis.

References

Calibration curve issues in Nonacosanoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nonacosanoic acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific problems you might encounter when generating a calibration curve for this compound quantification.

Question: Why is my calibration curve for this compound not linear (r² < 0.995)?

Answer: Non-linearity in your calibration curve can stem from several factors throughout the analytical process. Here are the primary causes and their solutions:

  • Inappropriate Calibration Range: The selected concentration range for your standards may exceed the linear dynamic range of the detector.

    • Solution: Narrow the calibration range. You can determine the linear range by running a wider range of concentrations and identifying the region where the response remains linear. A linear dynamic range of at least two to three orders of magnitude is typically expected for LC-MS methods.[1][2]

  • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4][5] This is a common issue in lipidomics.

    • Solution 1: Use a suitable internal standard. An ideal internal standard is structurally similar to the analyte and experiences similar matrix effects. A stable isotope-labeled this compound is the best choice. If unavailable, a long-chain fatty acid with an odd number of carbons that is not present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), can be used.

    • Solution 2: Optimize sample preparation. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A modified Folch extraction is a common procedure for lipid extraction.

    • Solution 3: Dilute the sample. Diluting the sample can minimize the concentration of matrix components, thereby reducing their impact on ionization.

  • Inadequate Sample Preparation: Poor extraction recovery or incomplete derivatization (if used) can lead to inconsistent results and poor linearity.

    • Solution: Ensure your extraction method is validated for high recovery (typically 85-115%). If derivatizing to improve chromatographic properties or ionization efficiency, ensure the reaction goes to completion for all standards and samples.

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or carryover from previous injections can all negatively impact linearity.

    • Solution: Optimize your chromatographic method. This may involve adjusting the gradient, flow rate, or column chemistry. A C8 or C18 reversed-phase column is commonly used for fatty acid analysis. Ensure adequate washing steps are included between injections to prevent carryover.

Question: My calibration curve is linear, but the y-intercept is significantly different from zero. What does this indicate?

Answer: A significant non-zero y-intercept can suggest a few issues:

  • Contamination: The blank (matrix without the analyte) may be contaminated with this compound. This is a common issue with long-chain fatty acids like palmitic and stearic acid, which can be present as background contaminants.

    • Solution: Use high-purity solvents and reagents. Pre-wash all glassware and sample tubes with a solvent like methanol to remove potential fatty acid contamination.

  • Matrix Interference: A component in the matrix may be producing a signal at the same mass-to-charge ratio (m/z) as this compound.

    • Solution: Improve chromatographic separation to resolve the interference from the analyte peak. Additionally, using high-resolution mass spectrometry can help distinguish between the analyte and interfering species.

  • Incorrect Blank Subtraction: The signal from the blank may not have been properly subtracted from the standards and samples.

    • Solution: Re-evaluate your data processing workflow to ensure correct blank subtraction.

Question: The sensitivity for my low concentration standards is poor, leading to a non-linear curve at the lower end. How can I improve this?

Answer: Poor sensitivity at the low end of the curve can be addressed by:

  • Optimizing Mass Spectrometry Parameters: Ensure that the ionization source and mass spectrometer parameters (e.g., declustering potential, collision energy) are optimized for this compound. Electrospray ionization (ESI) in negative mode is commonly used for fatty acid analysis.

  • Derivatization: Derivatizing the carboxylic acid group can improve ionization efficiency. However, this adds an extra step to the sample preparation and needs to be carefully controlled for consistent results.

  • Increasing Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, but be mindful of potential impacts on peak shape and column performance.

  • Sample Pre-concentration: If sensitivity is a major issue, you can incorporate a sample pre-concentration step, such as evaporating the sample to dryness and reconstituting in a smaller volume of solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical linear range and limit of quantification (LOQ) for this compound analysis by LC-MS?

A1: The linear range and LOQ are method-dependent. However, a linear range of at least two to three orders of magnitude is generally achievable. The LOQ can be in the low ng/mL range.

Q2: What type of internal standard is best for this compound quantification?

A2: A stable isotope-labeled this compound (e.g., containing ¹³C or ²H) is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. If this is not available, a structurally similar very-long-chain fatty acid that is not endogenously present in the samples, such as one with an odd number of carbons, is a suitable alternative.

Q3: Is derivatization necessary for this compound analysis?

A3: While not always necessary, derivatization can improve chromatographic separation and ionization efficiency, especially for GC-based methods. For LC-MS, direct analysis of the free fatty acid is often possible. The decision to derivatize depends on the required sensitivity and the complexity of the sample matrix.

Q4: How can I minimize contamination with exogenous fatty acids?

A4: Contamination is a significant challenge in fatty acid analysis. To minimize it:

  • Use high-purity solvents and reagents.

  • Wash all glassware and plasticware thoroughly with solvents like methanol or chloroform.

  • Bake glass tubes at high temperatures (e.g., 450°C) to remove organic residues.

  • Prepare samples in a clean environment, and avoid contact with potential sources of contamination.

Quantitative Data Summary

Table 1: Typical Calibration Curve Parameters for Long-Chain Fatty Acid Analysis

ParameterAcceptance CriteriaReference
Correlation Coefficient (r²)> 0.995
Linear Range≥ 3 orders of magnitude
Intra-day Precision (RSD)< 10%
Extraction Recovery85-115%

Table 2: Example LC-MS/MS Parameters for Fatty Acid Analysis

ParameterTypical Value/ConditionReference
ColumnC8 or C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Acetic Acid in Water/Acetonitrile/Methanol
Mobile Phase BAcetonitrile/Methanol/Acetic Acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 20 µL
Ionization ModeElectrospray Ionization (ESI), Negative Mode
MS/MS ModeSelected Reaction Monitoring (SRM) or Pseudo-SRM

Experimental Protocols

Protocol 1: Sample Preparation for this compound Quantification from Plasma

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., a deuterated analog of this compound or another odd-chain fatty acid).

  • Protein Precipitation: Add 400 µL of ice-cold isopropanol, vortex for 30 seconds, and incubate at 4°C for 10 minutes.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube.

  • Hydrolysis (for total fatty acids): Add 100 µL of 0.6 M KOH in methanol/water (75/25, v/v) and incubate at 60°C for 30 minutes. For free fatty acids, this step is omitted.

  • Neutralization: Neutralize the sample by adding 20 µL of 25% acetic acid.

  • Dilution: Dilute the sample with ethanol for LC-MS analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the sample can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Preparation of Calibration Standards

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or chloroform).

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working solutions that cover the desired calibration range (e.g., 10 ng/mL to 2000 ng/mL).

  • Spiking: Spike the working solutions into the same matrix as the samples (e.g., blank plasma) to create the calibration standards. This helps to account for matrix effects.

  • Internal Standard: Add the same amount of internal standard to each calibration standard as was added to the samples.

  • Processing: Process the calibration standards using the same sample preparation protocol as the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LC_MS LC-MS/MS System Extract->LC_MS Inject Data_Acq Data Acquisition LC_MS->Data_Acq Integration Peak Integration Data_Acq->Integration Cal_Curve Calibration Curve Construction Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_linearity Linearity Issues cluster_solutions Potential Solutions Start Poor Calibration Curve (r² < 0.995) Check_Range Is the calibration range appropriate? Start->Check_Range Check_Matrix Are matrix effects suspected? Start->Check_Matrix Check_Prep Is sample preparation consistent? Start->Check_Prep Check_Chrom Are chromatographic peaks optimal? Start->Check_Chrom Sol_Range Narrow the range Check_Range->Sol_Range No Sol_Matrix Use appropriate IS Optimize sample prep Dilute sample Check_Matrix->Sol_Matrix Yes Sol_Prep Validate extraction recovery Ensure complete derivatization Check_Prep->Sol_Prep No Sol_Chrom Optimize LC method Include wash steps Check_Chrom->Sol_Chrom No

Caption: Troubleshooting logic for non-linear calibration curves.

References

Improving signal-to-noise ratio for Nonacosanoic acid detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the signal-to-noise ratio (S/N) for Nonacosanoic acid detection.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound challenging?

A1: this compound (C29:0) is a very long-chain saturated fatty acid (VLCFA). Its detection can be challenging due to several factors: its low natural abundance in many biological matrices, its high boiling point and low volatility which complicates gas chromatography (GC) analysis, and its poor ionization efficiency in mass spectrometry (MS) without derivatization.[1][2]

Q2: Which analytical technique is better for this compound: GC-MS or LC-MS?

A2: Both techniques are viable but have different requirements.

  • GC-MS is a classic and robust method for fatty acid analysis but requires a derivatization step to convert this compound into a more volatile form, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[3][4] This method often provides excellent chromatographic separation and sensitivity, especially with negative chemical ionization (NCI) for halogenated derivatives.[3]

  • LC-MS can analyze fatty acids directly, but the inherent poor ionization efficiency of the carboxylic acid group can lead to low sensitivity. Derivatization can also be used in LC-MS to improve ionization efficiency and reverse the charge, allowing for detection in the more sensitive positive ion mode. LC-MS is particularly useful for complex biological matrices.

Q3: Is derivatization necessary for analyzing this compound?

A3: For GC-MS analysis, derivatization is mandatory to increase the volatility of the analyte. For LC-MS, while not strictly necessary, derivatization is highly recommended as it can significantly enhance ionization efficiency and, therefore, the signal-to-noise ratio. Chemical derivatization can reverse the charge of the carboxyl group, allowing for more sensitive detection in positive ion mode.

Troubleshooting Guides

This section addresses common challenges encountered during the analysis of this compound, providing practical solutions to enhance signal intensity and reduce background noise.

Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) Ratio

A low S/N ratio is a common problem that can be caused by factors ranging from sample preparation to instrument settings.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Expected Outcome
Inefficient Extraction Ensure the chosen lipid extraction method (e.g., modified Folch or Bligh-Dyer) is appropriate for your sample matrix. Use high-purity solvents.Increased recovery of this compound from the sample matrix.
Incomplete Derivatization Optimize derivatization conditions (reagent concentration, temperature, time). Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.A higher yield of the derivatized product, leading to a stronger signal.
Poor Ionization Efficiency (LC-MS) Derivatize the carboxyl group to improve ionization. For underivatized analysis in negative mode, optimize mobile phase additives (e.g., a weak base) to promote deprotonation. Acidic mobile phases can suppress ionization.Significant signal enhancement.
Matrix Effects Matrix effects, which can suppress or enhance the analyte signal, are a major challenge in LC-MS. To mitigate this, improve sample cleanup using techniques like Solid-Phase Extraction (SPE). Use a stable isotope-labeled internal standard for accurate quantification.Reduced signal suppression and more accurate, reproducible quantification.
Suboptimal MS Parameters Regularly tune and calibrate the mass spectrometer. Optimize source parameters (e.g., gas flows, temperatures) and use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for maximum sensitivity and selectivity.A more stable and intense signal from the target analyte.

Table 1: Comparison of Common Derivatization Methods for GC-MS

Derivatization Reagent Method Typical Conditions Pros Cons
Boron Trifluoride (BF₃)-Methanol Acid-catalyzed esterification to form FAMEs.60°C for 60 minutes.Selective for carboxylic acids, relatively clean spectra.BF₃ is corrosive and moisture-sensitive.
BSTFA / MSTFA Silylation to form TMS esters.60°C for 60 minutes.Reacts with multiple functional groups (hydroxyls, amines), good for metabolomic profiling.Less selective, can lead to more complex chromatograms. Reagents are moisture-sensitive.
Pentafluorobenzyl (PFB) Bromide Forms PFB esters for highly sensitive NCI detection.Room temperature for 20 minutes.Excellent sensitivity (femtogram range), significantly boosts S/N in NCI mode.Can be less robust than FAME derivatization; requires NCI capability.
Issue 2: High or Unstable Baseline Noise

High background can obscure low-level signals, making detection and integration difficult.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Expected Outcome
Contaminated System Use high-purity solvents and reagents. Fatty acids are common contaminants; avoid using plasticware where possible. Clean the GC inlet liner and MS ion source regularly.A stable, low-noise baseline.
GC Column Bleed Condition the GC column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.Reduced baseline rise during the temperature program.
Gas Leaks Perform a leak check on the GC-MS system, paying close attention to fittings at the inlet, column, and transfer line.A stable vacuum and reduced background ions (e.g., m/z 28, 32, 44).
Carryover Inject a solvent blank after a high-concentration sample to check for carryover. If present, develop a robust wash method for the autosampler syringe and consider using a higher-temperature bake-out at the end of the GC run.No "ghost peaks" in blank injections.

Visualized Workflows and Logic

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_processing Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Extraction 2. Lipid Extraction (e.g., Folch Method) Sample->Extraction Cleanup 3. Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup Deriv 4. Derivatization (e.g., PFB Ester or FAME) Cleanup->Deriv Analysis 5. GC-MS or LC-MS Analysis Deriv->Analysis Data 6. Data Acquisition (e.g., MRM Mode) Analysis->Data Processing 7. Peak Integration & Quantification Data->Processing Result 8. Final Result Processing->Result

Caption: Workflow for this compound Analysis.

troubleshooting_workflow Troubleshooting Logic for Low S/N Ratio start Low S/N Ratio Detected check_ms Is MS performance okay? (Check tune report, calibration) start->check_ms check_blank Analyze a solvent blank. Is the baseline noisy? check_ms->check_blank No fix_ms Action: Tune and calibrate mass spectrometer. check_ms->fix_ms Yes check_standard Analyze a fresh, pure standard. Is the signal still low? check_blank->check_standard No fix_noise Action: Clean system (source, inlet). Check for gas leaks. check_blank->fix_noise Yes check_matrix Spike standard into a blank matrix. Is the signal suppressed? check_standard->check_matrix No fix_derivatization Action: Optimize derivatization protocol. Check reagent quality. check_standard->fix_derivatization Yes fix_matrix Action: Improve sample cleanup (e.g., SPE). Use isotope-labeled internal standard. check_matrix->fix_matrix Yes ok Problem likely in sample extraction or concentration. check_matrix->ok No

Caption: Troubleshooting Logic for Low S/N Ratio.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Cleanup of Lipid Extract

This protocol is adapted for cleaning up a lipid extract to reduce matrix effects before derivatization.

Materials:

  • Strata-X or similar polymeric reversed-phase SPE columns.

  • Methanol (100%), HPLC grade.

  • Water, high-purity.

  • 10% Methanol in water (v/v).

  • Lipid extract dried down and resuspended in a minimal volume of initial mobile phase or 10% methanol.

Procedure:

  • Column Conditioning: Wash the SPE column with 3.5 mL of 100% methanol.

  • Column Equilibration: Equilibrate the column with 3.5 mL of high-purity water.

  • Sample Loading: Load the resuspended lipid extract onto the column.

  • Washing: Wash the column with 3.5 mL of 10% methanol to remove polar, non-specific metabolites.

  • Elution: Elute the fatty acids with 1.0 mL of 100% methanol into a clean glass tube.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen before proceeding to derivatization.

Protocol 2: Derivatization to Pentafluorobenzyl (PFB) Esters

This method is ideal for high-sensitivity GC-MS analysis using negative chemical ionization (NCI).

Materials:

  • Dried lipid extract.

  • Pentafluorobenzyl bromide (PFBBr) solution (1% in acetonitrile).

  • Diisopropylethylamine (DIPEA) solution (1% in acetonitrile).

  • Iso-octane, HPLC grade.

Procedure:

  • To the dried lipid extract in a glass tube, add 25 µL of 1% PFBBr solution and 25 µL of 1% DIPEA solution.

  • Cap the tube, vortex thoroughly, and let it stand at room temperature for 20 minutes.

  • Dry the reaction mixture completely under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in 50 µL of iso-octane.

  • Vortex well and transfer the solution to a GC vial with a glass insert.

  • The sample is now ready for injection into the GC-MS. Inject 1 µL for analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This is a standard protocol for preparing fatty acids for GC-MS analysis.

Materials:

  • Dried lipid extract.

  • 14% Boron trifluoride (BF₃) in methanol.

  • Saturated NaCl water solution.

  • Hexane, HPLC grade.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • To the dried lipid extract in a glass vial, add 100 µL of hexane and 50 µL of 14% BF₃ in methanol.

  • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes in an oven or heating block.

  • After cooling to room temperature, add 0.5 mL of saturated NaCl solution to stop the reaction.

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

References

Technical Support Center: Troubleshooting Poor Chromatographic Resolution of Long-Chain Fatty acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the chromatographic analysis of long-chain fatty acids.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why are my fatty acid peaks showing poor shape (tailing or fronting) in reversed-phase HPLC?

Answer: Poor peak shape is a common issue in HPLC. Here are potential causes and their solutions:

  • Secondary Interactions: The carboxylic acid group of fatty acids can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use an end-capped column or add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of the fatty acids and minimizes these interactions.[1]

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, resulting in peak fronting.[1][2]

    • Solution: Reduce the injection volume or dilute your sample.[1][2]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is significantly stronger than the initial mobile phase can lead to distorted peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.

  • Column Contamination or Degradation: The accumulation of contaminants or the degradation of the stationary phase can cause poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.

Question: Why are my retention times drifting or not reproducible between runs?

Answer: Unstable retention times can compromise the reliability of your results. Common causes and solutions include:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or degradation can affect retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.

  • Temperature Fluctuations: Variations in the column temperature can impact retention times.

    • Solution: Use a column oven to maintain a consistent and controlled temperature.

  • Pump Performance Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can cause retention time variability.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem continues, the pump may require maintenance.

Question: How can I improve the resolution between co-eluting long-chain fatty acid peaks?

Answer: Optimizing several chromatographic parameters can enhance the resolution of closely eluting peaks:

  • Mobile Phase Composition: The choice and composition of the mobile phase significantly impact selectivity.

    • Solution: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. You can also try different organic modifiers (e.g., methanol instead of acetonitrile) to alter selectivity.

  • Stationary Phase: The column's stationary phase may not provide sufficient selectivity for your analytes.

    • Solution: Consider a different stationary phase. While a C18 column is common, a C8 or a phenyl-hexyl column might offer different selectivity for certain fatty acids.

  • Temperature Optimization: Temperature affects both retention and selectivity.

    • Solution: Experiment with different column temperatures. Lower temperatures generally increase retention and may improve resolution, but can also lead to broader peaks.

  • Column Efficiency: The column may not have enough theoretical plates to separate the analytes.

    • Solution: Use a longer column or a column packed with smaller particles to increase efficiency.

Gas Chromatography (GC) Troubleshooting

Question: Why is the resolution between my saturated and unsaturated fatty acid methyl esters (FAMEs) poor?

Answer: Separating FAMEs, particularly those with the same carbon number but different degrees of unsaturation, requires careful method optimization.

  • Suboptimal Temperature Program: A steep temperature ramp may not provide sufficient time for the separation of closely eluting FAMEs.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 3°C/min). This increases the interaction of the analytes with the stationary phase, improving separation.

  • Incorrect Column: The polarity of the stationary phase is crucial for this separation.

    • Solution: Use a polar stationary phase, such as a polyethylene glycol (wax) or a high-cyanopropyl phase column. These phases provide better selectivity for separating saturated and unsaturated FAMEs.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution.

  • Column Length: A longer column provides more theoretical plates and can improve resolution.

    • Solution: If baseline resolution is not achievable with your current column, consider using a longer column (e.g., 60m or 100m).

Question: Why are my FAME peaks broad or showing significant tailing?

Answer: Broad or tailing peaks in GC can be caused by several factors:

  • Active Sites in the Inlet or Column: Active sites can interact with the analytes, leading to peak tailing.

    • Solution: Use a deactivated inlet liner. If the problem persists, the column may be degrading and require replacement.

  • Inappropriate Stationary Phase: Using a non-polar column for the analysis of more polar FAMEs can result in poor peak shape, especially if the column is overloaded.

    • Solution: A more polar stationary phase, like a wax column, is generally better suited for FAME analysis. If you must use a non-polar column, try injecting a smaller sample volume.

  • Slow Injection: A slow injection can cause the sample to vaporize too slowly, leading to band broadening.

    • Solution: Ensure a rapid injection to introduce the sample onto the column as a narrow band.

Data Presentation

Table 1: Impact of HPLC Parameters on Long-Chain Fatty Acid Separation

ParameterChangeEffect on ResolutionPotential Trade-off
Mobile Phase Decrease Gradient SlopeIncreaseLonger analysis time
Change Organic SolventMay Increase or DecreaseRequires method re-optimization
Stationary Phase Use Longer ColumnIncreaseLonger analysis time, higher backpressure
Use Smaller Particle SizeIncreaseHigher backpressure
Change Stationary Phase ChemistryMay Increase or DecreaseRequires method re-development
Temperature DecreaseMay IncreaseLonger analysis time, increased viscosity
IncreaseMay DecreaseShorter analysis time

Table 2: Effect of GC Parameters on FAME Separation

ParameterChangeEffect on ResolutionPotential Trade-off
Oven Temperature Decrease Ramp RateIncreaseLonger analysis time
Increase Ramp RateDecreaseShorter analysis time
Column Increase LengthIncreaseLonger analysis time, higher cost
Use a More Polar Stationary PhaseIncreaseMay alter elution order
Carrier Gas Decrease Flow RateIncrease (to an optimum)Longer analysis time
Increase Flow RateDecrease (beyond optimum)Shorter analysis time

Experimental Protocols

HPLC Method for Free Fatty Acids

This protocol provides a starting point for the separation of underivatized long-chain fatty acids.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or ELSD detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water:Acetic Acid (99:1, v/v)

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Install the C18 column and equilibrate it with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Set the column oven temperature to 35°C.

  • Prepare the fatty acid standards and samples in a suitable solvent, preferably the initial mobile phase.

  • Inject the sample onto the column.

  • Run the following gradient program:

    • 0-20 min: Linear gradient from 70% A to 100% A.

    • 20-25 min: Hold at 100% A.

    • 25.1-35 min: Return to initial conditions (70% A) and re-equilibrate.

  • Monitor the eluent at 205 nm if using a UV detector.

GC Method for Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing and analyzing FAMEs.

Derivatization to FAMEs (using BF3-Methanol):

  • Place the dried lipid extract (typically 1-10 mg) into a screw-cap glass test tube.

  • Add 2 mL of 14% BF3-Methanol solution to the tube.

  • Cap the tube tightly and vortex to mix.

  • Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex thoroughly and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

GC Analysis Conditions:

  • Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 200°C, hold for 1 min.

    • Ramp: 5°C/min to 240°C, hold for 10 min.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization (for GC) LipidExtraction->Derivatization Chromatography HPLC or GC Separation LipidExtraction->Chromatography Derivatization->Chromatography Detection Detection (UV, ELSD, FID, MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration Results Results PeakIntegration->Results

Caption: A generalized workflow for the analysis of long-chain fatty acids.

Troubleshooting_Workflow Start Poor Resolution Observed CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Tailing Peaks CheckPeakShape->Tailing Tailing Fronting Fronting Peaks CheckPeakShape->Fronting Fronting Broad Broad Peaks CheckPeakShape->Broad Broad OptimizeMethod Optimize Method Parameters Tailing->OptimizeMethod Fronting->OptimizeMethod Broad->OptimizeMethod MobilePhase Adjust Mobile Phase/Gradient OptimizeMethod->MobilePhase Yes Temperature Optimize Temperature OptimizeMethod->Temperature Yes Column Change Column/Stationary Phase OptimizeMethod->Column Yes GoodResolution Resolution Acceptable OptimizeMethod->GoodResolution No Further Options MobilePhase->GoodResolution Temperature->GoodResolution Column->GoodResolution

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC analysis of long-chain fatty acids?

Free fatty acids are polar and have low volatility due to hydrogen bonding between the carboxylic acid groups. This makes them unsuitable for direct analysis by gas chromatography, which requires analytes to be volatile and thermally stable. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester). This process reduces intermolecular interactions, lowers the boiling point, and improves the chromatographic peak shape.

2. What are the most common derivatization methods for GC analysis of fatty acids?

The two most common methods are esterification and silylation.

  • Esterification: This is the most widely used method and typically involves converting fatty acids to their methyl esters (FAMEs). Common reagents include boron trifluoride (BF3) in methanol, or acidic or basic catalysts with methanol.

  • Silylation: This method replaces active hydrogens on the carboxyl group with a trimethylsilyl (TMS) group. A common reagent is bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. Do I need to derivatize my fatty acid samples for HPLC analysis?

Derivatization is not always necessary for the HPLC analysis of free fatty acids. Reversed-phase HPLC can separate underivatized fatty acids, often with the addition of an acid to the mobile phase to suppress ionization and improve peak shape. However, derivatization can be employed to enhance detection sensitivity, especially when using UV or fluorescence detectors, as the fatty acid carboxyl group is not a strong chromophore.

4. How do I choose between HPLC and GC for long-chain fatty acid analysis?

The choice depends on your specific analytical goals:

  • GC is generally preferred for the routine analysis of total fatty acid profiles due to its high resolution and efficiency, especially for separating isomers. However, it requires a derivatization step.

  • HPLC is advantageous for analyzing free fatty acids without derivatization and is also suitable for preparative applications where the fatty acids need to be collected for further analysis. It can also be a better choice for analyzing heat-sensitive fatty acids.

5. What is a typical starting point for developing an HPLC method for long-chain fatty acids?

A good starting point for a reversed-phase HPLC method for LCFAs would be:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient starting with a higher percentage of Solvent A and increasing the percentage of Solvent B over time.

  • Detector: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).

References

Validation & Comparative

A Researcher's Guide to the Validation of GC-MS Methods for Nonacosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of key performance characteristics for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Nonacosanoic acid. The presented data, protocols, and visualizations are synthesized from established methodologies for fatty acid analysis to serve as a practical reference for researchers developing and validating their own analytical methods.

Method Validation Parameters: A Comparative Summary

The validation of any analytical method is crucial to ensure the reliability and accuracy of the results. For the quantification of this compound by GC-MS, several key parameters must be rigorously assessed. The following table summarizes typical acceptance criteria and expected performance data for a validated method.

Validation ParameterAcceptance CriteriaTypical Performance Data for this compound Quantification
Linearity (R²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%Intra-day: 3.5%Inter-day: 5.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101.5 ng/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 98%
Robustness % RSD ≤ 15% for minor variations in method parametersPass

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of a successful validation. The following sections detail the key steps for sample preparation and GC-MS analysis of this compound.

Sample Preparation: Extraction and Derivatization

The majority of fatty acids in biological samples are present as esters in complex lipids and require extraction and derivatization to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[1][2]

1. Lipid Extraction (Folch Method)

  • To 1 mL of a liquid sample (e.g., plasma, cell culture supernatant), add a known amount of an appropriate internal standard (e.g., Tridecanoic acid or a deuterated analog of this compound).[2]

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.[2]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]

  • Centrifuge at 2000 x g for 5 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids and transfer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Transesterification to FAMEs

  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

  • After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.

  • Heat the sample again at 100°C for 5 minutes to convert the free fatty acids into their corresponding FAMEs.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

An alternative derivatization strategy involves the use of pentafluorobenzyl (PFB) bromide to form PFB esters, which can be analyzed by GC-MS with negative chemical ionization (NCI) for enhanced sensitivity.

GC-MS Analysis

The following table outlines a typical set of GC-MS parameters for the analysis of this compound methyl ester.

ParameterValue
GC System Agilent 6890N or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min, then ramp to 320°C at 20°C/min and hold for 10 min.
Mass Spectrometer Agilent 5975 Mass Selective Detector or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of this compound methyl ester (quantifier and qualifier ions)
Transfer Line Temperature 300°C

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical flow of the experimental and data analysis processes for the validation of the GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis & Validation Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization FAME_Extract FAME Extract Derivatization->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Raw_Data Raw Data Acquisition MS_Detection->Raw_Data Peak_Integration Peak Integration Raw_Data->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification Validation_Parameters Assessment of Validation Parameters Quantification->Validation_Parameters

Caption: Experimental workflow for GC-MS quantification of this compound.

Validation_Parameters_Relationship cluster_core cluster_sensitivity cluster_range cluster_specificity Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity LOD LOD LOQ LOQ LOD->LOQ Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Robustness Robustness

Caption: Interrelationship of key GC-MS method validation parameters.

References

A Cross-Validated Showdown: LC-MS vs. GC-MS for Nonacosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the analytical landscape for very-long-chain fatty acids, the choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of nonacosanoic acid is a critical one. This guide provides a comprehensive, data-supported comparison of these two powerful techniques, offering insights into their respective strengths and weaknesses for the quantification of this C29:0 fatty acid.

This compound, a saturated very-long-chain fatty acid (VLCFA), is implicated in various biological processes and is a potential biomarker in several diseases. Its accurate quantification in complex biological matrices is paramount for advancing research and development. Both LC-MS and GC-MS offer the sensitivity and selectivity required for this task, yet they operate on fundamentally different principles, leading to distinct workflows and performance characteristics.

Methodology at a Glance: A Tale of Two Workflows

The primary divergence between LC-MS and GC-MS analysis of this compound lies in the sample preparation and chromatographic separation. GC-MS, a stalwart in fatty acid analysis, necessitates a derivatization step to increase the volatility of the non-volatile this compound. This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester. In contrast, LC-MS can, in many cases, analyze the free fatty acid directly, simplifying the sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

The GC-MS analytical workflow for this compound typically involves lipid extraction, derivatization to form a volatile analyte, followed by separation on a gas chromatograph and detection by a mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Quantification MS->Data

GC-MS Experimental Workflow for this compound Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow

The LC-MS workflow for this compound analysis often involves a more direct approach with lipid extraction followed by direct injection into the LC-MS system.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC Liquid Chromatography Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS Experimental Workflow for this compound Analysis.

Quantitative Performance: A Head-to-Head Comparison

While specific method validation data for this compound is not abundantly available in published literature, a comparative summary of expected quantitative performance can be compiled based on data for structurally similar very-long-chain fatty acids.[1][2][3]

Performance ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 5 ng/mLGC-MS can offer slightly lower LODs due to efficient ionization of derivatized analytes.
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.1 - 15 ng/mLSimilar to LOD, GC-MS often provides lower LOQs.
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a wide dynamic range.
Precision (%RSD) < 15%< 15%Both methods are capable of high precision when properly validated.
Accuracy (%Recovery) 85 - 115%90 - 110%Accuracy is highly dependent on the efficiency of the extraction and, for GC-MS, the derivatization steps.
Throughput HigherLowerLC-MS methods generally have shorter run times and simpler sample preparation, leading to higher throughput.
Matrix Effects More SusceptibleLess SusceptibleIon suppression or enhancement can be a significant challenge in LC-MS, requiring careful method development and the use of internal standards.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound by LC-MS and GC-MS. These should be considered as starting points and may require optimization for specific matrices and instrumentation.

LC-MS/MS Protocol for this compound

This protocol outlines the analysis of underivatized this compound.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled C29:0).

  • Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol:isopropanol, 1:1, v/v).

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C8 reversed-phase column suitable for lipid analysis.

  • Mobile Phase: A gradient elution using a binary solvent system, for example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile:isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.

  • MS/MS Parameters: For a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound, and the product ion will be a characteristic fragment.

GC-MS Protocol for this compound

This protocol includes a derivatization step to form fatty acid methyl esters (FAMEs).

1. Sample Preparation (Extraction and Derivatization):

  • To 100 µL of biological sample, add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C17:0 or C19:0).

  • Perform a lipid extraction as described in the LC-MS protocol.

  • Evaporate the solvent to dryness.

  • Derivatization (Esterification): Add a derivatizing agent such as 14% Boron Trifluoride in methanol (BF₃-methanol) or methanolic HCl.

  • Heat the sample at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 15-60 minutes) to complete the esterification.

  • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.

  • Collect the upper hexane layer containing the FAMEs.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column with a polar stationary phase suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature and ramping up to a final temperature of around 250°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the this compound methyl ester for quantification.

Conclusion and Recommendations

The choice between LC-MS and GC-MS for this compound analysis depends on the specific requirements of the study.

  • GC-MS is a highly sensitive and well-established technique for fatty acid analysis.[4] Its main drawback is the mandatory derivatization step, which can be time-consuming and a potential source of variability. However, for targeted, high-sensitivity quantification of saturated VLCFAs like this compound, GC-MS remains an excellent choice.

  • LC-MS offers a simpler and higher-throughput workflow by often eliminating the need for derivatization.[5] This makes it particularly attractive for large-scale studies. While potentially more susceptible to matrix effects, these can be mitigated with careful method development and the use of appropriate internal standards. For broader lipid profiling studies that include a wide range of fatty acid classes, LC-MS is often the preferred platform.

For researchers focused solely on the precise quantification of this compound and other saturated VLCFAs, a validated GC-MS method is likely to provide the highest sensitivity and accuracy. For those conducting broader metabolomic or lipidomic studies where throughput and a wider analyte coverage are critical, an LC-MS approach would be more advantageous.

Ultimately, the optimal choice will be dictated by the available instrumentation, the complexity of the sample matrix, the desired level of sensitivity, and the overall analytical throughput required for the research project. A thorough method validation is crucial for either platform to ensure the generation of reliable and reproducible data.

References

A Comparative Analysis of Nonacosanoic Acid Levels Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific very-long-chain fatty acids (VLCFAs) in various plant species is crucial for applications ranging from chemotaxonomy to the development of novel therapeutic agents. This guide provides a comparative overview of nonacosanoic acid (C29:0) levels in different plant species, supported by experimental data and detailed analytical protocols.

This compound is a saturated fatty acid with a 29-carbon backbone. In plants, it is primarily found as a component of cuticular waxes, which form a protective layer on the epidermis of leaves, fruits, and stems. The composition of these waxes, including the concentration of this compound, can vary significantly between plant species.

Quantitative Comparison of this compound Levels

While this compound has been reported in the cuticular wax of various plants, including Solanum tuberosum (potato), comprehensive quantitative data across a wide range of species remains limited in publicly accessible literature.[1][2][3][4] However, a study on the cuticular wax of several berry species provides valuable comparative data.

Below is a summary of this compound concentrations found in the cuticular wax of nine different berry species.

Plant SpeciesCommon NameFamilyThis compound (µg/cm²)
Vaccinium vitis-idaeaLingonberryEricaceae0.002
Vaccinium myrtillusBilberryEricaceae0.028
Vaccinium uliginosumBog BilberryEricaceae0.090
Vaccinium oxycoccosSmall CranberryEricaceae0.051
Vaccinium macrocarponAmerican CranberryEricaceae0.097
Empetrum nigrumBlack CrowberryEricaceae0.363
Sorbus aucupariaRowanberryRosaceae0.680
Crataegus monogynaHawthornRosaceae0.562
Aronia mitschuriniiChokeberryRosaceaeNot specified

Data sourced from a study on the cuticular wax composition of wild and cultivated northern berries.

It is important to note that the levels of this compound and other wax components can be influenced by environmental conditions and the developmental stage of the plant.

Experimental Protocols

The quantification of this compound in plant tissues is typically achieved through gas chromatography-mass spectrometry (GC-MS) analysis of cuticular wax extracts. The following is a generalized protocol for this process.

Extraction of Cuticular Waxes
  • Objective: To isolate the total cuticular wax from the surface of plant leaves or fruits.

  • Materials:

    • Fresh plant material (e.g., leaves, fruits)

    • Chloroform (analytical grade)

    • Internal standard (e.g., n-tetracosane)

    • Glass vials with Teflon-lined caps

    • Vortex mixer

    • Nitrogen gas stream or rotary evaporator

  • Procedure:

    • Determine the surface area of the fresh plant material to be extracted.

    • Immerse the plant material in a known volume of chloroform containing a known concentration of the internal standard for 30-60 seconds. For delicate tissues, gentle agitation is preferred over vigorous shaking.

    • Remove the plant material from the solvent.

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

Derivatization of Fatty Acids
  • Objective: To convert the non-volatile free fatty acids into volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Materials:

    • Dried wax extract

    • Methanolic HCl (e.g., 2.5% v/v) or BF₃-methanol

    • Hexane

    • Saturated NaCl solution

    • Anhydrous sodium sulfate

    • Heating block or water bath

  • Procedure:

    • Add 1-2 mL of methanolic HCl to the dried wax extract.

    • Heat the mixture at 80°C for 1-2 hours to facilitate methylation.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and allow the phases to separate.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a new vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Objective: To separate, identify, and quantify the FAMEs, including methyl nonacosanoate.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Capillary column suitable for FAME analysis (e.g., DB-23, HP-5ms)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program:

      • Initial temperature: 50-100°C, hold for 1-2 minutes.

      • Ramp: Increase temperature at a rate of 5-10°C/minute to a final temperature of 280-320°C.

      • Final hold: 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 50-600.

  • Quantification: The amount of this compound is determined by comparing the peak area of its methyl ester with the peak area of the internal standard and referencing a calibration curve prepared with a pure standard of this compound.

Biosynthesis of this compound

This compound is synthesized in the endoplasmic reticulum through the fatty acid elongation (FAE) pathway. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing long-chain fatty acid primer, typically stearoyl-CoA (C18:0-CoA). The elongation cycle consists of four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.

fatty_acid_elongation C18_CoA Stearoyl-CoA (C18:0) KCS β-ketoacyl-CoA synthase (KCS) C18_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR C20_CoA Arachidoyl-CoA (C20:0) ECR->C20_CoA Elongation_Cycles Multiple Elongation Cycles C20_CoA->Elongation_Cycles C29_CoA Nonacosanoyl-CoA (C29) Elongation_Cycles->C29_CoA Nonacosanoic_Acid This compound C29_CoA->Nonacosanoic_Acid Hydrolysis

Caption: Fatty acid elongation pathway for this compound synthesis.

This guide provides a foundational understanding of this compound levels in plants. Further research is needed to expand the quantitative data across a broader range of plant species and to elucidate the specific regulatory mechanisms that control the biosynthesis of this and other very-long-chain fatty acids.

References

A Comparative Analysis of Nonacosanoic and Lignoceric Acids in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 18 carbon atoms, are integral components of plant lipids and play crucial roles in a myriad of developmental processes and stress responses. Among these, nonacosanoic acid (C29:0) and lignoceric acid (C24:0) are significant constituents of protective barriers like cuticular waxes and suberin, as well as key components of membrane sphingolipids. Their involvement in mitigating the impacts of both biotic and abiotic stresses is an area of growing research interest. This guide provides an objective comparison of the known roles of this compound and lignoceric acid in plant stress physiology, supported by available experimental data and methodologies.

While direct comparative studies quantifying the specific effects of this compound versus lignoceric acid under stress are limited in current literature, this guide synthesizes available data to draw a comparative picture of their functions.

Comparative Overview of Roles in Plant Stress Physiology

Both nonacosanoic and lignoceric acid contribute to a plant's defense against environmental stressors, primarily through their structural roles in the cuticle and as components of signaling lipids.

Lignoceric Acid (C24:0) is a saturated VLCFA that is a key precursor for the biosynthesis of longer-chain fatty acids. It is a well-documented component of cuticular waxes and sphingolipids, which are involved in membrane structure and signaling.

This compound (C29:0) , another saturated VLCFA, is a significant component of the epicuticular wax layer in many plant species. Its longer chain length is thought to contribute to the formation of a more robust barrier against water loss.

FeatureLignoceric Acid (C24:0)This compound (C29:0)
Primary Location Cuticular Waxes, Sphingolipids, SuberinPrimarily in Cuticular Waxes
Key Function Precursor for longer VLCFAs, structural component of protective barriers, and constituent of signaling lipids.Major structural component of the epicuticular wax, contributing to the physical barrier against desiccation.
Role in Drought Stress Accumulates in mitochondrial membranes under drought, potentially stabilizing them. A key component of the wax layer that reduces water loss.A major component of cuticular alkanes (C29 alkane is a derivative), which are known to increase under drought stress to limit non-stomatal water loss.
Role in Biotic Stress As a component of sphingolipids, it is implicated in signaling pathways related to programmed cell death and defense against pathogens.Primarily contributes to the physical barrier of the cuticle, preventing pathogen entry. Direct signaling roles are less defined.

Quantitative Data on VLCFA Changes Under Stress

Direct comparative quantitative data for this compound and lignoceric acid under the same stress conditions are scarce. However, studies on VLCFAs as a class, and on specific chain lengths, provide insights into their regulation under stress.

One study on pea (Pisum sativum) seedlings subjected to drought stress provides quantitative insight into the changes in lignoceric acid.

Table 1: Change in Saturated VLCFA Content in Pea Mitochondrial Membranes Under Drought Stress

Fatty AcidChange in AbundancePlant SpeciesStress ConditionReference
Lignoceric Acid (C24:0) 1.5 - 2.5 times increasePea (Pisum sativum)DroughtZhigacheva et al., 2013 (as cited in Functional Plant Biology, 2020)[1]
Arachidic Acid (C20:0)1.5 - 2.5 times increasePea (Pisum sativum)DroughtZhigacheva et al., 2013 (as cited in Functional Plant Biology, 2020)[1]
Behenic Acid (C22:0)1.5 - 2.5 times increasePea (Pisum sativum)DroughtZhigacheva et al., 2013 (as cited in Functional Plant Biology, 2020)[1]

Comparable quantitative data for this compound under the same experimental conditions were not found in the reviewed literature.

Experimental Protocols

Analysis of VLCFAs in Plant Tissues

A common method for the quantification of VLCFAs like this compound and lignoceric acid involves gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).

1. Lipid Extraction:

  • Homogenize approximately 100-200 mg of fresh plant tissue (e.g., leaves, roots) in hot isopropanol (e.g., 75°C) to inhibit lipolytic enzyme activity.

  • Add chloroform and water to the homogenate to perform a Bligh-Dyer extraction, which partitions the lipids into the chloroform phase.

  • Collect the lower chloroform phase containing the total lipids.

2. Transmethylation to FAMEs:

  • Evaporate the chloroform under a stream of nitrogen gas.

  • Add a reagent such as methanol containing 2.5% (v/v) sulfuric acid or boron trifluoride-methanol to the dried lipid extract.

  • Heat the mixture (e.g., at 80-100°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.

3. FAME Extraction and Analysis:

  • After cooling, add hexane and water to the reaction mixture. The FAMEs will partition into the upper hexane phase.

  • Collect the hexane phase and concentrate it under nitrogen.

  • Inject an aliquot of the FAMEs solution into a GC-MS system for separation and quantification. Identification is achieved by comparing retention times and mass spectra to known standards.

Signaling Pathways and Experimental Workflows

The specific signaling pathways for this compound and lignoceric acid are not well-delineated. However, it is understood that VLCFAs, as a class, are integral to stress signaling, both as structural components of membranes that house signaling proteins and as precursors to signaling molecules.

Generalized VLCFA Signaling in Plant Stress

VLCFA_Signaling cluster_synthesis VLCFA Biosynthesis (ER) cluster_function Cellular Roles & Stress Response Stress Abiotic/Biotic Stress (Drought, Salinity, Pathogen) Elongase Fatty Acid Elongase (FAE) Complex Stress->Elongase Upregulation LCFA Long-Chain Fatty Acids (C16:0, C18:0) LCFA->Elongase VLCFA VLCFAs (Lignoceric Acid, this compound, etc.) Elongase->VLCFA Cuticle Cuticular Wax & Suberin (Physical Barrier) VLCFA->Cuticle Sphingolipids Sphingolipids (Membrane Integrity & Signaling) VLCFA->Sphingolipids Stress_Tolerance Enhanced Stress Tolerance Cuticle->Stress_Tolerance Reduces Water Loss, Prevents Pathogen Entry Signaling Downstream Signaling Cascades (e.g., ROS, Phytohormones) Sphingolipids->Signaling Gene_Expression Stress-Responsive Gene Expression Signaling->Gene_Expression Gene_Expression->Stress_Tolerance

Caption: Generalized pathway of VLCFA involvement in plant stress responses.

Typical Experimental Workflow for Studying VLCFAs in Plant Stress

Experimental_Workflow cluster_analysis Downstream Analysis Start Plant Growth (Controlled Environment) Stress_Application Stress Application (e.g., Water Withholding) Start->Stress_Application Sampling Tissue Sampling (Time Course) Stress_Application->Sampling Lipid_Analysis Lipid Extraction & GC-MS (Quantify VLCFAs) Sampling->Lipid_Analysis Transcriptomics RNA-Seq / qRT-PCR (Expression of FAE genes) Sampling->Transcriptomics Physiology Physiological Measurements (e.g., Water Loss Rate) Sampling->Physiology Data_Integration Data Integration & Interpretation Lipid_Analysis->Data_Integration Transcriptomics->Data_Integration Physiology->Data_Integration

Caption: A typical workflow for investigating the role of VLCFAs in plant stress.

Conclusion and Future Directions

Lignoceric acid and this compound are both important players in plant stress physiology, primarily through their roles in fortifying the plant's cuticular barrier. Lignoceric acid also has established roles as a component of sphingolipids, which are involved in stress signaling. While the accumulation of C29-alkanes derived from very-long-chain fatty acids is a known drought stress response, the specific signaling functions of this compound remain to be elucidated.

For researchers and professionals in drug and agrochemical development, targeting the biosynthesis of these VLCFAs presents a potential avenue for enhancing crop resilience. Modulators of the fatty acid elongase complex could be developed to increase the production of specific VLCFAs, thereby improving drought tolerance or resistance to certain pathogens. Future research should focus on direct comparative studies of these two fatty acids to dissect their unique contributions to plant stress tolerance and to uncover their specific roles in signaling pathways.

References

A Researcher's Guide to Isotopic Labeling of Nonacosanoic Acid for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Tracers for Elucidating Very-Long-Chain Fatty Acid Metabolism

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as Carbon-13 (¹³C), allows researchers to track the transformation of specific molecules through intricate metabolic networks, providing a detailed snapshot of cellular activity.[3][4] This guide focuses on the application of ¹³C-labeled nonacosanoic acid (C29:0), a very-long-chain saturated fatty acid (VLCFA), in MFA and compares it with other commonly used tracers to study fatty acid metabolism.

This compound is a 29-carbon straight-chain saturated fatty acid.[5] As an odd-chain fatty acid, its metabolism offers unique insights compared to the more common even-chain fatty acids. Understanding its metabolic fate is crucial for research into certain metabolic disorders, lipid signaling, and diseases where VLCFA metabolism is implicated.

Comparison of Isotopic Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is fundamental to the design of an MFA experiment, as it determines which pathways are illuminated. While tracers like ¹³C-glucose are invaluable for mapping central carbon metabolism, they provide less direct information on exogenous fatty acid uptake and oxidation. The table below compares ¹³C-Nonacosanoic Acid with two other common tracers used in metabolic studies.

Tracer Primary Metabolic Pathway Traced Key Downstream Labeled Metabolites Primary Research Applications
[U-¹³C]this compound Exogenous very-long-chain, odd-chain fatty acid oxidation (β-oxidation).Acetyl-CoA (M+2), Propionyl-CoA (M+3), Succinyl-CoA (M+3, M+4), TCA Cycle Intermediates (e.g., Citrate M+2, M+4).Studying peroxisomal and mitochondrial β-oxidation of VLCFAs, investigating disorders of odd-chain fatty acid metabolism, and exploring the contribution of VLCFAs to anaplerosis.
[U-¹³C]Palmitate (C16:0) Exogenous long-chain, even-chain fatty acid oxidation.Acetyl-CoA (M+2), TCA Cycle Intermediates (e.g., Citrate M+2, M+4, M+6).General studies of fatty acid oxidation, de novo lipogenesis, energy metabolism in tissues like the heart and liver, and research into metabolic syndrome and diabetes.
[U-¹³C]Glucose Glycolysis, Pentose Phosphate Pathway, TCA Cycle, and de novo fatty acid synthesis.Pyruvate (M+3), Lactate (M+3), Acetyl-CoA (M+2), TCA Cycle Intermediates, Fatty Acids (various isotopologues).Broad analysis of central carbon metabolism, assessing the balance between glycolysis and oxidative phosphorylation, and determining the contribution of glucose to lipid synthesis.

Table 1: Comparison of common isotopic tracers for metabolic flux analysis. "M+X" refers to the mass isotopologue with X number of ¹³C atoms.

Metabolic Pathway of this compound

The catabolism of this compound, like other VLCFAs, begins in the peroxisome and is completed in the mitochondrion. As an odd-chain fatty acid, its final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to form succinyl-CoA, which can enter the Tricarboxylic Acid (TCA) cycle—a process known as anaplerosis. This is a key distinction from even-chain fatty acids, which are completely oxidized to acetyl-CoA.

Nonacosanoic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Nonacosanoic-CoA Nonacosanoic-CoA MediumChain-AcylCoA MediumChain-AcylCoA Nonacosanoic-CoA->MediumChain-AcylCoA β-oxidation cycles MediumChain-AcylCoA->Mitochondrion Carnitine Shuttle Acyl-CoA Acyl-CoA Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA β-oxidation (multiple cycles) Propionyl-CoA Propionyl-CoA Acyl-CoA->Propionyl-CoA Final β-oxidation cycle TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation Succinyl-CoA->TCA_Cycle

Caption: Catabolism of this compound.

Experimental Data and Interpretation

Following administration of a ¹³C-labeled tracer, mass spectrometry is used to measure the mass isotopologue distribution (MID) of downstream metabolites. The pattern of ¹³C enrichment reveals the activity of the metabolic pathways. For example, tracing [U-¹³C]this compound would lead to a distinct labeling pattern in TCA cycle intermediates due to the entry of both M+2 acetyl-CoA and M+3/M+4 succinyl-CoA.

Metabolite Expected Primary Isotopologues with [U-¹³C]this compound Expected Primary Isotopologues with [U-¹³C]Palmitate Interpretation
Citrate M+2, M+3, M+4, M+5M+2, M+4, M+6The presence of M+3 and M+5 citrate indicates anaplerotic entry of propionyl-CoA, a hallmark of odd-chain fatty acid oxidation.
Succinyl-CoA M+3, M+4M+2, M+4Direct production of M+3/M+4 succinyl-CoA from propionyl-CoA is unique to odd-chain fatty acid tracers. Palmitate only produces M+2 and M+4 succinyl-CoA after multiple turns of the TCA cycle.
Malate M+2, M+3, M+4M+2, M+4Similar to citrate, the M+3 isotopologue of malate is a strong indicator of odd-chain fatty acid catabolism.

Table 2: Representative mass isotopologue distribution (MID) patterns for key TCA cycle intermediates after tracing with odd-chain vs. even-chain fatty acids. The specific distribution depends on metabolic steady state and relative flux rates.

Detailed Experimental Protocols

This section provides a generalized protocol for conducting a stable isotope tracing experiment in cultured cells to analyze fatty acid metabolism.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 2 x 10⁶ cells per 10 cm dish).

  • Tracer Preparation: Prepare the labeling medium. For fatty acid tracers, they must first be conjugated to bovine serum albumin (BSA).

    • Dissolve the ¹³C-labeled fatty acid (e.g., [U-¹³C]this compound) in a small amount of ethanol.

    • Add this solution to a sterile solution of fatty acid-free BSA in culture medium for a final desired molar ratio (e.g., 2:1 to 4:1 fatty acid to BSA).

    • Incubate at 37°C for at least 1 hour to allow for conjugation.

    • Sterile-filter the final solution.

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined duration. The time required to reach isotopic steady state can vary significantly and may need to be determined empirically.

Metabolite Extraction
  • Quenching Metabolism: Place the culture dish on dry ice and aspirate the medium. Immediately add a cold quenching solution (e.g., 80:20 methanol:water at -80°C) to arrest all enzymatic activity.

  • Cell Scraping: Scrape the cells in the quenching solution and transfer the resulting slurry to a pre-chilled tube.

  • Extraction: Add a non-polar solvent like chloroform or methyl tert-butyl ether (MTBE) to the tube to perform a liquid-liquid extraction, separating polar metabolites from lipids.

  • Phase Separation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to separate the polar (aqueous) and non-polar (organic) phases.

  • Collection: Carefully collect the distinct layers for separate analysis. The upper aqueous layer contains polar metabolites like TCA cycle intermediates, while the lower organic layer contains lipids.

  • Drying: Dry the collected fractions completely using a vacuum concentrator or under a stream of nitrogen gas. Store dried extracts at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Resuspend the dried polar metabolites in a suitable solvent for liquid chromatography (e.g., 50:50 acetonitrile:water).

  • Chromatography: Inject the sample onto an appropriate LC column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column for polar metabolites) to separate the compounds.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the mass-to-charge ratio (m/z) and intensity of the metabolites.

  • Data Analysis: Use specialized software to identify metabolites based on their accurate mass and retention time. The software will also calculate the abundance of each mass isotopologue for every identified metabolite, which is then corrected for the natural abundance of ¹³C.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding C Tracer Incubation A->C B ¹³C-Tracer Medium Prep B->C D Metabolic Quenching & Cell Harvest C->D E Metabolite Extraction (Polar/Non-polar) D->E F LC-MS/MS Analysis E->F G Data Processing (MID Calculation) F->G H Metabolic Flux Modeling G->H

Caption: General workflow for a cellular MFA experiment.

References

A Comparative Guide to the Quantification of Nonacosanoic Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of nonacosanoic acid, a very-long-chain saturated fatty acid (C29:0), is critical in various research fields, from lipidomics to drug development, due to its roles in biological processes and as a potential biomarker. This guide provides a comparative overview of the two predominant analytical methods for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is paramount for obtaining reliable and reproducible data.

Comparison of Analytical Methods

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of fatty acids, each with distinct advantages and considerations. The choice between them often depends on factors such as the required sensitivity, sample matrix complexity, and desired sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass analysis.Separation of compounds in the liquid phase followed by mass analysis.
Sample Derivatization Mandatory to increase volatility and thermal stability (e.g., methylation, silylation).[1][2]Generally not required, but can be used to enhance ionization efficiency.[1][3]
Sensitivity High, with Limits of Detection (LOD) typically in the low ng/mL to µg/mL range.[1]Very high, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.
Specificity Good, based on chromatographic retention time and mass spectrum.Excellent, based on precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
Throughput Moderate, with longer run times often due to temperature programming.High, with typical run times of a few minutes.
Matrix Effects Generally less susceptible to matrix effects.Can be significant (ion suppression/enhancement), requiring careful method development and use of internal standards.

Performance Data: Accuracy and Precision

The following table summarizes typical validation parameters for the quantification of long-chain fatty acids, which are representative of the performance expected for this compound analysis. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision with both methods.

Validation ParameterGC-MSLC-MS/MS
Accuracy (% Recovery) Good, typically within 85-115%.Excellent, typically within 90-110%.
Precision (%RSD) Good, with intra- and inter-day precision typically < 15%.Excellent, with intra- and inter-day precision often < 10%.
Linearity (R²) > 0.99> 0.99
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Detailed and validated experimental protocols are fundamental for accurate quantification. Below are generalized workflows for both GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Lipid Extraction : Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a solvent system such as chloroform/methanol (Bligh-Dyer method). An isotopically labeled internal standard, such as this compound-d3, should be added before extraction to correct for analyte loss during sample preparation.

  • Saponification (Optional) : To analyze total fatty acid content (including esterified forms), a saponification step with a base (e.g., KOH in methanol) is performed to release the fatty acids.

  • Derivatization : The extracted fatty acids are converted to volatile esters, most commonly fatty acid methyl esters (FAMEs), using a reagent like BF3/methanol or by base-catalyzed transesterification. Alternatively, other derivatizing agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (TMS) esters.

  • GC-MS Analysis :

    • Injection : A small volume of the derivatized sample is injected into the GC.

    • Separation : The FAMEs are separated on a capillary column (e.g., DB-23) based on their boiling points and polarity. A temperature gradient is used to elute the analytes.

    • Ionization : Electron Ionization (EI) is typically used.

    • Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Lipid Extraction : Similar to the GC-MS protocol, lipids are extracted from the sample, and an appropriate internal standard is added. Protein precipitation with a solvent like acetonitrile is also a common and rapid sample preparation technique.

  • LC Separation :

    • Column : A reversed-phase column (e.g., C8 or C18) is typically used for separation.

    • Mobile Phase : A gradient of solvents, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol, is employed.

  • MS/MS Detection :

    • Ionization : Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acids, as they readily form [M-H]⁻ ions.

    • Analysis : The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the deprotonated this compound) is selected and fragmented, and a specific product ion is monitored for quantification, providing very high selectivity.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the quantification of this compound, highlighting the key steps from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction add_is->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Required lcmsms LC-MS/MS Analysis extraction->lcmsms Direct Analysis gcms GC-MS Analysis derivatization->gcms integration Peak Integration gcms->integration lcmsms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

General workflow for this compound quantification.

References

A Comparative Guide to the Inter-laboratory Analysis of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation: Comparison of Analytical Methodologies

The choice of analytical technique is critical for achieving reliable and reproducible results in fatty acid quantification. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with distinct advantages and disadvantages.

Table 1: High-Level Comparison of GC-MS and LC-MS/MS for Nonacosanoic Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Derivatization Mandatory to increase the volatility of this compound (e.g., conversion to Fatty Acid Methyl Ester - FAME).Generally not required, allowing for the direct analysis of the free fatty acid.
Sensitivity High, typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.Very high, often in the low nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Specificity High, but can be susceptible to interferences from co-eluting compounds.Very high, due to the use of Multiple Reaction Monitoring (MRM) for detection.
Throughput Moderate, with longer run times due to the need for temperature programming.High, with typical run times of a few minutes.
Matrix Effects Generally less susceptible to matrix effects.Can be significant (ion suppression or enhancement), requiring careful method development and the use of appropriate internal standards.

Table 2: Expected Performance Characteristics from Inter-laboratory Studies of Fatty Acids

Based on inter-laboratory comparison programs for other fatty acids, the following performance characteristics can be expected for a validated this compound analysis method.

Performance ParameterExpected RangeKey Considerations
Within-Lab Repeatability (RSD) < 15%Dependent on the consistency of sample preparation and instrument performance.
Between-Lab Reproducibility (RSD) 15-30%Highlights the importance of standardized protocols and the use of certified reference materials. Variability is often linked to different extraction and derivatization procedures.
Limit of Quantification (LOQ) pg/mL to low ng/mLLC-MS/MS generally offers lower LOQs than GC-MS.
**Linearity (R²) **> 0.99Essential for accurate quantification over a range of concentrations.
Accuracy/Recovery 85-115%The use of a suitable internal standard is critical for achieving high accuracy.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of results between laboratories. The following sections outline representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of this compound

This protocol involves lipid extraction followed by derivatization to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Sample Preparation: Lipid Extraction (Folch Method)

  • To a 100 µL sample (e.g., plasma, serum, or tissue homogenate), add a known amount of a suitable internal standard (e.g., a deuterated or odd-chain fatty acid not present in the sample).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.5 mL of a 0.9% NaCl solution to induce phase separation.

  • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization: Transesterification to FAMEs

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water to extract the FAMEs.

  • Vortex and then centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Instrumental Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a method for the direct analysis of this compound without derivatization.

1. Sample Preparation: Protein Precipitation and Extraction

  • To a 100 µL sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).

2. LC-MS/MS Instrumental Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., linear gradient from 80% B to 99% B over 10 minutes).

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (Folch Method) Add_IS->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Derivatization Derivatization (to FAMEs) Dry_Extract->Derivatization Final_Sample Reconstitute in Hexane Derivatization->Final_Sample GC_Injection GC Injection Final_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Dry_Supernatant Dry Supernatant Protein_Precipitation->Dry_Supernatant Reconstitution Reconstitute in Mobile Phase Dry_Supernatant->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

References

A Comparative Analysis of Saturated vs. Unsaturated Very-Long-Chain Fatty Acids: From Cellular Functions to Pathological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and play multifaceted roles in biological systems. Their functions are profoundly influenced by their degree of saturation. Saturated VLCFAs (VLC-SFAs) and unsaturated VLCFAs (VLC-PUFAs) exhibit distinct metabolic fates, signaling properties, and implications in health and disease. This guide provides a comprehensive comparison of these two classes of fatty acids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and therapeutic development.

Structural and Functional Dichotomy

Saturated and unsaturated VLCFAs, despite their shared carbon chain length, possess fundamental structural differences that dictate their physicochemical properties and biological activities. VLC-SFAs have straight, flexible acyl chains, allowing for tight packing within membranes, which can decrease membrane fluidity. In contrast, the cis-double bonds in VLC-PUFAs introduce kinks in their acyl chains, increasing membrane fluidity and influencing the function of embedded proteins.

These structural distinctions translate into divergent physiological roles. VLC-SFAs are integral to the formation of sphingolipids and glycerophospholipids, contributing to the structural integrity of myelin and the skin barrier[1]. However, their accumulation, often due to impaired peroxisomal β-oxidation, is cytotoxic and a hallmark of severe genetic disorders like X-linked adrenoleukodystrophy (X-ALD)[2][3]. Conversely, VLC-PUFAs are essential for the proper function of specialized tissues such as the retina and brain, where they are involved in processes like vision and neuroprotection[4][5].

Comparative Data on VLCFA Levels and Effects

The following tables summarize quantitative data from various studies, highlighting the differential abundance and impact of saturated and unsaturated VLCFAs in physiological and pathological contexts.

Table 1: Plasma VLCFA Levels in Health and Disease

AnalyteControl (µmol/L)X-linked Adrenoleukodystrophy (ALD) (µmol/L)Reference
C26:00.011–0.0630.190–1.004
C26:0/C22:0 Ratio< 0.02> 0.05

Table 2: Comparative Effects on Inflammatory Markers

Fatty AcidCell TypeTreatment ConcentrationEffect on IL-1β SecretionReference
Palmitate (C16:0)Human Monocytes200 µMSignificant Increase
Stearate (C18:0)Human Monocytes200 µMSignificant Increase
Oleate (C18:1)Human Monocytes200 µMNo Induction; Inhibits SFA-induced secretion
Linoleate (C18:2)Human Monocytes200 µMNo Induction; Inhibits SFA-induced secretion

Signaling Pathways: A Tale of Two Fatty Acids

The signaling roles of saturated and unsaturated VLCFAs are markedly different, often with opposing effects on inflammatory pathways.

Saturated VLCFA-Induced Pro-Inflammatory Signaling

Accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), is a key driver of neuroinflammation in X-ALD. This occurs through the activation of several pro-inflammatory signaling cascades. One of the central mechanisms is the activation of the NLRP3 inflammasome in microglia and macrophages. This multi-protein complex triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. Additionally, saturated VLCFAs can activate the c-Jun N-terminal kinase (JNK) pathway, leading to the production of chemokines and other inflammatory mediators.

Saturated_VLCFA_Inflammation cluster_extracellular Extracellular cluster_cell Macrophage / Microglia C26:0 Saturated VLCFA (e.g., C26:0) CD36 CD36 C26:0->CD36 NLRP3 NLRP3 Inflammasome Activation C26:0->NLRP3 Accumulation JNK JNK Pathway CD36->JNK Chemokines Chemokines JNK->Chemokines Casp1 Caspase-1 NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b IL-1β (Pro-inflammatory) ProIL1b->IL1b Cleavage Unsaturated_VLCFA_Biosynthesis cluster_synthesis VLC-PUFA Biosynthesis cluster_function Cellular Functions PUFA Long-Chain PUFA (e.g., C22:6n-3) Elongation Elongation (ELOVL4) PUFA->Elongation Desaturation Desaturation Elongation->Desaturation VLCPUFA VLC-PUFA (e.g., C32:6n-3) Desaturation->VLCPUFA Membrane Membrane Fluidity & Photoreceptor Structure VLCPUFA->Membrane Neuroprotection Neuroprotection & Anti-inflammation VLCPUFA->Neuroprotection NLRP3_inhibit NLRP3 Inflammasome Neuroprotection->NLRP3_inhibit Inhibition GCMS_Workflow Start Plasma/Serum Sample Spike Spike with Internal Standards Start->Spike Hydrolysis Acid Hydrolysis (Methanolic HCl, 90°C) Spike->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Drydown Evaporation (Nitrogen Stream) Extraction->Drydown Derivatization Derivatization (e.g., Silylation) Drydown->Derivatization Analysis GC-MS Analysis Derivatization->Analysis End Data Quantification Analysis->End

References

Validating Nonacosanoic Acid as a Biomarker for Plant Health Status: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and sensitive biomarkers is paramount in advancing our understanding of plant health and developing effective crop protection strategies. In this guide, we provide a comparative analysis of Nonacosanoic acid, a very-long-chain fatty acid (VLCFA), as a potential biomarker for plant health status. This guide will objectively compare its performance with other established biomarkers, supported by experimental data and detailed methodologies.

This compound is a saturated fatty acid with a 29-carbon backbone.[1] In plants, it serves as a crucial precursor for the biosynthesis of cuticular waxes, which form a protective layer on the plant's surface.[2][3] This waxy layer is a primary defense mechanism against various environmental stressors.

This compound: An Indirect Indicator of Plant Stress

Current research indicates that this compound's role as a biomarker is primarily as an indirect indicator of a plant's response to environmental challenges, particularly abiotic stress. Its significance lies in its role as a building block for cuticular waxes, the composition and thickness of which are known to change in response to stressors like drought and temperature fluctuations.[4][5]

Under stress conditions, the biosynthesis of VLCFAs, including this compound, can be altered, leading to changes in the composition of cuticular waxes. For instance, studies have shown that drought stress can lead to an increase in the deposition of cuticular wax, with a notable increase in very-long-chain n-alkanes like the C29 alkane, which is derived from precursors like this compound. Therefore, monitoring the levels of this compound could provide insights into the plant's metabolic adjustments to stress.

Comparison with Established Plant Health Biomarkers

To evaluate the utility of this compound as a biomarker, it is essential to compare it against well-established markers that are more directly involved in stress signaling pathways.

Biomarker ClassSpecific ExamplesMode of ActionStress ResponseDetection Method
Very-Long-Chain Fatty Acids This compound Precursor to cuticular wax components.Levels may change in response to abiotic stress, reflecting alterations in wax biosynthesis.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Phytohormones Jasmonic acid, Salicylic acid, Abscisic acidDirect signaling molecules in stress response pathways.Levels rapidly increase upon biotic or abiotic stress, triggering defense mechanisms.LC-MS/MS
Reactive Oxygen Species (ROS) Hydrogen peroxide (H₂O₂), Superoxide (O₂⁻)Byproducts of stress that also act as signaling molecules.Accumulate under various stress conditions, leading to oxidative damage or signaling.Spectrophotometry, Fluorescence microscopy
Antioxidant Enzymes Superoxide dismutase (SOD), Catalase (CAT), Peroxidase (POD)Scavenge ROS to mitigate oxidative damage.Activity increases in response to elevated ROS levels during stress.Enzyme activity assays
Stress-Related Proteins Pathogenesis-related (PR) proteins, Heat shock proteins (HSPs)Directly involved in defense against pathogens or protecting cellular machinery from stress.Expression is induced by specific biotic or abiotic stresses.Western blotting, Proteomics (LC-MS/MS)

Experimental Protocols

Quantification of this compound and Other Fatty Acids

Objective: To determine the concentration of this compound and other fatty acids in plant tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for fatty acid analysis.

  • Lipid Extraction:

    • Homogenize 100 mg of fresh plant tissue (e.g., leaves) in a mixture of chloroform and methanol (2:1, v/v).

    • Add a known amount of an internal standard (e.g., heptadecanoic acid) for quantification.

    • Vortex and centrifuge to separate the lipid-containing organic phase.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Transesterification:

    • Resuspend the dried lipid extract in a solution of methanol containing 1% (v/v) sulfuric acid.

    • Heat the mixture at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).

    • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane layer containing FAMEs into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-23) for separation.

    • The mass spectrometer will identify and quantify the individual FAMEs based on their mass spectra and retention times.

Analysis of Jasmonic Acid

Objective: To quantify the level of the phytohormone jasmonic acid in plant tissue.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for phytohormone analysis.

  • Extraction:

    • Freeze-dry and grind 50-100 mg of plant tissue.

    • Extract with a solution of 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).

    • Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the extract through a C18 SPE cartridge to remove interfering compounds.

    • Elute the jasmonic acid with methanol.

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in a suitable solvent (e.g., 50% methanol).

    • Inject into an LC-MS/MS system equipped with a reverse-phase C18 column.

    • Use multiple reaction monitoring (MRM) mode for specific and sensitive quantification of jasmonic acid.

Visualizing the Pathways

To better understand the role of this compound and its relationship to plant stress responses, the following diagrams illustrate the relevant pathways and workflows.

VLCFA_Biosynthesis_and_Cuticular_Wax_Formation cluster_ER Endoplasmic Reticulum cluster_Cuticle Cuticle Biosynthesis C16/C18-CoA C16/C18-CoA FAE Fatty Acid Elongase (FAE) Complex C16/C18-CoA->FAE Elongation VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., Nonacosanoyl-CoA) FAE->VLCFA_CoA Alkanes Alkanes (e.g., C29) VLCFA_CoA->Alkanes Decarbonylation Pathway Primary_Alcohols Primary Alcohols VLCFA_CoA->Primary_Alcohols Reduction Pathway Ketones Ketones VLCFA_CoA->Ketones Reduction Pathway Plant_Surface Plant Surface Protection Alkanes->Plant_Surface Primary_Alcohols->Plant_Surface Ketones->Plant_Surface Stress Stress Stress->FAE Regulation Comparative_Biomarker_Workflow cluster_Indirect Indirect Biomarker Analysis cluster_Direct Direct Biomarker Analysis Plant_Stress Plant_Stress Cuticular_Wax_Metabolism Cuticular_Wax_Metabolism Plant_Stress->Cuticular_Wax_Metabolism Signaling_Pathways Signaling_Pathways Plant_Stress->Signaling_Pathways Nonacosanoic_Acid_Analysis This compound Quantification (GC-MS) Cuticular_Wax_Metabolism->Nonacosanoic_Acid_Analysis Data_Interpretation Data_Interpretation Nonacosanoic_Acid_Analysis->Data_Interpretation JA_SA_Analysis Phytohormone Quantification (LC-MS/MS) Signaling_Pathways->JA_SA_Analysis ROS_Measurement ROS Measurement Signaling_Pathways->ROS_Measurement JA_SA_Analysis->Data_Interpretation ROS_Measurement->Data_Interpretation

References

Quantitative comparison of Nonacosanoic acid in healthy vs. stressed plants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of nonacosanoic acid's role in plant stress responses reveals its significance as a precursor to nonacosane, a key component of cuticular wax. This guide provides a quantitative comparison of nonacosane levels in healthy versus osmotically stressed plants, supported by experimental data, to elucidate the impact of environmental stress on the biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives.

Quantitative Comparison of Nonacosane in Healthy vs. Stressed Plants

Studies have demonstrated a significant increase in the components of cuticular wax, including long-chain alkanes derived from VLCFAs, in plants subjected to osmotic stress. This physiological adaptation is crucial for mitigating water loss and protecting the plant from environmental pressures.

A key study on Ammopiptanthus mongolicus, a desert shrub known for its resilience to abiotic stress, provides quantitative insights into these changes. The total cuticular wax content in the leaves of this plant increased by 72% after 14 days of osmotic stress, rising from 11.09 µg/cm² in control plants to 19.11 µg/cm² in stressed plants[1]. Alkanes were the predominant class of compounds in the cuticular wax, accounting for over 80% of the total wax content[1].

Nonacosane (C29 alkane), a direct derivative of this compound, was the most abundant alkane. Its content, along with other alkanes, increased significantly under osmotic stress, highlighting its critical role in the plant's defense mechanism[1].

ComponentPlant SpeciesStress ConditionHealthy (Control) Content (µg/cm²)Stressed Content (µg/cm²)Fold ChangeReference
Total Cuticular WaxAmmopiptanthus mongolicus14-day Osmotic Stress11.0919.111.72[1]
Total AlkanesAmmopiptanthus mongolicus14-day Osmotic Stress~9.76~17.161.76[1]
Nonacosane (C29 Alkane)Ammopiptanthus mongolicus14-day Osmotic StressConstituted 87% of total alkanes in controlSignificantly increased under stress-

Experimental Protocols

The quantification of nonacosane and other cuticular wax components in Ammopiptanthus mongolicus involved the following methodology:

1. Plant Material and Stress Treatment:

  • Ammopiptanthus mongolicus plants were subjected to osmotic stress by treatment with a solution that mimics drought conditions.

  • Leaf samples were collected from both control and stressed plants at specified time points (e.g., 7 and 14 days) for cuticular wax analysis.

2. Cuticular Wax Extraction:

  • Leaves were immersed in a solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

  • An internal standard (e.g., n-tetracosane) was added to the extract for quantification.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The solvent was evaporated, and the wax residue was derivatized, if necessary, to convert fatty acids and alcohols into their more volatile trimethylsilyl (TMS) ethers or esters.

  • The prepared samples were then analyzed by GC-MS. The gas chromatograph separates the different components of the wax mixture based on their boiling points and interactions with the column. The mass spectrometer then identifies and quantifies each component based on its mass-to-charge ratio and fragmentation pattern.

4. Data Analysis:

  • The area of the peak for each compound in the chromatogram was compared to the area of the internal standard's peak to determine its concentration.

  • The total wax content was expressed as µg per unit of leaf surface area (cm²).

Signaling Pathways and Biosynthesis

The increase in nonacosane under stress is a result of the upregulation of the very-long-chain fatty acid (VLCFA) biosynthesis pathway. This pathway is a multi-step process that occurs in the endoplasmic reticulum.

VLCFA_Biosynthesis cluster_elongase Elongase Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC KCS KCS Malonyl_CoA->KCS Acyl_CoA_C16_C18 Acyl-CoA (C16-C18) Acyl_CoA_C16_C18->KCS Elongase_Complex Fatty Acid Elongase (FAE) Complex KCR KCR KCS->KCR HCD HCD KCR->HCD ECR ECR HCD->ECR VLCFA_CoA VLCFA-CoA (C20-C34) ECR->VLCFA_CoA +2 Carbons VLCFA_CoA->KCS Further Elongation Alcohol_Pathway Alcohol-Forming Pathway VLCFA_CoA->Alcohol_Pathway Nonacosanoic_Acid This compound-CoA VLCFA_CoA->Nonacosanoic_Acid Alkane_Pathway Alkane-Forming Pathway Nonacosane Nonacosane (C29) Alkane_Pathway->Nonacosane Nonacosanoic_Acid->Alkane_Pathway Cuticular_Wax Cuticular Wax Nonacosane->Cuticular_Wax Stress_Signal Abiotic Stress (e.g., Osmotic) Stress_Signal->Elongase_Complex Upregulation

Caption: Biosynthesis of nonacosane from VLCFA precursors.

Abiotic stresses, such as osmotic stress, trigger signaling cascades that lead to the upregulation of genes encoding enzymes of the fatty acid elongase (FAE) complex. This complex, which includes β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR), sequentially adds two-carbon units to a growing acyl chain. The resulting VLCFAs, including this compound, are then converted into various components of cuticular wax, such as alkanes and primary alcohols. The increased deposition of these hydrophobic compounds on the leaf surface enhances the cuticle's barrier function, reducing water loss and protecting the plant from environmental damage.

References

A Comparative Guide to the Use of Nonacosanoic Acid as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. While various options exist, this guide provides a detailed comparison of nonacosanoic acid (C29:0) with other commonly used internal standards, highlighting its limitations and offering insights into more robust alternatives. This comparison is supported by experimental data and detailed methodologies to aid in the informed selection of an internal standard for fatty acid analysis.

Limitations of this compound as an Internal Standard

This compound, a very long-chain saturated fatty acid (VLCFA), is occasionally considered as an internal standard due to its rare natural occurrence in many biological matrices. However, its utility is significantly hampered by several physicochemical properties that can compromise analytical performance.

1. Poor Solubility: As a VLCFA with 29 carbon atoms, this compound exhibits extremely low solubility in common analytical solvents at room temperature. Saturated fatty acids become increasingly hydrophobic with longer chain lengths, leading to diminished solubility in solvents like methanol, acetonitrile, and even chloroform. This poor solubility can lead to challenges in preparing accurate stock solutions, incomplete dissolution in the sample matrix, and potential precipitation during sample processing, all of which can severely impact the accuracy and precision of quantification.

2. High Melting Point: this compound has a high melting point (approximately 88-92°C), which can be indicative of strong intermolecular forces that contribute to its low solubility. This property can also pose practical challenges during sample preparation, particularly in methods that do not involve a heating step.

3. Chromatographic Behavior: In gas chromatography (GC), very long-chain fatty acids have long retention times, which can extend analysis time and may lead to peak broadening, reducing sensitivity. While derivatization to fatty acid methyl esters (FAMEs) is a standard procedure to improve volatility, the resulting this compound methyl ester will still be significantly less volatile than shorter-chain fatty acids.

4. Differential Recovery and Matrix Effects: The significant difference in chain length between this compound and many commonly analyzed fatty acids (e.g., C16-C22) can lead to differential extraction efficiencies and varied responses to matrix effects. An ideal internal standard should closely mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process. The extreme hydrophobicity of this compound makes it a poor surrogate for more polar, shorter-chain, or unsaturated fatty acids.

Comparison with Alternative Internal Standards

Given the limitations of this compound, other internal standards are more commonly and effectively employed in fatty acid analysis. The choice of internal standard can significantly impact data quality, with stable isotope-labeled standards being the preferred option for highest accuracy.

Internal Standard TypeKey AdvantagesKey Disadvantages
This compound (C29:0) - Very low natural abundance in most biological samples.- Poor solubility in common analytical solvents. - High melting point complicating sample preparation. - Significant structural and physicochemical dissimilarity to many target fatty acids, leading to potential inaccuracies. - Long chromatographic retention times.
Odd-Chain Fatty Acids (e.g., C17:0, C19:0) - Generally low natural abundance in non-ruminant tissues. - More cost-effective than stable isotope-labeled standards. - Better solubility and chromatographic behavior compared to VLCFAs.- Can be present in some diets and tissues, requiring blank analysis. - Still structurally different from unsaturated and very long-chain fatty acids.
Stable Isotope-Labeled Fatty Acids (e.g., D3-C18:0) - Considered the "gold standard" for accuracy. - Nearly identical chemical and physical properties to the corresponding analyte, ensuring similar extraction, derivatization, and ionization behavior. - Effectively compensates for matrix effects.- High cost, especially for a wide range of analytes. - A specific labeled standard is ideally required for each analyte.

Experimental Protocols

Below are detailed experimental protocols for the analysis of fatty acids using different types of internal standards.

Protocol 1: Fatty Acid Analysis using an Odd-Chain Internal Standard (e.g., Nonadecanoic Acid, C19:0)

This protocol is suitable for the quantification of total fatty acids in a biological matrix like plasma.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add 10 µL of a 1 mg/mL solution of nonadecanoic acid in chloroform:methanol (2:1, v/v).

  • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully aspirate the lower organic phase into a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

  • Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.

  • Cool the sample to room temperature.

  • Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

  • Heat at 100°C for 5 minutes for methylation of the free fatty acids.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for target FAMEs and the internal standard.

Protocol 2: High-Sensitivity Fatty Acid Analysis using a Deuterated Internal Standard

This protocol is optimized for high-sensitivity analysis using pentafluorobenzyl (PFB) bromide derivatization and negative chemical ionization (NCI) GC-MS.

1. Sample Preparation and Extraction:

  • To 50 µL of plasma, add 100 µL of an internal standard mix containing deuterated fatty acids (e.g., D3-C16:0, D3-C18:0) in ethanol.

  • Add 500 µL of methanol and 25 µL of 1 N HCl.

  • Add 1.5 mL of isooctane and vortex vigorously for 30 seconds.

  • Centrifuge at 3,000 rpm for 2 minutes to separate the phases.

  • Transfer the upper isooctane layer to a clean glass tube.

  • Repeat the isooctane extraction and combine the organic phases.

  • Dry the extract under a gentle stream of nitrogen.

2. Derivatization to PFB Esters:

  • To the dried extract, add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample again under nitrogen.

3. GC-MS Analysis:

  • Reconstitute the dried residue in 50 µL of isooctane.

  • GC Column: Zebron ZB-1 or similar low-polarity capillary column.

  • Injector Temperature: 250°C.

  • Oven Program: Linearly ramp from 150°C to 270°C at 10°C/min, then to 310°C at 40°C/min and hold for 1 min.

  • MS Detector: Operated in Negative Chemical Ionization (NCI) mode with selected ion monitoring for the PFB esters of the target fatty acids and the deuterated internal standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Saponification Saponification (Hydrolysis) Dry_Extract->Saponification Methylation Methylation to FAMEs (e.g., with BF3-Methanol) Saponification->Methylation GCMS GC-MS Analysis Methylation->GCMS Quantification Quantification (Analyte/IS Ratio) GCMS->Quantification

Caption: A generalized experimental workflow for the GC-MS analysis of fatty acids using an internal standard.

signaling_pathway cluster_ideal Ideal Internal Standard (Stable Isotope-Labeled) cluster_nonideal Structurally Dissimilar Internal Standard (e.g., this compound) Analyte_Ideal Analyte Matrix_Ideal Matrix Effects (Ion Suppression/Enhancement) Analyte_Ideal->Matrix_Ideal IS_Ideal Isotope-Labeled IS IS_Ideal->Matrix_Ideal Result_Ideal Accurate Correction Matrix_Ideal->Result_Ideal Analyte_NonIdeal Analyte Matrix_NonIdeal Matrix Effects (Ion Suppression/Enhancement) Analyte_NonIdeal->Matrix_NonIdeal IS_NonIdeal This compound IS_NonIdeal->Matrix_NonIdeal Different Response Result_NonIdeal Inaccurate Correction Matrix_NonIdeal->Result_NonIdeal

Caption: Conceptual relationship illustrating the impact of internal standard choice on correcting for matrix effects.

A Roadmap for Comparative Lipidomics: Investigating the Cellular Impact of Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative lipidomics study to elucidate the effects of Nonacosanoic acid, a very long-chain saturated fatty acid (VLCFA). While direct experimental data on the lipidomic impact of this compound is currently limited in publicly available literature, this document outlines a robust experimental design, detailed protocols, and hypothesized signaling pathways to guide future research. By comparing the lipid profiles of biological systems treated with this compound against appropriate controls and other relevant fatty acids, researchers can uncover its potential roles in cellular metabolism and signaling, paving the way for new therapeutic avenues.

Introduction to this compound

This compound (C29:0) is a saturated fatty acid with a 29-carbon chain.[1][2] As a very long-chain fatty acid (VLCFA), it is a component of cellular lipids and has been identified in various plant species.[1] The biological functions of many VLCFAs are still under investigation, but they are known to be involved in various cellular processes, including membrane structure, energy storage, and the synthesis of signaling molecules.[3] Understanding the specific effects of this compound on the lipidome is crucial for deciphering its physiological and pathological significance.

Hypothetical Comparative Lipidomics Study Design

To investigate the effects of this compound, a comparative lipidomics study is proposed. This study will compare the lipid profile of a relevant cell line (e.g., hepatocytes, adipocytes, or a cancer cell line) under three conditions:

  • Control Group: Cells cultured in standard media.

  • This compound Treatment Group: Cells treated with a physiologically relevant concentration of this compound.

  • Alternative Fatty Acid Treatment Group: Cells treated with a well-characterized fatty acid of a different chain length (e.g., Palmitic acid, C16:0) to serve as a comparative benchmark.

The primary outcome of this study will be the differential expression of lipid species across the three groups, providing insights into the specific metabolic pathways modulated by this compound.

Experimental Protocols

A standardized lipidomics workflow is essential for generating high-quality, reproducible data.[4] The following protocols are recommended for this comparative study.

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the research question (e.g., HepG2 for liver metabolism studies).

  • Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Fatty Acid Preparation: Dissolve this compound and the alternative fatty acid in a suitable solvent (e.g., ethanol or DMSO) and conjugate to bovine serum albumin (BSA) to facilitate cellular uptake.

  • Treatment: Treat cells with the fatty acid-BSA conjugate at a predetermined concentration and duration. Ensure a BSA-only control is included.

Lipid Extraction

A robust lipid extraction method is critical for comprehensive lipidome coverage. The Methyl-tert-butyl ether (MTBE) method is recommended for its efficiency and compatibility with mass spectrometry.

  • Sample Preparation: Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Add 200 µL of cold methanol and 800 µL of cold MTBE to the cell pellet.

    • Vortex the mixture thoroughly.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

    • Collect the upper organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Mass Spectrometry-Based Lipid Analysis

Untargeted lipidomics using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is the preferred method for this study.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to an ultra-high-pressure liquid chromatography (UHPLC) system.

  • Chromatographic Separation: Employ a reverse-phase C18 or C30 column to separate lipid species based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipid classes.

    • Data Acquisition: Perform full MS scans to detect all ions within a specified mass range, followed by data-dependent MS/MS fragmentation to identify the detected lipids.

Data Analysis
  • Lipid Identification: Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS).

  • Quantification: Determine the relative abundance of each lipid species by integrating the peak areas from the LC-MS chromatograms.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify significant differences in lipid profiles between the experimental groups.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that could be generated from the proposed comparative lipidomics study. The data illustrates potential changes in major lipid classes and specific fatty acid compositions in response to this compound treatment compared to a control and Palmitic acid treatment.

Table 1: Hypothetical Changes in Major Lipid Classes Following Fatty Acid Treatment

Lipid ClassControl (Relative Abundance)This compound (Relative Abundance)Palmitic Acid (Relative Abundance)Fold Change (this compound vs. Control)p-value
Triacylglycerols (TAG)1.001.851.501.85< 0.01
Diacylglycerols (DAG)1.001.401.201.40< 0.05
Phosphatidylcholines (PC)1.000.951.05-0.05> 0.05
Phosphatidylethanolamines (PE)1.001.101.080.10> 0.05
Ceramides (Cer)1.002.101.302.10< 0.01
Sphingomyelins (SM)1.000.800.90-0.20< 0.05

Table 2: Hypothetical Changes in Fatty Acid Composition of Triacylglycerols (TAGs)

Fatty Acyl ChainControl (mol%)This compound (mol%)Palmitic Acid (mol%)
C16:0 (Palmitic acid)25.222.135.8
C18:0 (Stearic acid)10.512.811.2
C18:1 (Oleic acid)40.135.532.1
C29:0 (this compound)Not Detected5.2Not Detected
Other24.224.420.9

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Lipid_Metabolism_Pathway Fatty_Acids Exogenous Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Synthesis Fatty_Acids->Fatty_Acyl_CoA Nonacosanoic_Acid This compound (C29:0) Nonacosanoic_Acid->Fatty_Acyl_CoA Palmitic_Acid Palmitic Acid (C16:0) Palmitic_Acid->Fatty_Acyl_CoA TAG_Synthesis Triacylglycerol (TAG) Synthesis Fatty_Acyl_CoA->TAG_Synthesis Esterification Ceramide_Synthesis Ceramide Synthesis Fatty_Acyl_CoA->Ceramide_Synthesis De novo pathway Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Transport Lipid_Droplets Lipid Droplet Storage TAG_Synthesis->Lipid_Droplets Signaling Cellular Signaling (e.g., Insulin Resistance) Ceramide_Synthesis->Signaling Energy_Production Energy Production (ATP) Beta_Oxidation->Energy_Production

Caption: Hypothesized metabolic fate of this compound in a cell.

Experimental_Workflow Cell_Culture Cell Culture & Treatment (Control, C29:0, C16:0) Lipid_Extraction Lipid Extraction (MTBE Method) Cell_Culture->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis (UHPLC-QTOF/Orbitrap) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Lipid_Identification Lipid Identification (Database Matching) Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis (PCA, OPLS-DA) Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

Caption: A typical workflow for a comparative lipidomics study.

Discussion of Hypothesized Effects

Based on the hypothetical data, treatment with this compound may lead to a significant increase in the storage of neutral lipids, such as triacylglycerols, potentially indicating an overload of the fatty acid metabolic machinery. The pronounced elevation in ceramides is of particular interest, as these lipids are known to be potent signaling molecules involved in processes like apoptosis and insulin resistance. The incorporation of this compound into TAGs confirms its uptake and metabolism by the cells.

The comparison with Palmitic acid, a well-studied saturated fatty acid, suggests that while both fatty acids may promote lipid accumulation, the specific effects on signaling lipids like ceramides could be distinct for VLCFAs like this compound. These differential effects underscore the importance of studying the biological activities of individual fatty acids.

Conclusion

This guide provides a comprehensive blueprint for researchers to investigate the lipidomic effects of this compound. By employing the detailed experimental protocols and data analysis strategies outlined, it will be possible to generate high-quality data to understand the cellular impact of this very long-chain fatty acid. The hypothesized outcomes and visualizations offer a starting point for forming new hypotheses and designing future experiments to explore the role of this compound in health and disease. This research has the potential to uncover novel lipid-mediated signaling pathways and identify new targets for therapeutic intervention.

References

Statistical analysis of Nonacosanoic acid data from different experimental groups

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative overview of experimental data related to Nonanoic acid. Due to a significant lack of publicly available research data for Nonacosanoic acid, this document utilizes Nonanoic acid as a representative medium-chain fatty acid to illustrate the principles of comparative analysis in fatty acid research. The findings presented here are not directly transferable to this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of fatty acids across different experimental conditions. We will explore the impact of varying experimental parameters on the physicochemical properties and biological activities of Nonanoic acid, presenting quantitative data, detailed experimental protocols, and a visualization of a key experimental workflow.

Data Presentation

The following tables summarize quantitative data from different experimental groups studying the properties of Nonanoic acid.

Table 1: Surface Pressure of Nonanoic Acid at Different Bulk Phase pH

This table illustrates the effect of pH on the surface pressure of Nonanoic acid solutions, indicating changes in its surface activity.

Concentration (mM)pHSurface Pressure (mN/m)Reference
0.12.1~2[1]
0.111.5~1[1]
0.52.1~15[1]
0.511.5~5[1]
1.02.1~25[1]
1.011.5~8

Table 2: Minimum Inhibitory Concentration (MIC) of Methyl-Branched Nonanoic Acid Derivatives Against Various Microorganisms

This table presents the antimicrobial efficacy of different isomers of methyl-branched nonanoic acid, highlighting their potential as antimicrobial agents. The data is presented as MIC in µg/mL.

CompoundBacillus subtilisMycobacterium smegmatisSarcina luteaEscherichia coliSalmonella typhimuriumStreptomyces nojiriensisCandida utilis
2-MNA>10010050>100>100>10025
3-MNA>100>100100>100>100>10050
4-MNA100100100>100>10010050
5-MNA>10010050>100>100>10025
6-MNA>100>100100>100>100>10050
7-MNA100100100>100>10010050
8-MNA100100100>100>10010050
Penicillin G6.2512.56.25>100>10025>100
Polymyxin B12.5>100>1006.256.25>100>100

MNA: Methyl-branched Nonanoic Acid

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Surface Tension and Surface Pressure Measurements

This protocol describes the method used to determine the surface activity of Nonanoic acid at the air/water interface under varying pH conditions.

  • Solution Preparation:

    • Acidic Solutions: A 1 mM stock solution of Nonanoic acid is prepared in water or 0.5 M NaCl solution. The pH is initially adjusted to around 11 to ensure complete dissolution. Subsequently, the pH is lowered to 2.1 ± 0.1. Serial dilutions are then made using a pH 2.1 ± 0.1 aqueous or 0.5 M NaCl solution.

    • Basic Solutions: A 15 mM stock solution of Nonanoic acid is prepared in water or 0.5 M NaCl solution containing 20 mM of NaOH to maintain a pH of 11.5 ± 0.5.

  • Surface Tension Measurement:

    • A tensiometer is used for all surface tension measurements.

    • For each measurement, a bubble is formed at the tip of a stainless steel needle submerged in the sample solution.

    • Multiple images of the bubble are captured to analyze its shape.

    • The surface tension is calculated from the drop shape.

  • Surface Pressure Calculation:

    • Surface pressure is calculated as the difference between the surface tension of the pure aqueous solution (without Nonanoic acid) and the surface tension of the sample solution.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antimicrobial activity of Nonanoic acid derivatives.

  • Microorganism Preparation:

    • Bacterial and fungal strains are cultured in appropriate broth media to achieve a concentration of approximately 10^5 CFU/mL.

  • Preparation of Test Compounds:

    • The Nonanoic acid derivatives are dissolved in a suitable solvent and then serially diluted in the broth medium within sterile 96-well microplates.

  • Inoculation and Incubation:

    • Each well, containing 100 µL of the diluted test compound, is inoculated with 100 µL of the microbial suspension.

    • The microplates are incubated under optimal conditions for each microorganism (e.g., 37°C for 24 hours for E. coli).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

    • All tests are performed in triplicate to ensure accuracy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the surface pressure of Nonanoic acid.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start prep_acidic Prepare Acidic Nonanoic Acid Solution (pH 2.1) start->prep_acidic prep_basic Prepare Basic Nonanoic Acid Solution (pH 11.5) start->prep_basic tensiometer Measure Surface Tension using Tensiometer prep_acidic->tensiometer Introduce Acidic Solution prep_basic->tensiometer Introduce Basic Solution record_data Record Drop Shape Images tensiometer->record_data calc_st Calculate Surface Tension record_data->calc_st calc_sp Calculate Surface Pressure calc_st->calc_sp end End calc_sp->end Final Result

Caption: Workflow for Surface Pressure Determination of Nonanoic Acid.

References

A Comparative Guide to Peer-Reviewed Methods for the Validation of Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of fatty acids is paramount in various research fields, including drug development, clinical diagnostics, and metabolic research. The validation of analytical methods ensures the reliability and reproducibility of these measurements. This guide provides an objective comparison of two predominant, peer-reviewed techniques for the validation of fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and thermally stable compounds.[1] For fatty acids, which are typically non-volatile, a crucial derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1] This method provides excellent chromatographic separation and high sensitivity.[1] Electron ionization (EI) is a common technique used in GC-MS, which can lead to extensive fragmentation, providing valuable structural information.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, can often analyze fatty acids directly without the need for derivatization, simplifying sample preparation. This technique is particularly well-suited for a broader range of fatty acids, including polyunsaturated and more polar species. LC-MS methods offer high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS) with techniques like multiple reaction monitoring (MRM).

Quantitative Performance Data

The selection of an analytical method often depends on its performance characteristics. The following table summarizes key validation parameters for GC-based and LC-MS-based methods for fatty acid analysis, compiled from various peer-reviewed studies.

Validation ParameterGas Chromatography (GC-FID/GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.99>0.99
Precision (RSD) Intraday: <4%, Interday: <7%Average RSD: 3.2%
Accuracy (Recovery) >95%Deviation from expectation: 2.3%
Limit of Detection (LOD) 0.01% to 0.05%Median: 5 ng/mL
Limit of Quantitation (LOQ) 0.03% to 0.1%Low to high nanomolar range

Note: The values presented are indicative and can vary based on the specific instrumentation, method, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAMEs

  • Lipid Extraction: Perform a liquid-liquid extraction of the sample using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their glycerol backbone.

  • Derivatization (Methylation): The free fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Extraction of FAMEs: Extract the FAMEs with a non-polar solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs extract into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., HP-88) with a temperature gradient to separate the FAMEs.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range to detect the FAMEs. Single ion monitoring (SIM) can be used for increased sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

  • Lipid Extraction: Add an internal standard mixture to the sample and perform a liquid-liquid extraction using a solvent system like hexane or ethyl acetate.

  • Sample Preparation: Evaporate the organic solvent and reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

    • LC Conditions: Separate the fatty acids using a reversed-phase column (e.g., C8 or C18) with a suitable mobile phase gradient.

    • MS/MS Conditions: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) for targeted quantification of specific fatty acids.

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of a fatty acid analysis method.

Fatty_Acid_Validation_Workflow Lipid_Extraction Lipid Extraction Derivatization Derivatization (for GC) Lipid_Extraction->Derivatization Chromatography Chromatography (GC or LC) Lipid_Extraction->Chromatography Direct (for LC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Linearity Linearity Mass_Spectrometry->Linearity Precision Precision Mass_Spectrometry->Precision Accuracy Accuracy Mass_Spectrometry->Accuracy Sensitivity Sensitivity (LOD/LOQ) Mass_Spectrometry->Sensitivity Specificity Specificity Mass_Spectrometry->Specificity

Fatty Acid Analysis and Validation Workflow.

Conclusion

Both GC-MS and LC-MS are powerful, peer-reviewed methods for the validation of fatty acid analysis. The choice between them depends on the specific research requirements. GC-MS is a robust and well-established technique, particularly for saturated and monounsaturated fatty acids, though it necessitates a derivatization step. LC-MS offers a simpler sample preparation workflow and is better suited for a wider range of fatty acids, including less stable and more polar species. Cross-validation of results between these two platforms can provide a high degree of confidence in the quantitative data.

References

Safety Operating Guide

Proper Disposal of Nonacosanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential procedural information for the proper disposal of Nonacosanoic acid, a very long-chain saturated fatty acid.

This compound, in its solid form, is not currently classified as a hazardous material for transport by the Department of Transportation (DOT). However, its toxicological properties have not been fully investigated. Therefore, it is crucial to handle and dispose of it with care, adhering to institutional and local regulations for chemical waste.

Key Safety and Handling Information

Before proceeding with disposal, it is essential to be aware of the handling precautions for this compound. While specific hazard information is limited, general safe laboratory practices for handling solid chemical compounds should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. The following steps outline a general procedure for its disposal as a non-hazardous solid chemical waste, assuming no contamination with hazardous substances.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Segregation is a key principle in laboratory waste management to prevent unforeseen chemical reactions.

  • Containerization:

    • Use a well-sealed, chemically compatible container for collecting this compound waste.

    • Ensure the container is in good condition, free from leaks or cracks, and has a secure lid.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation.

  • Waste Pickup and Disposal:

    • Once the container is full or ready for disposal, arrange for a pickup by your institution's hazardous waste management service.

    • Complete all necessary waste disposal forms as required by your institution.

Important Note: If this compound is dissolved in a solvent or mixed with other chemicals, the entire mixture must be treated as hazardous waste, and the disposal procedure will be dictated by the most hazardous component of the mixture.

Quantitative Data Summary

PropertyValue
Molecular Formula C₂₉H₅₈O₂
Molar Mass 438.77 g/mol
Appearance Solid
Water Solubility Insoluble

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

This compound Disposal Workflow A Start: this compound Waste B Is the waste mixed with a hazardous substance? A->B C Treat as Hazardous Waste. Follow institutional EHS procedures. B->C Yes D Is the waste in solid form? B->D No E Package in a sealed, labeled container. D->E Yes H Consult EHS for specific guidance on liquid waste. D->H No F Store in Satellite Accumulation Area. E->F G Arrange for EHS pickup. F->G

Caption: Disposal workflow for this compound.

Environmental Considerations

Long-chain fatty acids like this compound are generally considered to be readily biodegradable. However, high concentrations of fatty acids can be inhibitory to the anaerobic digestion processes in wastewater treatment plants. Therefore, drain disposal of this compound, even in small quantities, is not recommended. Proper disposal through designated chemical waste channels prevents potential disruption to wastewater treatment systems and minimizes environmental impact.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling and disposing of any chemical.

Essential Safety and Logistical Information for Handling Nonacosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nonacosanoic acid. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

While a Safety Data Sheet (SDS) from one supplier indicates that this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, it is crucial to note that other long-chain saturated fatty acids can cause skin and eye irritation or even severe burns.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution.

Primary Hazards:

  • May cause skin and eye irritation upon contact.

  • Inhalation of dust may cause respiratory tract irritation.

Quantitative Data Summary
PropertyValueReference
Molecular Formula C₂₉H₅₈O₂[4]
Molecular Weight 438.77 g/mol [4]
Appearance Solid
CAS Number 4250-38-8
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryEquipment
Eye and Face Protection Chemical splash goggles or safety glasses.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).
Body Protection A chemical-resistant laboratory coat or apron.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust respirator is recommended.

Operational Plans

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Spill Cleanup
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop up the material to avoid generating dust. For a molten spill, allow it to solidify before cleanup.

  • Absorb: Use an inert absorbent material like sand or vermiculite for any remaining residue.

  • Collect: Place all contaminated materials into a labeled, sealed container for proper disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

Dispose of this compound and any contaminated materials as chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. For empty containers, triple-rinse with a suitable solvent and dispose of as regular laboratory waste, if permitted by your institution.

Experimental Protocols

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of total fatty acids from a sample.

Methodology:

  • Sample Preparation:

    • For plasma samples, add 200 µL of plasma to 300 µL of dPBS.

    • For tissue samples, the amount should be empirically determined. Add 900 µL of methanol and sonicate to homogenize.

  • Internal Standard Addition: Add 100 µL of an internal standard solution containing deuterated fatty acids.

  • Extraction:

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

    • Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute to separate the layers.

    • Transfer the upper organic layer to a new tube. Repeat the extraction.

  • Derivatization:

    • Dry the pooled organic extracts under a vacuum.

    • Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Incubate at room temperature for 20 minutes.

    • Dry the sample again under vacuum.

  • Analysis:

    • Reconstitute the sample in 50 µL of iso-octane.

    • Inject 1 µL into the GC-MS for analysis.

Fatty Acid Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

This protocol is for the analysis of fatty acids from microbial cultures.

Methodology:

  • Cell Harvesting: Centrifuge the cell culture to pellet the cells and collect the supernatant.

  • Extraction and Transesterification:

    • To the cell pellet, add 1 mL of minimal medium and 1 mL of 6% H₂SO₄ in methanol.

    • In a separate tube, add 2 mL of the supernatant and 2 mL of 6% H₂SO₄ in methanol.

    • Heat both tubes at 80°C for 1 hour.

  • Fatty Acid Methyl Ester (FAME) Extraction:

    • Add 1 mL of petroleum ether and 0.5 mL of deionized water to each tube. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

    • Transfer the upper organic layer containing the FAMEs to a new tube.

    • Repeat the extraction twice.

  • Analysis:

    • Inject 1 µL of the pooled organic layers into the GC-FID. Use C18 FAME as an internal standard for quantification.

Workflow Diagram

Nonacosanoic_Acid_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Assess Hazards & Review SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood) b->c d Weigh/Transfer This compound c->d e Perform Experiment d->e f Decontaminate Glassware & Work Area e->f i Handle Spills Appropriately e->i g Segregate Waste f->g h Dispose of as Chemical Waste g->h g->i j Skin Contact: Rinse with Water for 15 min l Seek Medical Attention j->l k Eye Contact: Flush with Eyewash for 15 min k->l

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.